Gly-Pro-AMC
Descripción
Structure
2D Structure
Propiedades
Número CAS |
67341-40-6 |
|---|---|
Fórmula molecular |
C17H19N3O4 |
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H19N3O4/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23)/t13-/m0/s1 |
Clave InChI |
UTDVHCQTKWTQEA-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
Secuencia |
GP |
Sinónimos |
Gly-Pro-4-methylcoumaryl-7-amide Gly-Pro-MCA glycylprolyl-4-methylcoumaryl-7-amide |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of Gly-Pro-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a widely utilized fluorogenic substrate for the sensitive detection of a specific class of serine proteases known as prolyl peptidases. Its core mechanism lies in the enzymatic cleavage of a non-fluorescent molecule to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. This guide provides an in-depth exploration of the mechanism of action of this compound, its primary enzymatic targets, and detailed protocols for its application in research and drug development.
Core Mechanism of Action
The fundamental principle behind this compound as a fluorogenic substrate is the quenching of the AMC fluorophore when it is part of the larger peptide structure. The Gly-Pro dipeptide is linked to the amino group of AMC via an amide bond. In this conjugated form, the molecule exhibits minimal fluorescence. Specific prolyl peptidases recognize and cleave the amide bond between the proline residue and the AMC molecule. This cleavage event liberates the free AMC, which, upon excitation, emits a strong fluorescent signal. The rate of fluorescence increase is directly proportional to the enzymatic activity.
The primary enzymes that cleave this compound include:
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1] It plays a crucial role in glucose metabolism by inactivating incretins like GLP-1.[2]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and at sites of tissue remodeling.[3] It possesses both dipeptidyl peptidase and endopeptidase activity.[4]
-
Prolyl Endopeptidase (PREP): A cytosolic serine protease that cleaves peptide bonds on the carboxyl side of proline residues within small peptides.[5][6]
Enzymatic Cleavage Signaling Pathway
The enzymatic reaction can be visualized as a single-step cleavage event leading to the release of the fluorophore.
Caption: Enzymatic cleavage of this compound by a prolyl peptidase.
Quantitative Data
The following table summarizes key quantitative parameters for the interaction of this compound and its derivatives with target enzymes. Note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
| Parameter | Dipeptidyl Peptidase IV (DPP-IV) | Fibroblast Activation Protein (FAP) | Prolyl Endopeptidase (PREP) | Reference |
| Substrate | This compound | Z-Gly-Pro-AMC | Z-Gly-Pro-AMC | [5] |
| Km | 17.4 µM - 1,150 µM | Data not consistently available | Data not consistently available | [7][8] |
| Optimal pH | 8.0 - 8.3 | 7.5 - 8.0 | 7.4 | [4][9] |
| Excitation Max (λex) | 350-380 nm | 380 nm | 380 nm | [2][5] |
| Emission Max (λem) | 450-465 nm | 460-465 nm | 460-465 nm | [2][5] |
Z-Gly-Pro-AMC is a commonly used derivative with a benzyloxycarbonyl (Z) group attached to the N-terminus of glycine.
Experimental Protocols
The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols are generalized, and optimization may be necessary for specific experimental setups.
General Reagent Preparation
-
Assay Buffer: The choice of buffer is critical and varies between enzymes.
-
Substrate Stock Solution: Prepare a 5-10 mM stock solution of this compound (or Z-Gly-Pro-AMC) in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Reconstitute the purified enzyme in the appropriate assay buffer to a desired stock concentration. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.
-
AMC Standard Curve: To quantify the enzyme activity, a standard curve of free AMC is required. Prepare a 1 mM stock solution of AMC in DMSO. Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-100 µM).
General Assay Procedure (96-well plate format)
-
Prepare Standard Curve: In a black 96-well plate, add the AMC dilutions in triplicate. Bring the final volume in each well to 100 µL with assay buffer.
-
Prepare Reactions:
-
Sample Wells: Add 50 µL of assay buffer, 25 µL of the enzyme solution (diluted to the desired concentration in assay buffer), and 25 µL of a control buffer or inhibitor solution.
-
Blank (No Enzyme) Wells: Add 75 µL of assay buffer and 25 µL of the control buffer.
-
Positive Control Wells (if applicable): Add 50 µL of assay buffer, 25 µL of the enzyme solution, and 25 µL of a known activator.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and any inhibitors to interact.
-
Initiate Reaction: Add 25 µL of the this compound substrate solution (diluted in assay buffer to the desired final concentration, typically around the Km value) to all wells. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation: 350-380 nm
-
Emission: 450-465 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.
-
For the kinetic readings, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the V₀ of the blank wells from the V₀ of the sample wells.
-
Convert the corrected V₀ (in RFU/min) to moles of AMC produced per minute using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme inhibition assay using this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rationale Behind Targeting Fibroblast Activation Protein–Expressing Carcinoma-Associated Fibroblasts as a Novel Chemotherapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Gly-Pro-AMC Substrate for Dipeptidyl Peptidase IV (DPPIV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation. It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive and specific tool for the measurement of DPPIV activity. This technical guide provides an in-depth overview of the this compound substrate, its mechanism of action, and detailed protocols for its use in DPPIV activity assays.
The enzymatic cleavage of the non-fluorescent this compound substrate by DPPIV liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the DPPIV activity, providing a reliable method for enzyme characterization and inhibitor screening. This assay is noted for its simplicity, speed, and suitability for high-throughput screening formats.[1]
Core Principles and Mechanism
DPPIV is a serine protease that utilizes a catalytic triad composed of serine, aspartic acid, and histidine residues in its active site.[2] The cleavage of this compound occurs through a two-step mechanism. Initially, the serine residue acts as a nucleophile, attacking the carbonyl group of the proline residue in the substrate. This is facilitated by the histidine-aspartate pair.[2][3] This leads to the formation of a tetrahedral intermediate and subsequent release of the fluorescent AMC molecule. In the second step, the remaining dipeptide is hydrolyzed from the enzyme, regenerating the active site for subsequent catalytic cycles.
Conjugation of the AMC fluorophore to the Gly-Pro dipeptide quenches its fluorescent signal.[4] Upon enzymatic cleavage by DPPIV, the free AMC is released, resulting in a significant increase in fluorescence that can be used to quantify enzyme activity.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound substrate and the resulting fluorescent product, AMC.
Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum | 341 - 360 | [4][5][6][7][8][9] |
| Emission Maximum | 440 - 465 | [4][5][6][7][8][9] |
Table 2: Physicochemical Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.2 g/mol | [4] |
Table 3: Recommended Parameters for DPPIV Activity Assay
| Parameter | Recommended Value | Source(s) |
| Substrate Concentration | 50 - 100 µM | [5][10] |
| Kₘ Value | 17.4 µM | [5] |
| Assay Temperature | 37°C | [5][8][9] |
| Incubation Time | 10 - 30 minutes | [1][8][9] |
| Assay Buffer pH | 7.4 - 8.0 | [5][8][11] |
Experimental Protocols
This section provides a detailed methodology for a standard DPPIV activity assay using the this compound substrate.
Materials and Reagents
-
DPPIV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5][8]
-
DPPIV inhibitor (e.g., Sitagliptin) for positive control[9]
-
96-well black plates with clear bottoms[9]
-
Fluorescence microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Assay Procedure
-
Reagent Preparation:
-
Prepare the DPPIV Assay Buffer as described above. Allow it to equilibrate to room temperature before use.[5][8]
-
Prepare a stock solution of the this compound substrate. For example, a 5 mM stock in DMSO.[5] Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the DPPIV Assay Buffer.[5]
-
Thaw the DPPIV enzyme on ice and dilute it to the desired concentration in cold DPPIV Assay Buffer.[5][8] The optimal enzyme concentration should be determined empirically but can be as low as 0.5 ng.[12][13]
-
-
Assay Setup (96-well plate format):
-
Sample Wells: Add 30 µL of DPPIV Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the test inhibitor solution.
-
Positive Inhibitor Control Wells: Add 30 µL of DPPIV Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of a known DPPIV inhibitor (e.g., Sitagliptin).[8]
-
100% Initial Activity (Enzyme Control) Wells: Add 30 µL of DPPIV Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the solvent used for the inhibitor.[8]
-
Background (No Enzyme) Wells: Add 40 µL of DPPIV Assay Buffer and 10 µL of the inhibitor solvent.[8]
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted this compound substrate solution to all wells, bringing the final volume to 100 µL.[5][8]
-
Mix the contents of the wells thoroughly, for example, by using a horizontal shaker.
-
Cover the plate and incubate at 37°C for 10-30 minutes, protected from light.[8][9]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Sample Well / Fluorescence of 100% Initial Activity Well)] x 100
-
Visualizations
Enzymatic Reaction Workflow
Caption: DPPIV enzymatic cleavage of this compound.
Experimental Workflow for DPPIV Inhibition Assay
Caption: Workflow for a DPPIV inhibitor screening assay.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. content.abcam.com [content.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
An In-depth Technical Guide to Detecting Prolyl Endopeptidase Activity Using Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for utilizing the fluorogenic substrate Gly-Pro-AMC and its derivatives (Z-Gly-Pro-AMC, Suc-Gly-Pro-AMC) to measure the activity of prolyl endopeptidases. It covers the core principles of the assay, detailed experimental protocols, data interpretation, and the critical considerations for ensuring accurate and specific measurements.
Introduction: Prolyl Endopeptidases and the this compound Substrate
Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are a class of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. These enzymes are ubiquitously expressed and play crucial roles in various physiological processes, including the maturation and degradation of neuropeptides and peptide hormones. Consequently, they have been implicated in neurological disorders and are considered important pharmacological targets.[1][2]
The this compound assay is a widely used method for measuring the activity of these enzymes. It employs a synthetic peptide, Glycyl-Proline, conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). When the Proline-AMC bond is cleaved by a PEP, the AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored over time to determine enzyme activity.
Principle of the Fluorogenic Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The reaction progress is monitored by measuring the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460-465 nm.[3][4][5] The rate of AMC release is directly proportional to the prolyl endopeptidase activity in the sample.
Caption: Enzymatic cleavage of Z-Gly-Pro-AMC by prolyl endopeptidase releases fluorescent AMC.
Critical Consideration: Substrate Specificity
A significant challenge in using this compound is its lack of specificity. While it is a substrate for prolyl endopeptidase (PREP), it can also be efficiently cleaved by other proline-specific peptidases, most notably Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4).[6][7][8][9] Therefore, when measuring activity in complex biological samples such as plasma, serum, or tissue homogenates, the observed activity may be a composite of several different enzymes.[8]
To achieve accurate measurement of a specific enzyme, it is essential to use highly selective inhibitors to distinguish the activity of interest from that of other peptidases. For instance, by pre-incubating a plasma sample with a specific FAP inhibitor, one can subsequently measure PREP activity, and vice-versa.[3][5]
Experimental Protocols
The following protocols provide detailed methodologies for measuring prolyl endopeptidase activity. Researchers should adapt these guidelines to their specific experimental needs.
This protocol is suitable for purified enzymes or samples where PREP is the predominant enzyme.
-
Reagents and Buffer Preparation :
-
Assay Buffer : 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT.[10] Prepare fresh and keep on ice.
-
Substrate Stock : Prepare a 4.6 mM stock solution of Z-Gly-Pro-AMC in 100% DMSO.[4] Store protected from light at -20°C.
-
Enzyme : Purified prolyl endopeptidase or biological sample.
-
-
Assay Procedure (96-well plate format) :
-
Set up reactions in a black, clear-bottom 96-well plate.
-
To each well, add the enzyme sample diluted in assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Pre-incubate the plate at the desired temperature (e.g., 23°C or 37°C) for 5-10 minutes.[10]
-
Dilute the Z-Gly-Pro-AMC stock solution in assay buffer to the desired final concentration (e.g., 100 µM).[10]
-
Initiate the reaction by adding the diluted substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement :
-
Monitor the increase in fluorescence kinetically for 30-60 minutes.
-
Wavelengths : Excitation at 380 nm, Emission at 465 nm.[3][4]
-
Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve (RFU/min). An AMC standard curve should be generated to convert these values into moles/min.
-
This protocol uses selective inhibitors to parse the contributions of different enzymes to the total activity.[3][5]
-
Reagents :
-
Assay Components : As in Protocol 1.
-
Inhibitors : Specific inhibitors for PREP and FAP (e.g., 250 nM final concentration).
-
Sample : Human plasma.
-
-
Assay Procedure :
-
Data Analysis :
-
The rate measured in the presence of the FAP inhibitor corresponds to PREP activity.
-
The rate measured in the presence of the PREP inhibitor corresponds to FAP activity.
-
The sum of these two activities should approximate the total activity measured with the vehicle control.
-
Caption: Experimental workflow for measuring specific prolyl endopeptidase activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters and conditions reported in the literature for prolyl endopeptidase assays.
Table 1: Reported Assay Conditions for Prolyl Endopeptidase Activity
| Enzyme Source | Substrate | Substrate Conc. | Buffer System | pH | Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Porcine PREP | Z-Gly-Pro-AMC | 100 µM | 0.1 M Na/K Phosphate, 0.1 mM DTT | 7.0 | 23 | [10] |
| Human Plasma (FAP) | Suc-Gly-Pro-Leu-Gly-Pro-AMC | 20 µM | 20 mM Tris/HCl, 0.1 M NaCl, 1 mM EDTA | 8.0 | 37 | [11] |
| Mouse Liver (PREP) | Suc-Gly-Pro-AMC | 4 mM | 10 mM Tris-HCl | 7.4 | 30 | [12] |
| Human Plasma | Z-Gly-Pro-AMC | 266 µM | Not specified | Not specified | 37 |[3][5] |
Table 2: Selected Kinetic Parameters for Prolyl Endopeptidases and Inhibitors
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
|---|---|---|---|---|
| Bovine ZIP Peptidase | Z-Gly-Pro-MCA | K_m | 54 µM | [8] |
| WT apPEP | Z-Gly-Pro-pNA | K_m | 0.81 mM | [2] |
| Porcine PREP | Inhibitor with COCH₂OH group | K_i | 0.079 ± 0.010 nM | [10] |
| Porcine PREP | Inhibitor with CHO group | K_i | 0.14 ± 0.01 nM | [10] |
| Porcine PREP | Inhibitor with CN group | K_i | 0.11 ± 0.01 nM |[10] |
Note: Z-Gly-Pro-pNA is a colorimetric substrate, and Z-Gly-Pro-MCA is a fluorogenic variant of AMC. These values are included for comparative context.
Application in Drug Discovery: Inhibition Assays
This assay is a cornerstone of drug discovery efforts targeting prolyl endopeptidases. By measuring the reduction in enzyme activity in the presence of varying concentrations of a test compound, researchers can determine key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). This is critical for screening compound libraries and characterizing the potency and mechanism of action of potential drug candidates.
References
- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gly-Pro-AMC in Advancing Type 2 Diabetes Research: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 diabetes is a global metabolic disorder characterized by hyperglycemia, resulting from insulin resistance and relative insulin deficiency. A key therapeutic target in the management of this condition is the enzyme Dipeptidyl Peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.[1][3][4]
The fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is an indispensable tool in the study of DPP-4 and the development of its inhibitors.[5][6] This guide provides an in-depth overview of the applications of this compound in type 2 diabetes research, detailing its mechanism, experimental protocols, and data interpretation.
Mechanism of Action and Application
This compound serves as a specific substrate for DPP-4.[5] The enzyme cleaves the Gly-Pro dipeptide from the AMC fluorophore. In its conjugated form, the fluorescence of AMC is quenched. Upon cleavage, the free 7-Amino-4-methylcoumarin (AMC) is released, which produces a strong fluorescent signal. This fluorescence can be quantified to determine the activity of the DPP-4 enzyme.[7][8]
This principle is the foundation for high-throughput screening (HTS) assays designed to identify and characterize DPP-4 inhibitors.[6][9] By measuring the reduction in fluorescence in the presence of a test compound, researchers can quantify its inhibitory effect on DPP-4 activity. This has been instrumental in the discovery and development of the "gliptin" class of drugs, which are now widely used in the treatment of type 2 diabetes.[3][10]
Quantitative Data for this compound Assays
The successful application of this compound in research relies on a clear understanding of its properties and the parameters of the enzymatic reaction.
| Parameter | Value | Source |
| Synonyms | Gly-Pro-7-amido-4-methylcoumarin, GP-AMC | [7] |
| CAS Number | 115035-46-6 | [7] |
| Excitation Wavelength | 340-360 nm | [7] |
| Emission Wavelength | 440-460 nm | [7] |
| Typical Substrate Concentration | 50-200 µM | [11] |
| Typical Incubation Time | 20-30 minutes | [5][6] |
| Typical Incubation Temperature | 37°C | [11] |
Signaling Pathway and Experimental Workflow
DPP-4 Signaling in Glucose Homeostasis
DPP-4 plays a pivotal role in glucose metabolism by inactivating incretin hormones. The following diagram illustrates this physiological pathway and the mechanism by which DPP-4 inhibitors, studied using this compound, exert their therapeutic effect.
Standard Experimental Workflow for DPP-4 Inhibitor Screening
The following workflow diagram outlines the typical steps involved in a high-throughput screening assay to identify potential DPP-4 inhibitors using this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Gly-Pro-AMC in Cancer and Inflammation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC) is a pivotal tool in the study of cancer and inflammation, primarily through its use in measuring the activity of the enzyme Dipeptidyl Peptidase IV (DPPIV), also known as CD26. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in these critical research areas.
DPPIV/CD26 is a 110-kDa transmembrane glycoprotein with serine exopeptidase activity, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[1] This enzymatic activity is crucial in regulating the function of numerous chemokines, cytokines, and peptide hormones, thereby influencing immune responses, inflammation, and tumorigenesis.[2][3] The cleavage of this compound by DPPIV liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, providing a sensitive and continuous assay for quantifying enzyme activity.[4] While this compound is a primary substrate for DPPIV, it is essential to consider other proteases with similar substrate specificities, such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), to ensure accurate data interpretation.[5][6]
Role of DPPIV/CD26 in Cancer
The expression and activity of DPPIV/CD26 are frequently dysregulated in various cancers, where it can function as either a tumor suppressor or a promoter depending on the cancer type and context.[7][8] In some malignancies, such as non-small-cell lung cancer and melanoma, DPPIV/CD26 expression is downregulated, and its restoration can inhibit tumor growth and metastasis.[9] Conversely, in other cancers like colorectal cancer and pleural mesothelioma, high DPPIV/CD26 expression is associated with a more aggressive phenotype.[7]
The multifaceted role of DPPIV/CD26 in cancer is attributed to its ability to modulate key signaling pathways. One of the most well-characterized mechanisms is the cleavage and inactivation of the chemokine CXCL12 (also known as SDF-1), a critical regulator of cell migration, invasion, and angiogenesis. By cleaving CXCL12, DPPIV/CD26 can inhibit the CXCL12/CXCR4 signaling axis, thereby suppressing tumor progression and metastasis.[10] However, in some contexts, DPPIV/CD26 can promote cancer cell invasion through its interaction with extracellular matrix proteins like fibronectin and its association with other cell surface proteins.[11]
Role of DPPIV/CD26 in Inflammation
DPPIV/CD26 is a key player in the immune system and inflammatory processes. It is expressed on the surface of various immune cells, including T-cells, where it acts as a co-stimulatory molecule in T-cell activation.[11] The enzymatic activity of DPPIV/CD26 modulates the function of numerous chemokines and cytokines that are central to the inflammatory response. For instance, by cleaving and altering the activity of chemokines such as CCL5 (RANTES) and CXCL10 (IP-10), DPPIV/CD26 can influence the recruitment and activation of leukocytes at sites of inflammation.[2][12]
The role of DPPIV/CD26 in inflammation is complex and can be either pro-inflammatory or anti-inflammatory depending on the specific context and the substrates involved. In some inflammatory conditions, inhibition of DPPIV has been shown to have anti-inflammatory effects.[13]
Quantitative Data on DPPIV Activity
The following tables summarize quantitative data on DPPIV/CD26 activity in various cancer cell lines and tissues, as well as kinetic parameters for the this compound substrate.
Table 1: DPPIV/CD26 Specific Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Specific Activity (pmol/min/µg protein) | Reference |
| Caco-2 | Colorectal Carcinoma | ~20 | [9] |
| HepG2 | Hepatocellular Carcinoma | ~20 | [9] |
| SK-MEL-5 | Melanoma | 1.3 | [9] |
| SiHa | Cervical Cancer | High Expression | [10] |
| HeLa | Cervical Cancer | No Transcripts | [10] |
Table 2: DPPIV/CD26 Activity in Cancer Tissues vs. Normal Tissues
| Cancer Type | Change in Activity Compared to Normal Tissue | Reference |
| Pancreatic Ductal Adenocarcinoma | Higher in tumor tissue | [14] |
| Lung Cancer | Lower in lung cancer tissue | [9] |
| Hepatocellular Carcinoma | 3% of activity in normal liver | [15] |
| Colorectal Carcinoma | Upregulated in premalignant adenomas and carcinomas | [7] |
Table 3: Kinetic and Inhibition Constants
| Parameter | Value | Conditions | Reference |
| Km for this compound | |||
| Sitagliptin (DPPIV Inhibitor) | IC50: 19 nM | [16] | |
| Vildagliptin (DPPIV Inhibitor) | IC50: 62 nM | [16] | |
| Saxagliptin (DPPIV Inhibitor) | IC50: 50 nM | [16] | |
| Alogliptin (DPPIV Inhibitor) | IC50: 24 nM | [16] | |
| Linagliptin (DPPIV Inhibitor) | IC50: 1 nM | [16] | |
| Ki for DPPIV Inhibitors | |||
| Saxagliptin | 1.3 nM | [17] |
Experimental Protocols
Measurement of DPPIV Activity in Cell Lysates
This protocol describes the measurement of DPPIV/CD26 activity in cultured cell lysates using this compound.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460-500 nm)
-
DPPIV inhibitor (e.g., Sitagliptin) for specificity control
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Assay:
-
Dilute the cell lysate to the desired concentration in Assay Buffer.
-
To differentiate DPPIV activity from other proteases, prepare parallel samples with and without a specific DPPIV inhibitor.
-
Add 50 µL of the diluted cell lysate (with or without inhibitor) to the wells of a 96-well black microplate.
-
Prepare a substrate solution of this compound in Assay Buffer at a final concentration of 100-200 µM.
-
Initiate the reaction by adding 50 µL of the this compound solution to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of AMC production (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific DPPIV activity.
-
Convert the fluorescence units to moles of AMC using a standard curve generated with free AMC.
-
Express the specific activity as pmol of AMC produced per minute per microgram of protein.
-
Measurement of DPPIV Activity in Tissue Homogenates
This protocol is for measuring DPPIV/CD26 activity in tissue samples.
Materials:
-
Tissue sample
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Dounce homogenizer or other tissue homogenizer
-
Assay components as described for cell lysates
Procedure:
-
Tissue Homogenization:
-
Weigh the tissue sample and add 5-10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Enzyme Assay and Data Analysis:
-
Follow the same procedure as for cell lysates (steps 2 and 3).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DPPIV/CD26 and a typical experimental workflow for measuring its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. CD26/dipeptidylpeptidase IV—chemokine interactions: double‐edged regulation of inflammation and tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD26/dipeptidylpeptidase IV-chemokine interactions: double-edged regulation of inflammation and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology | MDPI [mdpi.com]
- 9. The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD26/dipeptidyl peptidase IV as a novel therapeutic target for cancer and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Serine Protease CD26/DPP4 in Non-Transformed and Malignant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of dipeptidyl peptidase 4 inhibitors on acute and subacute models of inflammation in male Wistar rats: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased tissue and circulating levels of dipeptidyl peptidase-IV enzymatic activity in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. article.imrpress.com [article.imrpress.com]
- 16. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Gly-Pro-AMC: A Fluorogenic Substrate for Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin), a widely used fluorogenic substrate in biochemical and pharmaceutical research. We will delve into its chemical structure, physicochemical properties, and its application in enzyme activity assays, particularly for Dipeptidyl Peptidase IV (DPPIV/CD26).
Chemical Structure and Properties
This compound is a dipeptide, consisting of glycine and proline, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between the proline residue and the AMC moiety by specific proteases results in the release of free AMC, which is highly fluorescent. This property forms the basis of its use in enzyme activity assays.
Several variants of this substrate are commercially available, including the hydrobromide salt and an N-terminally blocked form, Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Gly-Pro-AMC). The core chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Property | This compound hydrobromide | Z-Gly-Pro-AMC |
| CAS Number | 115035-46-6[1][2][3] | 68542-93-8[4][5][6] |
| Molecular Formula | C₁₇H₂₀BrN₃O₄[1][7][8] | C₂₅H₂₅N₃O₆[4][6] |
| Molecular Weight | 410.26 g/mol [1] | 463.48 g/mol [4][6] |
| Appearance | Off-white to light yellow solid[1] | White to off-white solid[4] |
| Excitation Wavelength (λex) | 350-380 nm[1][2][9] | 380 nm[4][10] |
| Emission Wavelength (λem) | 440-500 nm[1][2][9] | 460-465 nm[4][10] |
| Solubility | Soluble in H₂O (100 mg/mL) and DMSO (100 mg/mL)[1] | Soluble in DMSO (125 mg/mL)[4] |
Mechanism of Action and Applications
This compound is a highly sensitive and specific substrate for serine proteases that recognize and cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the penultimate position.[9][11] The primary enzyme target for this compound is Dipeptidyl Peptidase IV (DPPIV), also known as CD26.[1][9][11]
DPPIV is a crucial enzyme involved in various physiological processes, including immune regulation, signal transduction, and glucose homeostasis.[11] It plays a significant role in inactivating incretin hormones, making it a key therapeutic target for type 2 diabetes.[11] Consequently, this compound is extensively used in high-throughput screening assays to identify and characterize DPPIV inhibitors.[11]
The enzymatic cleavage of this compound by DPPIV releases the fluorophore 7-amino-4-methylcoumarin (AMC). The fluorescence intensity of the liberated AMC is directly proportional to the enzyme activity, allowing for a quantitative measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide [gbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 6. scbt.com [scbt.com]
- 7. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | C17H20BrN3O4 | CID 24802182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | 115035-46-6 | G-6350 [biosynth.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
Gly-Pro-AMC solubility and stability in different buffers
An In-depth Technical Guide to the Solubility and Stability of Gly-Pro-AMC for Researchers and Drug Development Professionals
Introduction
Glycyl-L-proline 4-methylcoumaryl-7-amide (this compound) is a fluorogenic substrate essential for the activity measurement of dipeptidyl peptidase IV (DPP-IV/CD26), a serine protease of significant interest in research and as a therapeutic target for type 2 diabetes. The enzymatic cleavage of the bond between proline and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety, allowing for a sensitive and continuous assay of enzyme activity. Accurate and reproducible results in these assays are critically dependent on the proper handling of the this compound substrate, particularly its solubility and stability in aqueous buffer systems.
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It offers quantitative data where available, general guidelines for handling peptide substrates, detailed experimental protocols for stability assessment, and a discussion of the key factors influencing its integrity in solution.
Data Presentation
Solubility of this compound
The solubility of this compound is highly dependent on the solvent. While readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), its solubility in aqueous buffers is more limited and influenced by pH and buffer composition. For experimental use, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the desired aqueous buffer.
Table 1: Quantitative Solubility Data for this compound
| Solvent/Buffer | Concentration | Remarks | Source |
| DMSO | >1 mg/mL | A common solvent for preparing concentrated stock solutions. | [1] |
| DMF | 10 mg/mL | Suitable for preparing concentrated stock solutions. | [1] |
| PBS (pH 7.2) | 10 mg/mL | Demonstrates good solubility in a common physiological buffer. | [1] |
| Water | Limited | Generally, peptides with hydrophobic moieties have lower solubility in pure water. Solubility can be increased with the addition of buffer salts. | [2][3] |
| Ethanol | Not specified | Often used in combination with other solvents for stock solutions. | [4] |
Note: When diluting a stock solution from an organic solvent into an aqueous buffer, it is crucial to add the stock solution dropwise to the buffer while vortexing to prevent precipitation.[2]
Stability of this compound
The stability of this compound in solution is critical for the reliability of enzymatic assays. Degradation, primarily through hydrolysis of the amide bond, can lead to an increase in background fluorescence and an overestimation of enzyme activity. Stability is influenced by pH, temperature, buffer composition, and light exposure.
While specific kinetic data for the degradation of this compound across a range of buffers is not extensively published, general principles of peptide stability and data from product datasheets provide valuable guidance.
Table 2: Stability Profile and Storage Recommendations for this compound
| Condition | Form | Recommended Temperature | Duration | Remarks | Source |
| Storage | Solid Powder | -20°C | ≥ 4 years | Protect from light and moisture. | [1][5] |
| Stock Solution | In DMSO | -20°C / -80°C | 1 month / 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [6] |
| Stock Solution | In DMF/Ethanol | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [4] |
| Working Solution | Aqueous Buffer | 4°C to 37°C | Short-term (hours) | Stability is highly dependent on pH and buffer type. It is recommended to prepare fresh for each experiment. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution and a final working solution of this compound for use in enzyme activity assays.
Materials:
-
This compound hydrobromide (solid powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free water
-
Assay buffer of choice (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[6]
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Prepare Stock Solution:
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 5 mg vial of this compound hydrobromide (MW: 410.3 g/mol ), add 1.22 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Store Stock Solution:
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes.
-
Store at -20°C for up to one month or -80°C for up to six months[6]. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the pre-warmed assay buffer (e.g., 37°C). A typical final concentration for DPP-IV assays is between 20 µM and 200 µM[6].
-
Prepare the working solution immediately before use to minimize potential degradation in the aqueous buffer.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
Objective: To determine the rate of non-enzymatic hydrolysis of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound working solution (e.g., 100 µM in the buffer of interest)
-
Buffer of interest (e.g., Tris-HCl, PBS, HEPES at a specific pH)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare a sufficient volume of the this compound working solution in the buffer to be tested.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system. This will serve as the baseline measurement of intact this compound.
-
Incubation: Place the remaining solution in the incubator at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC.
-
HPLC Analysis:
-
Use a gradient elution method to separate the intact this compound from its hydrolysis product, AMC. For example, a linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Set the fluorescence detector to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm to detect both the substrate and the product.
-
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time. This plot can be used to determine the degradation rate and the half-life (t½) of the substrate under the tested conditions.
-
Mandatory Visualizations
Signaling Pathway
Caption: Enzymatic cleavage of this compound by DPP-IV to produce fluorescent AMC.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound via HPLC.
Logical Relationships
Caption: Key factors influencing the chemical stability of this compound in solution.
Conclusion
The reliability of enzyme kinetic data derived from assays using this compound is directly tied to the substrate's integrity. While highly soluble in organic solvents, care must be taken when preparing aqueous working solutions to avoid precipitation. The stability of this compound in these aqueous solutions is paramount, as spontaneous hydrolysis can compromise assay results. Key factors such as pH, temperature, and buffer choice significantly impact its stability.[7][8][9] Researchers should prioritize preparing fresh working solutions for each experiment and, when necessary, perform stability studies under their specific experimental conditions using methods like HPLC. By adhering to the guidelines and protocols outlined in this guide, scientists and drug development professionals can ensure the quality and reproducibility of their research involving this critical fluorogenic substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to the Nomenclature of Gly-Pro-AMC
This guide provides a comprehensive overview of the alternative names and synonyms for the fluorogenic substrate Gly-Pro-AMC. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in assays for dipeptidyl peptidase IV (DPP-IV) and other proline-specific peptidases.
Introduction to this compound
This compound is a highly sensitive fluorogenic substrate used to detect the activity of dipeptidyl peptidase IV (DPP-IV/CD26), an enzyme implicated in various physiological processes, including glucose metabolism.[1] DPP-IV is a therapeutic target for type II diabetes, and inhibitors of this enzyme are of significant clinical interest.[1] The substrate itself is a dipeptide, Glycyl-proline, conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[2][3][4] When the amide bond between the proline residue and the AMC is cleaved by an active enzyme, the highly fluorescent AMC is released, allowing for quantitative measurement of enzyme activity.
Alternative Names and Synonyms
The compound is referenced by a variety of names in literature, databases, and commercial catalogs. These can be categorized into several groups: full chemical names, common abbreviations, and salt forms. Understanding these variations is crucial for comprehensive literature searches and accurate product sourcing.
Table 1: Chemical Names and Synonyms for this compound
| Category | Name/Synonym | Notes |
| Full Chemical Name | Glycyl-L-proline 7-amido-4-methylcoumarin[2][5] | Describes the complete chemical structure. |
| Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide[2] | A more formal, systematic chemical name. | |
| (2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide[5] | The IUPAC (International Union of Pure and Applied Chemistry) name. | |
| Common Abbreviations | H-Gly-Pro-AMC[3][5] | The "H-" prefix indicates a free amine at the N-terminus of glycine. |
| GP-AMC[2] | A shortened version of the peptide sequence linked to AMC. | |
| Gly-Pro-MCA[6] | MCA (4-methylcoumaryl-7-amide) is used interchangeably with AMC. | |
| Salt Forms | This compound hydrobromide[7] | The hydrobromide salt form of the compound. |
| H-Gly-Pro-AMC HBr[3][5][8][9] | Abbreviation for the hydrobromide salt. | |
| Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide[5] | The full chemical name of the hydrobromide salt. | |
| CAS Registry Number | 115035-46-6[2][5] | The unique identifier assigned by the Chemical Abstracts Service. |
Related but Distinct Compounds
It is important to distinguish this compound from related substrates that may have similar components but different applications. These often include N-terminal protecting groups or different peptide sequences.
Table 2: Related Fluorogenic Substrates
| Compound Name | Key Difference from this compound | Primary Enzyme Target(s) | CAS Number |
| Z-Gly-Pro-AMC | N-terminus is protected by a carboxybenzyl (Z) group. | Prolyl endopeptidase[10][11] | 68542-93-8[12] |
| Suc-Gly-Pro-Leu-Gly-Pro-AMC | A longer peptide chain with a succinyl (Suc) group. | Thimet oligopeptidase, Prolyl endopeptidase[13] | Not readily available |
| Tos-Gly-Pro-Arg-AMC | Different peptide sequence with a tosyl (Tos) group. | Thrombin | 117961-27-0 |
| Boc-Ala-Gly-Pro-Arg-AMC | Different peptide sequence with a Boc protecting group. | Serine proteases[14] | 118850-78-5[14] |
Experimental and Methodological Context
The selection of a specific substrate name or form often depends on the experimental context. The hydrobromide salt is frequently used due to its improved solubility and stability in aqueous buffers used for enzyme assays.[2][3] The unprotected form, H-Gly-Pro-AMC, is the active substrate that directly interacts with the enzyme's active site.
The enzymatic reaction is the core of the assay. The workflow illustrates how this compound is processed by DPP-IV to produce a fluorescent signal.
Caption: Workflow of DPP-IV enzymatic activity on this compound.
DPP-IV plays a role in glucose homeostasis by cleaving incretin hormones like GLP-1. An assay using this compound can be used to screen for DPP-IV inhibitors, which would potentiate the effects of these hormones.
Caption: Role of DPP-IV and its inhibition in GLP-1 signaling.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | C17H20BrN3O4 | CID 24802182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound › PeptaNova [peptanova.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. glpbio.com [glpbio.com]
- 11. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 12. chemimpex.com [chemimpex.com]
- 13. shop.bachem.com [shop.bachem.com]
- 14. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]
Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fluorogenic substrate Z-Gly-Pro-AMC, detailing its mechanism, applications, and protocols for use in enzyme kinetics and inhibitor screening.
Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized extensively in biochemical and pharmaceutical research. Its core utility lies in the real-time monitoring of the activity of specific proteases, most notably prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), and Fibroblast Activation Protein alpha (FAPα). This technical guide provides a comprehensive overview of Z-Gly-Pro-AMC, including its mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data.
Core Principles and Mechanism of Action
Z-Gly-Pro-AMC is a synthetic peptide consisting of the amino acid sequence Glycine-Proline, which is N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact state, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by a suitable protease, the highly fluorescent AMC is released.[1][2] The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous measurement.
The fluorescence of the liberated AMC can be detected at an excitation wavelength of approximately 380 nm and an emission wavelength of around 465 nm.[1][2][3] This significant Stokes shift allows for minimal interference from the excitation light source, contributing to the high signal-to-noise ratio of assays employing this substrate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~380 nm | [1][2][3] |
| Emission Wavelength (λem) | ~465 nm | [1][2][3] |
Table 1: Spectroscopic Properties of Liberated AMC from Z-Gly-Pro-AMC
| Enzyme | Species | Km | kcat | Vmax | Reference |
| Prolyl Oligopeptidase (POP) | Porcine | 20 µM | Not Reported | Not Reported | [1] |
| Human Prolyl Oligopeptidase (POP) | Human | Not Reported | Not Reported | Not Reported | |
| Fibroblast Activation Protein alpha (FAPα) | Human | Not Reported | Not Reported | Not Reported | |
| Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP) | Bovine | 54 µM | Not Reported | Not Reported | [4] |
Table 2: Kinetic Parameters of Z-Gly-Pro-AMC with Various Enzymes
Key Applications in Research and Drug Discovery
The unique properties of Z-Gly-Pro-AMC make it an invaluable tool in several areas of scientific investigation:
-
Enzyme Activity Assays: The primary application of Z-Gly-Pro-AMC is in the direct measurement of the enzymatic activity of prolyl endopeptidases and FAPα in purified enzyme preparations, cell lysates, and biological fluids such as plasma.[2][5]
-
Inhibitor Screening: This substrate is instrumental in high-throughput screening (HTS) campaigns to identify and characterize potential inhibitors of PEP and FAPα.[6] By measuring the reduction in fluorescence in the presence of test compounds, researchers can determine the potency and mechanism of inhibition.
-
Drug Development: Given the involvement of PEP and FAPα in various pathologies, including cancer, fibrosis, and neurological disorders, Z-Gly-Pro-AMC-based assays are crucial for the preclinical development of therapeutic agents targeting these enzymes.
-
Biochemical Research: The substrate aids in the fundamental study of protease function, substrate specificity, and enzyme kinetics.[7]
Experimental Protocols
Below are detailed methodologies for performing enzyme activity assays using Z-Gly-Pro-AMC. These protocols can be adapted based on the specific enzyme, sample type, and experimental goals.
General Enzyme Activity Assay Protocol
This protocol provides a general framework for measuring the activity of a purified enzyme or an enzyme in a biological sample.
Materials:
-
Z-Gly-Pro-AMC stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Enzyme preparation (purified or in a biological matrix)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of Z-Gly-Pro-AMC in assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of the enzyme preparation in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the enzyme dilution.
-
Include wells with assay buffer only as a negative control (background fluorescence).
-
-
Initiate Reaction:
-
Add 50 µL of the Z-Gly-Pro-AMC working solution to each well to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (380 nm) and emission (465 nm) wavelengths.
-
Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of free AMC.
-
FAP Activity Measurement in Plasma
This protocol is specifically adapted for measuring FAP activity in plasma samples.[2][5]
Materials:
-
Z-Gly-Pro-AMC stock solution (e.g., 6.9 mM in 100% methanol)
-
FAP Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Human plasma samples
-
1.5 M Acetic Acid (stop solution)
-
Deionized water
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Dilute plasma samples 26-fold in FAP assay buffer.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, mix 150 µL of the diluted plasma sample with 6 µL of the Z-Gly-Pro-AMC substrate solution.
-
Incubate the mixture for 120 minutes at 37°C in a water bath.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 500 µL of 1.5 M acetic acid.
-
-
Fluorescence Measurement:
-
Mix 500 µL of the stopped reaction mixture with 2 mL of deionized water.
-
Measure the fluorescence using a fluorometer with excitation at 380 nm and emission at 465 nm.
-
-
Quantification:
-
Relate the fluorescence intensity to an AMC standard curve prepared under the same assay conditions to determine the amount of AMC produced.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for an enzyme inhibition assay and the signaling pathways involving FAPα.
Caption: Workflow for an enzyme inhibition assay using Z-Gly-Pro-AMC.
Caption: Signaling pathways modulated by Fibroblast Activation Protein alpha (FAPα).
References
- 1. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Gly-Pro-AMC in Elucidating Immune Regulation and Signal Transduction: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorogenic substrate Glycyl-Prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) has emerged as an indispensable tool for the sensitive and specific measurement of prolyl-peptidase activity. This technical guide delves into the core applications of this compound in the intricate fields of immune regulation and signal transduction. We focus on two key enzymes that process this substrate: Dipeptidyl Peptidase IV (DPP-IV/CD26), a critical regulator of T-cell activation, and Fibroblast Activation Protein (FAP), a serine protease implicated in the tumor microenvironment and immune suppression. This document provides a comprehensive overview of the enzymatic characteristics, signaling pathways, and detailed experimental protocols, offering researchers a practical guide to leveraging this compound in their studies.
Introduction: The Significance of Prolyl-Peptidases in Cellular Signaling
Prolyl-peptidases are a unique class of enzymes that cleave peptide bonds involving a proline residue. Their substrate specificity plays a crucial role in regulating the bioactivity of a wide array of signaling molecules, including chemokines, cytokines, and neuropeptides. The strategic location of proline residues often protects peptides from non-specific degradation, making their cleavage by specific peptidases a key regulatory step.
This compound is a synthetic substrate designed to mimic the N-terminal Gly-Pro motif found in many natural substrates of these enzymes. Upon enzymatic cleavage between the proline and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a quantifiable and sensitive measure of enzyme activity. This property has made this compound an invaluable tool for studying the function and inhibition of key prolyl-peptidases in health and disease.
Key Enzymes Cleaving this compound in Immune Regulation
Two major enzymes, DPP-IV/CD26 and FAP, exhibit significant activity towards this compound and are central to immune regulation and cancer immunology.
Dipeptidyl Peptidase IV (DPP-IV/CD26)
DPP-IV, also known as the T-cell activation antigen CD26, is a 110 kDa transmembrane glycoprotein with intrinsic dipeptidyl peptidase activity.[1] It is expressed on various cell types, including T-lymphocytes, endothelial cells, and epithelial cells.[2] CD26 plays a pivotal role in T-cell co-stimulation, proliferation, and cytokine production.[3] Its enzymatic activity modulates the function of numerous immunoregulatory peptides.
Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many epithelial cancers.[4] While its expression is low in most healthy adult tissues, it is upregulated during wound healing and in fibrotic conditions. FAP contributes to tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing anti-tumor immune responses.[5]
Quantitative Data: Enzymatic and Inhibition Parameters
The following tables summarize key quantitative data for DPP-IV/CD26 and FAP, providing a basis for comparative analysis and experimental design.
Kinetic Parameters for this compound Cleavage
| Enzyme | Source | Km (µM) | Vmax (nmol/min) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DPP-IV | Porcine Serum | 4.578 | 90.84 | Not Reported | Not Reported | [6] |
| DPP-IV | Bovine Serum | Not Reported | Not Reported | Not Reported | Not Reported | |
| FAP | Recombinant Human | 2 (for peptide substrates) | Not Reported | 3 (for peptide substrates) | 1.5 x 106 | [7] |
Note: Comprehensive kcat and kcat/Km values for this compound are not consistently reported across the literature, and values for FAP are often derived from similar peptide substrates.
Inhibitor Specificity and Potency (IC50 Values)
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Sitagliptin | DPP-IV | 19 | |
| Vildagliptin | DPP-IV | 62 | |
| Saxagliptin | DPP-IV | 50 | |
| Alogliptin | DPP-IV | 24 | |
| Linagliptin | DPP-IV | 1 | |
| Diprotin A | DPP-IV | 8473 (µM) | [6] |
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | FAP | 10.3 | |
| N-acetyl-D-Ala-boroPro | FAP | 2900 | |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | FAP | 36 |
Signaling Pathways and Logical Relationships
Understanding the signaling cascades initiated or modulated by DPP-IV/CD26 and FAP is crucial for interpreting experimental data obtained using this compound.
DPP-IV/CD26 Signaling in T-Cell Activation
CD26 acts as a co-stimulatory molecule in T-cell activation. Its interaction with molecules on antigen-presenting cells (APCs), such as caveolin-1, can trigger intracellular signaling pathways.[8] This signaling is dependent on the T-cell receptor (TCR) complex and involves the phosphorylation of downstream molecules, leading to T-cell proliferation and cytokine release.[9] Furthermore, CD26 can associate with other important surface molecules like CD45, a protein tyrosine phosphatase, and adenosine deaminase (ADA), further modulating T-cell responses.[9]
FAP Signaling in Cancer-Associated Fibroblasts
FAP expression on CAFs promotes an immunosuppressive tumor microenvironment.[3] FAP can activate STAT3 signaling, leading to the upregulation of CCL2, a chemokine that recruits myeloid-derived suppressor cells (MDSCs) to the tumor site.[3] This signaling cascade involves the urokinase receptor (uPAR), focal adhesion kinase (FAK), Src, and JAK2.[3] FAP also contributes to extracellular matrix remodeling, which can physically impede T-cell infiltration and function.
Experimental Protocols
The following protocols provide a framework for measuring DPP-IV and FAP activity using this compound. These should be adapted based on specific experimental needs.
General Assay for DPP-IV Activity in Cell Lysates
Objective: To measure DPP-IV activity in cultured immune cells.
Materials:
-
DPP-IV Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mg/mL BSA
-
This compound substrate stock solution (10 mM in DMSO)
-
DPP-IV inhibitor (e.g., Sitagliptin) for control
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture immune cells to the desired density.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a standard curve using free AMC (0-100 pmol/well).
-
In the 96-well plate, add 50 µL of cell lysate (diluted in DPP-IV Assay Buffer to a suitable concentration).
-
For inhibitor controls, pre-incubate the lysate with the DPP-IV inhibitor for 10-15 minutes at 37°C.
-
Prepare a substrate working solution by diluting the this compound stock in DPP-IV Assay Buffer to a final concentration of 100 µM.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading.
-
Calculate the rate of AMC production from the linear portion of the kinetic curve or the final fluorescence value.
-
Normalize the activity to the protein concentration of the lysate.
-
Assay for FAP Activity in Conditioned Media from Cancer-Associated Fibroblasts
Objective: To measure soluble FAP activity secreted by CAFs.
Materials:
-
FAP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mg/mL BSA
-
Z-Gly-Pro-AMC substrate stock solution (10 mM in DMSO)
-
FAP inhibitor (e.g., a specific boronic dipeptide) for control
-
Conditioned media from CAF cultures
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Sample Preparation:
-
Culture CAFs to near confluency.
-
Replace the culture medium with serum-free medium and incubate for 24-48 hours to collect conditioned media.
-
Centrifuge the conditioned media to remove any cells or debris.
-
-
Assay Setup:
-
Prepare a standard curve with free AMC.
-
Add 50 µL of conditioned media to the wells of the 96-well plate.
-
For inhibitor controls, pre-incubate the conditioned media with a FAP-specific inhibitor.
-
Prepare a Z-Gly-Pro-AMC working solution (100 µM in FAP Assay Buffer). The Z-group enhances specificity for FAP over DPP-IV.
-
-
Enzymatic Reaction:
-
Start the reaction by adding 50 µL of the Z-Gly-Pro-AMC working solution.
-
Incubate at 37°C, protected from light.
-
-
Measurement:
-
Read fluorescence kinetically or at a fixed endpoint.
-
Calculate FAP activity based on the rate of AMC release.
-
Conclusion and Future Perspectives
This compound remains a cornerstone for the functional investigation of prolyl-peptidases. Its application in studying DPP-IV/CD26 has significantly advanced our understanding of T-cell biology and has been instrumental in the development of DPP-IV inhibitors for type 2 diabetes, which are now being explored for their immunomodulatory properties. In the context of oncology, this compound-based assays are crucial for characterizing the activity of FAP in the tumor microenvironment and for screening novel FAP inhibitors as potential cancer therapeutics.
Future research will likely focus on developing more specific substrates and inhibitors to dissect the distinct roles of different prolyl-peptidases in complex biological systems. The continued use of this compound and its derivatives, coupled with advanced imaging and proteomic techniques, will undoubtedly uncover new layers of regulation in immune signaling and cancer progression, paving the way for innovative therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Serine Protease CD26/DPP4 in Non-Transformed and Malignant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl-peptidase IV/CD26 on T cells: analysis of an alternative T-cell activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Neuropeptides and Vasoactive Peptides with Gly-Pro-AMC
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of neuropeptides and vasoactive peptides is a critical area of research in physiology, pharmacology, and drug development. These peptides play essential roles in a vast array of biological processes, including neurotransmission, blood pressure regulation, glucose homeostasis, and inflammation. A key enzyme responsible for the metabolism and inactivation of many of these peptides is Dipeptidyl Peptidase IV (DPP-IV), also known as the T-cell activation antigen CD26.
This technical guide provides a comprehensive overview of the use of Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC), a sensitive fluorogenic substrate, for the characterization and investigation of DPP-IV activity in the context of neuropeptide and vasoactive peptide research. This compound allows for a simple, rapid, and highly sensitive method to screen for DPP-IV inhibitors and to study the enzymatic activity that governs the biological half-life of its numerous peptide substrates.[1][2] This document details the underlying principles, experimental protocols, and data interpretation for leveraging this powerful research tool.
The Target Enzyme: Dipeptidyl Peptidase IV (DPP-IV/CD26)
DPP-IV is a 766-amino acid transmembrane glycoprotein that also exists in a soluble, catalytically active form in circulation.[3] It functions as a serine exopeptidase, cleaving X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides.[4][5] This cleavage often results in the inactivation or altered function of the substrate peptide.
Key Functions and Substrates:
-
Glucose Homeostasis: DPP-IV is famously known for inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), making it a major therapeutic target for type 2 diabetes.[2][6]
-
Immune Regulation: As CD26, it is involved in T-cell activation and signal transduction.[3][4]
-
Peptide Regulation: DPP-IV modifies the activity of a wide range of neuropeptides and vasoactive peptides, thereby influencing neurological, cardiovascular, and inflammatory processes.[2][7]
The enzymatic action of DPP-IV is the central mechanism investigated using the this compound substrate.
Principle of the this compound Fluorogenic Assay
The assay is based on a straightforward enzymatic reaction. The substrate, this compound, is essentially non-fluorescent. In the presence of DPP-IV, the enzyme cleaves the bond between the proline residue and the AMC moiety. This releases the 7-amino-4-methylcoumarin (AMC) group, which is highly fluorescent.[5][8] The rate of increase in fluorescence is directly proportional to the DPP-IV enzymatic activity.
The fluorescence of free AMC is typically measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm .[5][8]
Quantitative Data and Substrate Information
Quantitative analysis is fundamental to understanding enzyme kinetics and substrate specificity. The following tables summarize key data for this compound and the interaction of DPP-IV with its physiological substrates.
Table 1: Properties of the Fluorogenic Substrate
| Property | Value | Reference(s) |
|---|---|---|
| Full Name | Glycyl-L-Proline 7-amido-4-methylcoumarin | [8] |
| Abbreviation | This compound | [8] |
| CAS Number | 115035-46-6 | [2] |
| Excitation Wavelength (λex) | 350 - 360 nm | [5][8] |
| Emission Wavelength (λem) | 450 - 465 nm |[5][8] |
Table 2: Kinetic Parameters for DPP-IV
| Substrate | Parameter | Value | Source Organism / Conditions | Reference(s) |
|---|---|---|---|---|
| This compound | Km (Michaelis Constant) | 17.4 µM | Human Recombinant DPP-IV | [8] |
| This compound | Hydrolysis Rate | 24.3 µmol/min/mg | Human Recombinant DPP-IV | [9] |
| this compound | Hydrolysis Rate | 20.2 nmol/min/mg | RPTEC/TERT1 Cell Lysate |[9] |
Table 3: Selected Neuropeptide and Vasoactive Peptide Substrates of DPP-IV
| Peptide Class | Peptide Name | Primary Function(s) | Reference(s) |
|---|---|---|---|
| Neuropeptides | Neuropeptide Y (NPY) | Appetite regulation, stress response, vasoconstriction | [6][10][11] |
| Peptide Tyrosine-Tyrosine (PYY) | Appetite suppression | [6] | |
| Substance P | Pain transmission, inflammation | [12] | |
| Vasoactive Peptides | Vasoactive Intestinal Peptide (VIP) | Vasodilation, anti-inflammatory, bronchodilation | [10][13] |
| B-type Natriuretic Peptide (BNP) | Vasodilation, natriuresis | [12] | |
| Incretin Hormones | Glucagon-Like Peptide-1 (GLP-1) | Glucose-dependent insulin secretion, appetite suppression | [3][6] |
| Glucose-dependent Insulinotropic Polypeptide (GIP) | Glucose-dependent insulin secretion | [3][6] |
| Chemokines | Stromal Cell-Derived Factor-1 (SDF-1α / CXCL12) | Stem cell homing, chemotaxis |[3] |
Experimental Protocols
This section provides detailed methodologies for performing DPP-IV activity and inhibition assays using this compound.
Protocol 1: DPP-IV Activity Assay
This protocol is designed to measure the endogenous or recombinant DPP-IV activity in a given sample (e.g., plasma, serum, cell lysate, or purified enzyme).
Materials and Reagents:
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
This compound Substrate Stock Solution (e.g., 5 mM in DMSO)[8]
-
DPP-IV enzyme source (recombinant or biological sample)
-
96-well solid black microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Diluted Assay Buffer: Dilute the 10X stock buffer to a 1X working concentration with HPLC-grade water.[8]
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in 1X Assay Buffer to a final desired concentration. A common final concentration in the well is 100 µM.[8] For kinetic studies, a range of concentrations bracketing the Km (e.g., 5 µM to 200 µM) should be prepared.[14]
-
Prepare Enzyme/Sample: Thaw the enzyme on ice. Dilute the recombinant enzyme or biological sample to the desired concentration using cold 1X Assay Buffer.
-
Set Up the Assay Plate:
-
Sample Wells: Add 40 µL of 1X Assay Buffer and 10 µL of the diluted enzyme/sample to each well.
-
Background/Blank Wells: Add 50 µL of 1X Assay Buffer to each well (no enzyme). This accounts for substrate auto-hydrolysis.
-
-
Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the reaction. The total volume should be 100 µL.[8]
-
Measure Fluorescence: Immediately begin monitoring the fluorescence kinetically at Ex/Em = 350-360/450-465 nm.[5][8] Record readings every 1-2 minutes for 20-30 minutes at 37°C.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Enzyme activity can be quantified by comparing the V₀ to a standard curve generated with free AMC.
-
Protocol 2: DPP-IV Inhibitor Screening Assay
This protocol is adapted to screen for compounds that inhibit DPP-IV activity.
Additional Materials:
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor (e.g., Sitagliptin).[8]
Methodology:
-
Reagent Preparation: Prepare Assay Buffer, Substrate Solution, and Enzyme Solution as described in Protocol 5.1.
-
Set Up the Assay Plate:
-
100% Activity Wells (Negative Control): Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of solvent (e.g., DMSO).[5]
-
Inhibitor Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the inhibitor solution.[5]
-
Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of Sitagliptin.[5]
-
Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of solvent.[5]
-
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[5][14]
-
Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells.[5]
-
Incubate and Measure: Incubate the plate for 30 minutes at 37°C.[5] After incubation, read the end-point fluorescence at Ex/Em = 350-360/450-465 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (FluorescenceInhibitor - FluorescenceBackground) / (Fluorescence100% Activity - FluorescenceBackground)] x 100
-
For dose-response curves, plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualized Pathways and Workflows
References
- 1. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. The Serine Protease CD26/DPP4 in Non-Transformed and Malignant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. content.abcam.com [content.abcam.com]
- 6. What doesn’t kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Levels of dipeptidyl peptidase IV/CD26 substrates neuropeptide Y and vasoactive intestinal peptide in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | DPP-4 Inhibitors as Potential Candidates for Antihypertensive Therapy: Improving Vascular Inflammation and Assisting the Action of Traditional Antihypertensive Drugs [frontiersin.org]
- 13. ovid.com [ovid.com]
- 14. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPPIV Activity Assessment using Gly-Pro-AMC Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPPIV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPPIV attenuates their insulinotropic effects.[2][3][4] Inhibition of DPPIV has emerged as a key therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of endogenous incretins, leading to improved glycemic control.[4][5][6]
The Gly-Pro-AMC fluorescence assay is a widely used method for determining DPPIV activity. This assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound), which is specifically cleaved by DPPIV at the proline residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence intensity is directly proportional to the DPPIV activity. This application note provides a detailed protocol for performing the this compound fluorescence assay to measure DPPIV activity and to screen for potential DPPIV inhibitors.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
DPPIV Enzyme: Recombinant human DPPIV
-
Substrate: this compound (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing NaCl (e.g., 100 mM) and EDTA (e.g., 1 mM)
-
DPPIV Inhibitor: Known inhibitor for positive control (e.g., Sitagliptin) and test compounds
-
Solvent: DMSO or appropriate solvent for dissolving inhibitors
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
-
Incubator set to 37°C
-
Multichannel pipette
Reagent Preparation
| Reagent | Preparation | Storage |
| Assay Buffer (1X) | Prepare a 50 mM Tris-HCl buffer with 100 mM NaCl and 1 mM EDTA, pH 7.8. Filter sterilize. | 4°C for several weeks |
| DPPIV Enzyme Stock | Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store. | -80°C for long-term storage |
| DPPIV Working Solution | Dilute the DPPIV enzyme stock in cold assay buffer to the desired final concentration (e.g., 10-50 ng/well). Prepare fresh on the day of the experiment and keep on ice. | On ice during use |
| This compound Stock | Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and protect from light. | -20°C, protected from light |
| This compound Working Solution | Dilute the stock solution in assay buffer to the desired final concentration (e.g., 50-200 µM). Prepare fresh on the day of the experiment and protect from light. | Room temperature, protected from light |
| Inhibitor Stock | Dissolve inhibitors in 100% DMSO to a stock concentration of 10 mM. | -20°C |
| Inhibitor Working Solutions | Prepare serial dilutions of the inhibitor stock in assay buffer. The final DMSO concentration in the assay should be kept below 1%. | On ice during use |
Assay Procedure
-
Plate Setup:
-
Add reagents to a 96-well black microplate in the following order:
-
Blank wells: 100 µL of assay buffer.
-
Negative Control (100% activity) wells: 50 µL of assay buffer and 25 µL of DPPIV working solution.
-
Positive Control (Inhibitor) wells: 25 µL of a known DPPIV inhibitor working solution and 25 µL of DPPIV working solution.
-
Test Compound wells: 25 µL of test compound working solution and 25 µL of DPPIV working solution.
-
-
Ensure all samples are assayed in at least triplicate.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the this compound working solution to all wells except the blank wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme concentration and activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm using a fluorescence microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Percentage of Inhibition Calculation:
-
Calculate the percentage of DPPIV inhibition for each inhibitor concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DPPIV activity.
-
Data Presentation
Table 1: DPPIV Inhibition by Test Compounds
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | ||
| 0.1 | ||
| Test Cmpd 1 | 1 | |
| 10 | ||
| 100 | ||
| 0.01 | ||
| 0.1 | ||
| Test Cmpd 2 | 1 | |
| 10 | ||
| 100 | ||
| Sitagliptin | 0.01 | |
| (Positive Control) | 0.1 | |
| 1 | ||
| 10 | ||
| 100 |
Table 2: IC50 Values of DPPIV Inhibitors
| Compound | IC50 (µM) [95% CI] |
| Test Cmpd 1 | |
| Test Cmpd 2 | |
| Sitagliptin |
Table 3: Enzyme Kinetics Parameters
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/RFU) |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
From the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), the following parameters can be determined:
-
Vmax: The maximum reaction velocity.
-
Km: The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.
Conclusion
The this compound fluorescence assay is a robust, sensitive, and reliable method for measuring DPPIV activity. It is well-suited for high-throughput screening of potential DPPIV inhibitors in a drug discovery setting. The detailed protocol and data analysis guidelines provided in this application note will enable researchers to effectively implement this assay and obtain high-quality, reproducible data for their studies on DPPIV and its role in metabolic diseases.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dipeptidyl peptidase-IV inhibitors can restore glucose homeostasis in type 2 diabetics via incretin enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Throughput Screening Assays Using Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. A key component of successful HTS is the availability of robust and sensitive assay technologies. This document provides detailed application notes and protocols for the use of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) and its derivatives in HTS assays for key serine proteases.
This compound is a non-fluorescent molecule that, upon enzymatic cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (AMC) group, releases the highly fluorescent AMC moiety.[1] The resulting fluorescence can be readily quantified, providing a direct measure of enzyme activity. This principle forms the basis of sensitive and reproducible HTS assays for several important drug targets, including Dipeptidyl Peptidase IV (DPP4), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP).[2][3][4] These enzymes are implicated in a range of pathologies, from type 2 diabetes to cancer, making them attractive targets for therapeutic intervention.
Principle of the Assay
The fundamental principle of the this compound based assay is the enzymatic hydrolysis of the substrate, leading to the release of the fluorescent AMC molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity.
Figure 1: Enzymatic cleavage of this compound substrate.
Application 1: Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening
Background: Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[1] Inhibition of DPP4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[1][2]
Assay Principle: The HTS assay for DPP4 inhibitors utilizes the cleavage of H-Gly-Pro-AMC. In the presence of a DPP4 inhibitor, the rate of AMC release is reduced, leading to a decrease in fluorescence.[1]
Experimental Protocol
Materials:
-
Human Recombinant DPP4 Enzyme
-
DPP4 Assay Buffer (e.g., Tris-based buffer at pH 7.5)
-
H-Gly-Pro-AMC substrate
-
DPP4 Inhibitor (e.g., Sitagliptin or Teneligliptin as a positive control)[1][5]
-
Compound Library
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of H-Gly-Pro-AMC in DMSO. Further dilute to the working concentration in DPP4 Assay Buffer. Protect from light.[1]
-
Reconstitute the lyophilized DPP4 enzyme in DPP4 Assay Buffer to a stock concentration. On the day of the experiment, dilute the enzyme to the working concentration with ice-cold assay buffer.[1]
-
Prepare a stock solution of the positive control inhibitor in DMSO. Create a serial dilution to generate a concentration-response curve.[1]
-
Dilute library compounds to the desired screening concentration in DPP4 Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%).
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted compound library solutions or positive control to the wells of a 384-well plate.
-
Add the diluted DPP4 enzyme solution (e.g., 20 µL) to all wells except for the blank controls (which should contain assay buffer only).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution (e.g., 25 µL) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 350-380 nm and emission at 450-465 nm.[1][6]
-
Data Presentation
| Parameter | Typical Value/Range | Reference(s) |
| Substrate (H-Gly-Pro-AMC) | 50 - 100 µM | [6][7] |
| Enzyme (DPP4) | 0.5 - 10 ng/well | [8] |
| Positive Control (Sitagliptin) | Varies (nM to µM range) | [5] |
| Excitation Wavelength | 350 - 380 nm | [1][6][8] |
| Emission Wavelength | 450 - 465 nm | [1][6][8] |
| Z'-factor | > 0.5 | [2] |
Application 2: Fibroblast Activation Protein (FAP) Inhibitor Screening
Background: Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling.[9] Its restricted expression pattern makes it an attractive target for cancer therapy and diagnostics.
Assay Principle: Similar to the DPP4 assay, the FAP inhibitor screening assay measures the cleavage of a this compound derivative, typically Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC.[4][10] The N-terminal modification (Z- or Suc-) enhances selectivity for FAP over other dipeptidyl peptidases.[11]
Experimental Protocol
Materials:
-
Human Recombinant FAP Enzyme
-
FAP Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)
-
Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC substrate
-
FAP Inhibitor (as a positive control)
-
Compound Library
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC in DMSO. Dilute to the working concentration in FAP Assay Buffer.
-
Dilute the recombinant FAP enzyme to the working concentration in FAP Assay Buffer.
-
Prepare a stock solution and serial dilutions of the positive control inhibitor in DMSO.
-
Dilute library compounds to the desired screening concentration in FAP Assay Buffer.
-
-
Assay Protocol:
-
Dispense the compound library solutions or positive control into the wells of the microplate.
-
Add the diluted FAP enzyme solution to all wells except the blanks.
-
Pre-incubate the plate for approximately 10-15 minutes at room temperature.[3]
-
Start the reaction by adding the substrate solution (Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC) to all wells.
-
Incubate the plate at 25°C or 37°C for a specified time (e.g., 30 minutes), measuring the fluorescence kinetically or at a single endpoint.[9][11]
-
Read the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]
-
Data Presentation
| Parameter | Typical Value/Range | Reference(s) |
| Substrate (Z-Gly-Pro-AMC) | 50 - 266 µM | [10][11] |
| Substrate (Suc-Gly-Pro-AMC) | 25 µM | [4] |
| Enzyme (FAP) | 0.01 µ g/well | |
| Excitation Wavelength | 380 nm | [9][10] |
| Emission Wavelength | 460 - 465 nm | [9][10] |
Application 3: Prolyl Endopeptidase (PREP) Inhibitor Screening
Background: Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones. It has been implicated in neurological disorders and other diseases.
Assay Principle: The HTS assay for PREP inhibitors is based on the hydrolysis of Z-Gly-Pro-AMC, which releases the fluorescent AMC group.[10]
Experimental Protocol
Materials:
-
Recombinant PREP Enzyme
-
PREP Assay Buffer
-
Z-Gly-Pro-AMC substrate
-
PREP Inhibitor (as a positive control)
-
Compound Library
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO and dilute to the working concentration in PREP Assay Buffer.
-
Dilute the PREP enzyme to the working concentration in the assay buffer.
-
Prepare a stock solution and serial dilutions of a known PREP inhibitor.
-
Dilute the compound library to the desired screening concentration.
-
-
Assay Protocol:
-
Add the test compounds or control inhibitor to the wells of the plate.
-
Add the diluted PREP enzyme solution to the wells (excluding blanks).
-
Pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature.[10]
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution.
-
Incubate the reaction, and measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]
-
Data Presentation
| Parameter | Typical Value/Range | Reference(s) |
| Substrate (Z-Gly-Pro-AMC) | Varies | [10] |
| Excitation Wavelength | 380 nm | [9] |
| Emission Wavelength | 460 nm | [9] |
High-Throughput Screening Workflow
The general workflow for an HTS campaign using this compound based assays is outlined below.
Figure 2: General high-throughput screening workflow.
Conclusion
The use of this compound and its derivatives provides a robust, sensitive, and cost-effective method for the high-throughput screening of inhibitors against key serine proteases like DPP4, FAP, and PREP. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to establish and execute successful HTS campaigns, ultimately accelerating the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 8. promega.com [promega.com]
- 9. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.glpbio.com [file.glpbio.com]
Preparation of Gly-Pro-AMC Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin) stock and working solutions. This compound is a fluorogenic substrate commonly used for the detection of dipeptidyl peptidase IV (DPP-IV) activity. Accurate preparation of these solutions is critical for reliable and reproducible results in enzymatic assays.
Chemical Properties and Storage
A thorough understanding of the chemical properties of this compound is essential for its proper handling and use.
| Property | Value |
| Molecular Weight | 330.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) |
| Excitation Wavelength | 350-380 nm |
| Emission Wavelength | 440-465 nm |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.30 mg of this compound (Molecular Weight = 330.36 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Summary of Stock Solution Preparation:
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Concentration | 10-25 mM |
| Storage Temperature | -20°C |
| Storage Duration | Up to 6 months |
| Handling | Protect from light; avoid repeated freeze-thaw cycles |
Preparation of this compound Working Solution (100 µM)
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to prepare the desired final concentration and volume of the working solution. For example, to prepare 1 mL of a 100 µM working solution, dilute 10 µL of the 10 mM stock solution into 990 µL of assay buffer.
-
Add the assay buffer to a sterile tube.
-
Add the calculated volume of the this compound stock solution to the assay buffer.
-
Mix the solution gently by inversion or pipetting. Avoid vigorous vortexing to prevent the formation of bubbles.
-
The working solution is now ready for use in the enzymatic assay. It is recommended to prepare the working solution fresh on the day of the experiment.
Summary of Working Solution Preparation:
| Parameter | Recommendation |
| Solvent | Assay Buffer (specific to the experiment) |
| Concentration | 50-100 µM |
| Preparation | Prepare fresh on the day of use |
| Storage | If necessary, store on ice and protected from light for a few hours |
Quality Control
Ensuring the quality of the this compound solutions is crucial for obtaining accurate and reproducible data.
-
Concentration Verification: The concentration of the stock solution can be verified by measuring its absorbance using a spectrophotometer and applying the Beer-Lambert law (A = εbc), using an approximate molar extinction coefficient.
-
Purity Check: The purity of the this compound powder can be assessed by High-Performance Liquid Chromatography (HPLC) if required.
-
Functional Check: The functionality of the working solution can be tested by performing a control experiment with a known concentration of the target enzyme (e.g., DPP-IV) and observing the expected increase in fluorescence.
-
Background Fluorescence: It is important to measure the background fluorescence of the working solution in the absence of the enzyme.[2] This background signal should be subtracted from all experimental readings.[2]
Experimental Workflow and Signaling Pathway
The enzymatic reaction of DPP-IV with this compound results in the cleavage of the substrate and the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This increase in fluorescence is directly proportional to the enzyme activity.
Caption: Experimental workflow for measuring DPP-IV activity using this compound.
The cleavage of the this compound substrate by DPP-IV is a specific enzymatic reaction.
Caption: Enzymatic cleavage of this compound by DPP-IV.
References
Kinetic Analysis of Dipeptidyl Peptidase IV (DPPIV) Activity with Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase IV (DPPIV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It achieves this by cleaving N-terminal dipeptides from various polypeptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inactivation of these hormones by DPPIV leads to reduced insulin secretion. Consequently, DPPIV has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][2][3]
The fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a widely used and sensitive reagent for the kinetic analysis of DPPIV activity.[1][4] The enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC formation, measured fluorometrically, is directly proportional to the DPPIV activity. This application note provides a detailed protocol for the kinetic analysis of DPPIV using this compound, including methods for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).
Principle of the Assay
The kinetic assay is based on the enzymatic reaction where DPPIV catalyzes the hydrolysis of the substrate this compound. This reaction yields the dipeptide Gly-Pro and the fluorescent compound AMC. The increase in fluorescence intensity over time is monitored to determine the reaction rate. The reaction can be summarized as follows:
This compound (non-fluorescent) + H₂O --(DPPIV)--> Gly-Pro + AMC (fluorescent)
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][6]
Data Presentation: Kinetic Parameters
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for characterizing enzyme activity and for screening potential inhibitors.
| Enzyme Source | Substrate | Km (µM) | Vmax | Assay Conditions | Reference |
| Recombinant Human DPPIV | This compound | 17.4 | Not specified in comparable units | 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 37°C | [6] |
| Human Plasma DPPIV | This compound | 13.75 - 14.35 | Not specified in comparable units | 100 mM HEPES, pH 7.6, 100 µg/mL BSA | [7] |
| Recombinant Human DPPIV | This compound | 15.3 - 15.35 | Not specified in comparable units | 100 mM HEPES, pH 7.6, 100 µg/mL BSA | [7] |
| Recombinant Human DPPIV | Gly-Pro-pNA* | 265.5 | Not specified in comparable units | Not specified |
Note: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) is a colorimetric substrate and is included for comparative purposes, illustrating the differing affinities of substrates for the same enzyme.
Challenges in Vmax Comparison: It is important to note that Vmax values are often reported in units that are specific to the experimental conditions, such as relative fluorescence units per minute or specific activity (e.g., µmol/min/mg of protein). Direct comparison of Vmax values across different studies is challenging without detailed information on the enzyme concentration, purity, and the specific activity of the enzyme preparation used.
Experimental Protocols
Materials and Reagents
-
Recombinant Human DPPIV
-
This compound substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[6] (Alternative: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
DPPIV Inhibitor (e.g., Sitagliptin) for control experiments
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with temperature control
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: Prepare the chosen assay buffer and ensure the pH is accurately adjusted. Store at 4°C.
-
DPPIV Enzyme Stock Solution: Reconstitute lyophilized recombinant human DPPIV in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
DPPIV Working Solution: On the day of the experiment, dilute the DPPIV enzyme stock solution in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the ng/mL range.
-
Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0, 5, 10, 20, 50, 100, 200 µM).
Assay Protocol for Michaelis-Menten Kinetics
-
Plate Setup:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of the diluted DPPIV enzyme working solution to each well, except for the "no enzyme" control wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at the assay temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Add 40 µL of the various this compound substrate working solutions to the appropriate wells to bring the final volume to 100 µL.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values. The Michaelis-Menten equation is: V₀ = (Vmax * [S]) / (Km + [S]).
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for the kinetic analysis of DPPIV activity.
Caption: Role of DPPIV in incretin signaling and glucose homeostasis.
References
- 1. mdpi.com [mdpi.com]
- 2. promega.com [promega.com]
- 3. rsc.org [rsc.org]
- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 5. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Measuring Gly-Pro-AMC fluorescence (excitation and emission wavelengths)
Application Notes and Protocols for the Fluorometric Assessment of Enzyme Activity
For researchers, scientists, and professionals in drug development, the fluorogenic substrate Glycyl-Prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a critical tool for assaying the activity of specific proteases. This document provides detailed application notes and protocols for the accurate measurement of this compound fluorescence, facilitating the high-throughput screening of enzyme inhibitors and the characterization of enzyme kinetics.
Principle of the Assay
This compound is an optically quenched substrate, meaning its intrinsic fluorescence is minimal.[1] Certain proteases, most notably Dipeptidyl Peptidase-IV (DPP-IV) and prolyl endopeptidase, can specifically cleave the bond between the dipeptide Glycyl-Proline and the fluorophore, 7-amino-4-methylcoumarin (AMC).[2][3][4][5] Upon enzymatic cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[6] This principle allows for a sensitive and continuous assay of enzyme activity.[7]
Spectral Properties
The accurate measurement of fluorescence requires setting the fluorometer to the optimal excitation and emission wavelengths for the released AMC fluorophore. While the intact this compound substrate has different spectral properties, the key to the assay is detecting the fluorescent product. There are slight variations in the reported optimal wavelengths across different sources, which are summarized below.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound (Substrate) | ~330[1] | ~390[1] |
| AMC (Product) | 340-380[2][7][8][9] | 440-465[2][3][8][9][10][11] |
| Z-Gly-Pro-AMC | 341[12] | 441[12] |
It is recommended to empirically determine the optimal excitation and emission wavelengths for your specific instrumentation and assay conditions. A common starting point is an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]
Signaling Pathway and Experimental Workflow
The enzymatic reaction and the general experimental workflow can be visualized as follows:
Caption: Enzymatic cleavage of this compound and subsequent fluorescence detection.
Caption: General experimental workflow for a this compound based enzyme assay.
Detailed Experimental Protocol: DPP-IV Activity Assay
This protocol provides a general guideline for measuring DPP-IV activity. Optimal conditions may vary depending on the enzyme source (recombinant, plasma, cell lysate) and specific experimental goals.
Materials:
-
This compound substrate
-
DPP-IV enzyme (human recombinant or other sources)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[3]
-
DPP-IV inhibitors (for inhibitor screening assays)
-
96-well solid black microplate
-
Fluorescence microplate reader
-
DMSO for dissolving the substrate
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10-25 mM stock solution of this compound in DMSO.[4] Store aliquots at -20°C, protected from light.
-
DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme to the desired concentration in cold assay buffer. The final concentration will need to be optimized, but a starting point for recombinant human DPP-IV could be around 50 pmol/l.[7] Keep the diluted enzyme on ice.
-
Assay Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the desired final concentration. A typical final concentration is 50 µM.[7][13]
-
-
Assay Protocol:
-
Add 50 µL of the diluted DPP-IV enzyme solution to each well of the 96-well plate.
-
For inhibitor screening, add 10 µL of the inhibitor compound at various concentrations or a vehicle control (e.g., DMSO). Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).[10][11]
-
To initiate the enzymatic reaction, add 50 µL of the this compound assay working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Set the excitation wavelength between 350-380 nm and the emission wavelength between 450-465 nm.[3][7]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from a no-enzyme control well.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.
-
Applications in Research and Drug Development
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) for DPP-IV and other proline-specific peptidases.
-
High-Throughput Screening (HTS): Screening of large compound libraries to identify potential inhibitors of DPP-IV. This is particularly relevant for the development of therapeutics for type 2 diabetes.[3][5][14]
-
Characterization of Inhibitors: Determination of the potency (IC₅₀) and mechanism of action of identified inhibitors.
-
Biological Sample Analysis: Measurement of DPP-IV activity in biological samples such as plasma and cell lysates.[14]
Conclusion
The this compound fluorogenic substrate provides a sensitive, reliable, and straightforward method for measuring the activity of DPP-IV and other proline-specific peptidases. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this assay in their drug discovery and basic research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. bachem.com [bachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Situ Measurement of Dipeptidyl Peptidase-IV (DPPIV) Activity with Gly-Pro-AMC in Caco-2 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase-IV (DPPIV), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of various cell types, including intestinal epithelial cells.[1][2] It plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue at the penultimate position.[1][3] A key substrate for DPPIV is the incretin hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion. By inactivating GLP-1, DPPIV attenuates its glucose-lowering effects, making it a significant therapeutic target for type 2 diabetes.[1][3]
The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal epithelium as it spontaneously differentiates to form a polarized monolayer with morphological and functional characteristics of small intestinal enterocytes, including the expression of brush border enzymes like DPPIV.[4] This makes Caco-2 cells a relevant and reliable model for studying the inhibitory potential of dietary bioactive compounds and therapeutic agents on DPPIV activity in an environment that mimics the intestinal lumen.[4][5][6]
This document provides detailed protocols for the in situ measurement of DPPIV activity in Caco-2 cells using the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide by DPPIV, which releases the highly fluorescent AMC moiety. The resulting fluorescence intensity is directly proportional to the DPPIV activity.
Principle of the Assay
The fluorogenic substrate, this compound, is a non-fluorescent molecule that is specifically cleaved by DPPIV at the C-terminus of the proline residue. This enzymatic reaction liberates the fluorophore 7-amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal upon excitation. The rate of AMC release, measured by monitoring the increase in fluorescence over time, is a direct measure of the DPPIV enzymatic activity on the surface of living Caco-2 cells.
Caption: Enzymatic cleavage of this compound by DPPIV.
Experimental Protocols
I. Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding for Assay:
-
Trypsinize the cells and perform a cell count.
-
Seed the Caco-2 cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well.[2][5]
-
Culture the cells for 2 to 7 days to allow for differentiation and expression of DPPIV. Some studies suggest optimal conditions are achieved with 2-day old undifferentiated cells for a more sensitive and cost-effective assay.[2][7][8]
-
II. In Situ DPPIV Activity Assay
-
Preparation of Reagents:
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A commonly used concentration is 50 µM.[2][7][8][9]
-
(Optional) Inhibitor Solutions: Prepare stock solutions of test compounds and a known DPPIV inhibitor (e.g., Sitagliptin) in an appropriate solvent (e.g., DMSO or water). Further dilute to desired concentrations in Assay Buffer.
-
-
Assay Procedure:
-
Remove the culture medium from the 96-well plate containing the Caco-2 cell monolayer.
-
Wash the cells three times with 200 µL of PBS per well.[5]
-
(For Inhibition Studies): Add 100 µL of the test compound or inhibitor dilutions to the respective wells. For control wells, add 100 µL of Assay Buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 to 60 minutes).[5]
-
Add 100 µL of the working substrate solution (e.g., 50 µM this compound) to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[2]
-
Record the fluorescence readings every 1-2 minutes for a period of 10 to 60 minutes.[2][5]
-
III. Data Analysis
-
DPPIV Activity: The rate of increase in fluorescence (RFU/min) is proportional to the DPPIV activity. Calculate the slope of the linear portion of the fluorescence versus time curve.
-
DPPIV Inhibition:
-
Calculate the percentage of DPPIV inhibition using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPPIV activity) by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for in situ DPPIV activity measurement.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies for easy comparison.
Table 1: Experimental Conditions for In Situ DPPIV Assay in Caco-2 Cells
| Parameter | Reported Values | Reference(s) |
| Cell Seeding Density | 2 x 10^4 cells/well | [5] |
| 5 x 10^4 cells/well | [2] | |
| Cell Culture Duration | 1-2 days (undifferentiated) | [2][5][7][8] |
| 7 days (differentiated) | [2] | |
| This compound Concentration | 50 µM | [2][7][8][9] |
| 1 mM | [5] | |
| Incubation Time with Inhibitor | 10 min | [5] |
| 60 min | [2] | |
| Fluorescence Measurement | Kinetic, every 1 min for 10 min | [2] |
| Endpoint after 10-60 min | [5] | |
| Excitation/Emission λ | 350 nm / 450 nm | [2] |
Table 2: IC50 Values of Known Inhibitors on Caco-2 Cell DPPIV Activity
| Inhibitor | IC50 Value (µM) | Cell Culture Conditions | Reference(s) |
| Sitagliptin | 0.2 ± 0.01 | - | [9] |
| 0.6 | 2-day culture | [4][7][8] | |
| 15.97 | Not specified | [10] | |
| Vigabatrin | 0.5829 | Not specified | [10] |
| Lupin Peptide (Lup1) | 207.5 | 2-day culture | [2][4] |
| Soy Peptide (Soy1) | 223.2 | 2-day culture | [2][4] |
| Walnut Peptides | 267.9 - 350.9 | Not specified | [9] |
Concluding Remarks
The in situ measurement of DPPIV activity in Caco-2 cells using the fluorogenic substrate this compound is a robust, sensitive, and physiologically relevant method for screening potential DPPIV inhibitors. This approach offers significant advantages over cell-free assays by incorporating factors such as cell membrane permeability and the presence of other membrane-bound peptidases, thus providing a more accurate assessment of a compound's potential efficacy in an intestinal model. The protocols and data presented herein provide a comprehensive guide for researchers to establish and perform this assay in their laboratories.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Protease Inhibitors Using Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a fluorogenic substrate widely utilized for the detection and characterization of proteases that exhibit specificity for cleaving dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the P1' position. One of the most prominent enzymes in this class is Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV plays a crucial role in various physiological processes, including glucose homeostasis, immune regulation, and signal transduction.[1][2] Its enzymatic activity involves the cleavage of incretin hormones such as glucagon-like peptide-1 (GLP-1), rendering them inactive.[3] Consequently, inhibitors of DPP-IV have emerged as a significant class of therapeutics for the management of type 2 diabetes.[1][2]
The this compound assay provides a sensitive and straightforward method for high-throughput screening (HTS) of potential DPP-IV inhibitors.[2] The principle of the assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate by a target protease. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The inhibition of the enzyme by a test compound leads to a decrease in the rate of AMC release.
These application notes provide a detailed protocol for utilizing this compound in a continuous fluorometric assay to screen for and characterize protease inhibitors, with a primary focus on DPP-IV.
Principle of the Assay
The fluorogenic substrate, this compound, is composed of the dipeptide Gly-Pro linked to the fluorescent molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC molecule by a protease such as DPP-IV, the free AMC is liberated. Free AMC is highly fluorescent, with an excitation wavelength typically in the range of 350-380 nm and an emission wavelength in the range of 450-465 nm.[4][5][6] The rate of the increase in fluorescence is a direct measure of the enzymatic activity. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
The following table summarizes the 50% inhibitory concentration (IC50) values for several known DPP-IV inhibitors, as determined by the this compound fluorometric assay. These values serve as a reference for researchers screening for novel inhibitors.
| Inhibitor | IC50 (nM) | Source Organism of DPP-IV | Reference(s) |
| Sitagliptin | ~19 | Human Recombinant | [7] |
| Sitagliptin | 31.8 | Human Recombinant | [8] |
| Sitagliptin | 0.6 µM (600 nM) | Human Intestinal Caco-2 cells | [3] |
| Vildagliptin (LAF237) | 5.1 | Human Recombinant | [8] |
| Vildagliptin | 20.82 | Human Recombinant | [9] |
| Saxagliptin | - | - | - |
| Linagliptin | - | - | - |
| Alogliptin | - | - | - |
| MK-0431 (Sitagliptin) | 16.5 | Human Recombinant | [8] |
| Compound 2 (2-benzylpyrrolidine derivative) | 300 | Not Specified | [10] |
| Compound 3 (phenethyl-piperazine derivative) | 1200 | Not Specified | [10] |
| Compound 1 (4-benzylpiperidine derivative) | 1600 | Not Specified | [10] |
| Compound 4 (4-amino-1-benzylpiperidine derivative) | 4000 | Not Specified | [10] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation time. The data presented here are for comparative purposes.
Experimental Protocols
Materials and Reagents
-
Protease: Recombinant human DPP-IV (or other target protease)
-
Inhibitors: Known DPP-IV inhibitors (e.g., Sitagliptin) for positive control and test compounds.[7]
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5-8.0) or HEPES (e.g., 100 mM, pH 7.5) containing 0.1 mg/ml BSA.[6][13]
-
Solvent for Compounds: Dimethyl sulfoxide (DMSO)
-
Microplates: 96-well or 384-well black, flat-bottom microplates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~360 nm and emission at ~460 nm.[7]
Preparation of Reagents
-
Assay Buffer: Prepare the desired assay buffer and store at 4°C.
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Inhibitor Stock Solutions: Dissolve test compounds and control inhibitors in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
Assay Protocol for High-Throughput Screening (HTS)
This protocol is designed for a 96-well plate format and can be scaled for 384-well plates.
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the assay plate. Include wells with DMSO only for the no-inhibitor control (100% activity) and wells with a known potent inhibitor for the positive inhibition control.
-
-
Enzyme Preparation and Addition:
-
Dilute the DPP-IV stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to provide a robust signal-to-background ratio within a reasonable time frame.
-
Add the diluted enzyme solution (e.g., 50 µL) to all wells of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for a specified period (e.g., 15 minutes) at room temperature or 37°C.[7] This step allows the inhibitors to bind to the enzyme before the addition of the substrate.
-
-
Substrate Preparation and Reaction Initiation:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration. The final substrate concentration is typically at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. A common final concentration is 50 µM.[3][6]
-
Initiate the enzymatic reaction by adding the diluted substrate solution (e.g., 50 µL) to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.[7]
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30 minutes) at 37°C, with readings taken every 1-2 minutes.[11] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HTS of protease inhibitors using this compound.
DPP-IV Signaling Pathways
Caption: Key signaling pathways involving DPP-IV.
References
- 1. Interactions of DPP-4 and integrin β1 influences endothelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icdm2015.diabetes.or.kr [icdm2015.diabetes.or.kr]
- 3. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum [mdpi.com]
- 4. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. rsc.org [rsc.org]
- 10. oatext.com [oatext.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Homogeneous Coupled-Enzyme Format for Sensitive Detection of Gly-Pro-AMC Cleavage
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 7. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Real-Time Monitoring of Enzyme Activity with Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the real-time monitoring of enzyme activity using the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). This substrate and its derivatives are invaluable tools for studying enzymes that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the P1 position. These enzymes, including Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP), are significant targets in various fields of research and drug development.
Introduction and Principle of the Assay
The this compound assay is a sensitive and continuous method for measuring the activity of specific proteases. The underlying principle is based on the enzymatic cleavage of the non-fluorescent substrate, H-Gly-Pro-AMC, which releases the highly fluorescent 7-Amino-4-Methylcoumarin (AMC) group.[1][2] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. The fluorescence of the liberated AMC can be monitored in real-time using a fluorescence plate reader, with typical excitation and emission wavelengths around 360-380 nm and 460-465 nm, respectively.[1][3][4] This assay format is simple, rapid, and amenable to high-throughput screening (HTS) of enzyme inhibitors.[5]
Target Enzymes and Their Significance
This compound and its acylated derivatives (e.g., Z-Gly-Pro-AMC, Suc-Gly-Pro-AMC) are primarily used to assay the activity of post-proline dipeptidyl peptidases.
-
Dipeptidyl Peptidase IV (DPP4): Also known as CD26, DPP4 is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving incretin hormones like glucagon-like peptide-1 (GLP-1).[2][5] Consequently, DPP4 inhibitors are a major class of therapeutics for type 2 diabetes.[2][5] DPP4 is also involved in immune regulation and signal transduction.[2][5]
-
Fibroblast Activation Protein (FAP): FAP is a type II transmembrane serine protease with high structural similarity to DPP4.[4] It is selectively expressed on reactive stromal fibroblasts in the microenvironment of epithelial cancers and sites of tissue remodeling.[6][7] Its restricted expression pattern makes it an attractive target for cancer therapy and diagnostics. FAP exhibits both dipeptidyl peptidase and endopeptidase activity.[4][8]
-
Prolyl Endopeptidase (PREP): Also known as prolyl oligopeptidase (POP), PREP is another serine protease that can cleave Z-Gly-Pro-AMC.[3][9] It is involved in the metabolism of proline-containing neuropeptides and hormones.
The substrate specificity can be modulated by modifications to the N-terminus of the Gly-Pro dipeptide. For instance, Z-Gly-Pro-AMC is often used for FAP and PREP activity assays, while H-Gly-Pro-AMC is a common substrate for DPP4.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for enzyme activity assays using this compound and its derivatives.
Table 1: Spectroscopic Properties of AMC
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| 7-Amino-4-methylcoumarin (AMC) | 360 - 380 | 460 - 465 |
| Data sourced from multiple references, including[1][2][3][4]. |
Table 2: Typical Assay Conditions and Kinetic Parameters
| Enzyme | Substrate | Substrate Concentration (µM) | Assay Buffer | Temperature (°C) | Km (µM) | Specific Activity (pmol/min/µg) |
| DPP4 | H-Gly-Pro-AMC | 65 - 100 | 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA | 37 | ~50 | Not specified |
| FAP (human, recombinant) | Z-Gly-Pro-AMC | 50 | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 | Not specified | Not specified | >1800 |
| PREP | Z-Gly-Pro-AMC | Not specified | Not specified | 37 | Not specified | Not specified |
| Data compiled from[1][2][4][7][10]. Note that optimal conditions and kinetic parameters can vary depending on the specific enzyme source and assay setup. |
Experimental Protocols
General Assay Workflow
The general workflow for a real-time enzyme activity assay using this compound is straightforward and can be adapted for various applications, including enzyme characterization and inhibitor screening.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 6. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 8. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gly-Pro-AMC Assay in Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the measurement of Dipeptidyl Peptidase-4 (DPP4) activity in human plasma samples using the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).
Introduction
Dipeptidyl Peptidase-4 (DPP4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various polypeptides, including incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] The inactivation of incretins by DPP4 makes it a significant therapeutic target for type 2 diabetes.[1][3][4] The this compound assay is a sensitive and high-throughput method to determine DPP4 activity.[1] In this assay, DPP4 cleaves the Gly-Pro dipeptide from the non-fluorescent substrate this compound, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[5][6] The resulting fluorescence is directly proportional to the DPP4 activity in the sample. This method is applicable for screening DPP4 inhibitors and studying enzyme kinetics in human plasma.[3][4]
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by DPP4. The cleavage releases the fluorophore AMC, which can be quantified by measuring its fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[5] The rate of AMC production is a direct measure of the DPP4 enzymatic activity.
Caption: DPP4 cleaves this compound into fluorescent AMC and a dipeptide.
Materials and Equipment
Reagents:
-
DPP4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Recombinant Human DPP4 (Positive Control)[2]
-
DPP4 Inhibitor (e.g., Sitagliptin) (for specificity control)[8]
-
7-Amino-4-methylcoumarin (AMC) (Standard)[6]
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and standard[1][5]
-
Human plasma samples (collected with EDTA or heparin)
Equipment:
-
Fluorescent microplate reader with filters for Ex/Em = 360/460 nm[6]
-
Black 96-well microplates with clear bottoms[6]
-
Incubator capable of maintaining 37°C
-
Pipettes and pipette tips
-
Microcentrifuge
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes as necessary for other formats.
Caption: Workflow for the this compound assay in human plasma.
1. Reagent Preparation:
-
DPP4 Assay Buffer: Prepare a suitable buffer such as 100 mM Tris-HCl, pH 8.0.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the this compound stock solution in DPP4 Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this fresh before use.
-
AMC Standard Stock Solution: Dissolve AMC in DMSO to make a stock solution (e.g., 1 mM). Store at -20°C.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in DPP4 Assay Buffer to generate a standard curve (e.g., 0-10 µM).
2. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Dilute the plasma samples in DPP4 Assay Buffer. A 1:10 to 1:20 dilution is often a good starting point.[9]
3. Assay Procedure:
-
Plate Setup:
-
Sample Wells: Add 50 µL of diluted plasma sample.
-
Positive Control Wells: Add 50 µL of a known concentration of recombinant human DPP4.
-
Inhibitor Control Wells: Add 50 µL of diluted plasma sample pre-incubated with a DPP4 inhibitor (e.g., 10 µM Sitagliptin) for 10-15 minutes.[10]
-
Blank Wells (Substrate Background): Add 50 µL of DPP4 Assay Buffer.[11]
-
Standard Curve Wells: Add 50 µL of each AMC standard dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add 50 µL of the working substrate solution to all wells except the AMC standard curve wells. The total reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[1] The incubation time can be optimized based on the signal intensity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
Data Presentation and Analysis
1. AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
2. Calculation of DPP4 Activity:
-
Subtract the fluorescence reading of the blank well from all sample and control readings to correct for background fluorescence.[11]
-
Use the standard curve equation to convert the corrected fluorescence values of the samples into the concentration of AMC produced.
-
Calculate the DPP4 activity using the following formula:
DPP4 Activity (pmol/min/mL) = ( [AMC produced] (µM) * Reaction Volume (µL) ) / ( Incubation Time (min) * Sample Volume (µL) ) * 1000 * Dilution Factor
Quantitative Data Summary:
| Parameter | Recombinant DPP4 | Human Plasma Samples | Reference |
| Sensitivity (Vo) | 14,488 mU/min | 17,995 mU/min | [3][12] |
| Dynamic Range (DPP4 Conc.) | 23.4 - 3,000 ng/mL | N/A | [3][12] |
| Linearity (Mean Vo) | 1.11 x 10⁴ - 1.86 x 10⁶ mU/min | N/A | [3][12] |
| Stability | N/A | Stable under various storage temperatures and after three freeze-thaw cycles. | [3][12] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation; Contaminated reagents | Prepare fresh substrate solution; Use high-purity reagents; Check for autofluorescence of the plate. |
| Low signal | Low enzyme activity; Incorrect filter settings; Short incubation time | Increase sample concentration; Verify reader settings; Optimize incubation time. |
| High variability between replicates | Pipetting errors; Inconsistent incubation temperature | Use calibrated pipettes; Ensure uniform temperature across the plate. |
| Non-linear standard curve | Inaccurate dilutions; Fluorophore quenching at high concentrations | Prepare fresh standards carefully; Use a narrower range of standard concentrations. |
Conclusion
The this compound assay is a robust and sensitive method for determining DPP4 activity in human plasma. Its simplicity and suitability for high-throughput screening make it an invaluable tool in diabetes research and the development of DPP4 inhibitors. Proper optimization of sample dilution and incubation time is crucial for obtaining accurate and reproducible results. The use of appropriate controls, including a specific DPP4 inhibitor, is recommended to ensure the measured activity is predominantly from DPP4.[10]
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.com [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quantifying Fibroblast Activation Protein (FAP) Activity Using Suc-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated in the stromal fibroblasts of the majority of epithelial cancers, as well as in areas of tissue remodeling, fibrosis, and inflammation.[3][4] This differential expression makes FAP an attractive diagnostic biomarker and a promising therapeutic target for various diseases, including cancer and fibrotic disorders.[3][5][6]
The enzymatic activity of FAP is a critical parameter in understanding its biological function and in the development of targeted inhibitors. A widely used method to quantify FAP activity is through a fluorogenic assay utilizing the substrate Suc-Gly-Pro-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC). FAP specifically cleaves the bond following the proline residue, releasing the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the FAP activity in the sample. This document provides detailed application notes and protocols for the quantification of FAP activity using Suc-Gly-Pro-AMC.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate Suc-Gly-Pro-AMC by FAP. FAP recognizes the Gly-Pro sequence and cleaves the peptide bond, liberating the highly fluorescent AMC moiety. The fluorescence of the released AMC can be measured over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The increase in fluorescence intensity is directly proportional to the FAP enzymatic activity.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the FAP activity assay using Suc-Gly-Pro-AMC, including kinetic parameters and inhibitor potencies.
Table 1: Michaelis-Menten Constant (Km) for FAP with Suc-Gly-Pro-AMC
| Enzyme Source | Km (µM) | Reference |
| Purified FAP | 8.33 | [7] |
Table 2: FAP Activity in Various Biological Samples
| Species | Sample Type | FAP Activity (pmol AMC/min/ml) | Reference |
| Human | Plasma | ~400 | [8] |
| Baboon | Plasma | ~300 | [8] |
| Human | Cirrhotic Liver | 14- to 18-fold higher than non-diseased liver | [8] |
| Human | Alcoholic Cirrhosis (circulating) | Almost doubled compared to healthy controls | [8] |
Table 3: IC50 Values of FAP Inhibitors Determined Using Suc-Gly-Pro-AMC Assay
| Inhibitor | IC50 (nM) | Reference |
| natGa-SB02055 | 0.41 ± 0.06 | [9] |
| natGa-SB04028 | 13.9 ± 1.29 | [9] |
| natGa-PNT6555 | 78.1 ± 4.59 | [9] |
| Ga-FAPI-04 | Lowest among tested | [10] |
| Ga-AV02070 | 17.1 ± 4.6 | [10] |
| Ga-AV02053 | Highest among tested | [10] |
Experimental Protocols
Materials and Reagents
-
FAP Source: Recombinant human FAP, cell lysates, tissue homogenates, or plasma/serum samples.
-
Substrate: Suc-Gly-Pro-AMC (from suppliers like Bachem or MedchemExpress).[1][11]
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[1]
-
Inhibitors (optional): Known FAP inhibitors for positive control or test compounds.
-
96-well black, flat-bottom microplates.
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.
Protocol for FAP Activity Assay
-
Preparation of Reagents:
-
Substrate Stock Solution: Dissolve Suc-Gly-Pro-AMC in DMSO to a concentration of 10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration. A common final concentration is 25 µM.[11]
-
Enzyme Preparation: Dilute the FAP source (recombinant enzyme, cell lysate, etc.) in assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Solutions (if applicable): Prepare a serial dilution of the inhibitor in DMSO and then dilute in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme preparation to each well of a 96-well black microplate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.[1]
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Express FAP activity as the rate of AMC production (e.g., pmol AMC/min/mg of protein). A standard curve of free AMC can be used to convert fluorescence units to moles of product.
-
For inhibitor studies, plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
FAP Activity Assay Workflow
Caption: Workflow for quantifying FAP activity.
FAP Signaling Pathways in Cancer
Caption: FAP-mediated signaling pathways in cancer.
Discussion and Considerations
-
Substrate Specificity: While Suc-Gly-Pro-AMC is a relatively specific substrate for FAP, it can also be cleaved by other prolyl endopeptidases like Prolyl Oligopeptidase (PREP).[2][11] Therefore, when working with complex biological samples, it is important to consider the potential contribution of other proteases to the measured activity. The use of specific FAP inhibitors can help to dissect the FAP-specific activity.
-
Assay Optimization: The optimal concentrations of enzyme and substrate, as well as the incubation time, may vary depending on the specific experimental conditions and the nature of the sample. It is recommended to perform initial optimization experiments to determine the linear range of the assay.
-
Standard Curve: For accurate quantification, it is essential to generate a standard curve using known concentrations of free AMC. This allows for the conversion of relative fluorescence units (RFU) to the absolute amount of product formed.
-
Controls: Appropriate controls should be included in every experiment. These include a "no enzyme" control to measure background fluorescence and a "no substrate" control to account for any intrinsic fluorescence of the enzyme preparation. For inhibitor studies, a "vehicle" control (e.g., DMSO) should be included.
By following these protocols and considerations, researchers can reliably quantify FAP activity, which is crucial for advancing our understanding of its role in disease and for the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal - Druglike FAPIs with maximal target residence time: from chemical discovery to preclinical evaluation in oncology and fibrosis theranostics [research.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Imaging of Dipeptidyl Peptidase (DPP) Activity Using Gly-Pro-aminoluciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP4, also known as CD26) is a transmembrane serine protease that plays a crucial role in various physiological processes, including glucose metabolism.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[1][3] Consequently, DPP4 has emerged as a significant therapeutic target for type 2 diabetes.[1][2] Monitoring DPP activity in vivo is essential for understanding its physiological roles and for the development of novel therapeutic inhibitors.
This document provides detailed application notes and protocols for the in vivo imaging of DPP activity using the bioluminescent substrate Gly-Pro-aminoluciferin. This method offers a non-invasive and sensitive way to assess DPP activity in living animals, facilitating preclinical studies of DPP inhibitors and related pathologies.[4][5][6] The Gly-Pro dipeptide sequence is recognized and cleaved by DPP enzymes, releasing aminoluciferin, which in the presence of luciferase, generates a quantifiable light signal.[1][2][6]
Principle of the Assay
The assay is based on a coupled-enzyme reaction. The Gly-Pro-aminoluciferin substrate is not a substrate for luciferase.[2] Dipeptidyl peptidases, primarily DPP4, cleave the Gly-Pro dipeptide from the aminoluciferin molecule. The released aminoluciferin then serves as a substrate for firefly luciferase, producing a bioluminescent signal that is proportional to the DPP enzymatic activity.[1][4][6] This allows for the real-time, non-invasive visualization and quantification of DPP activity in animal models.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of Gly-Pro-aminoluciferin for measuring DPP activity.
Table 1: Substrate Specificity of Gly-Pro-aminoluciferin
| Enzyme Family | Specific Enzymes Tested | Relative Activity | Citation |
| Dipeptidyl Peptidases | DPP4 | High | [4][8] |
| DPP8, DPP9 | Higher than GP-AMC substrate | [9] | |
| Other Proteases | Matrix Metalloproteinases (MMP9, MMP12) | No significant activity | [9] |
| Angiotensin-Converting Enzyme (ACE) | No significant activity | [9] | |
| DPP2, FAP, TACE, Trypsin | Much lower sensitivity than DPPs | [9] |
Note: While Gly-Pro-aminoluciferin is sensitive to DPP4, other DPP family members like DPP8 and DPP9 can also cleave the substrate.[9] In mouse serum, over 95% of the activity is attributed to DPP4.[4][8] For specific DPP4 activity in other tissues, the use of a DPP4-specific inhibitor is recommended.[4][8]
Table 2: In Vivo Imaging Parameters and Conditions
| Parameter | Recommended Value/Condition | Citation |
| Animal Model | Luciferase-expressing mice (e.g., FVB-Tg(CAG-luc)) | [4] |
| Substrate Concentration | 10 nM Gly-Pro-aminoluciferin | [4] |
| Injection Volume | 50 µl | [4] |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.) | [4] |
| Imaging System | IVIS System (or equivalent) | [4][8] |
| Anesthesia | Isoflurane-based system | [4] |
| Imaging Time Post-Injection | 3-5 minutes | [4][8] |
| Exposure Time | 1 second (can be optimized) | [6][8] |
| Data Quantification | Radiance (photons/sec/cm²/sr) | [6][8] |
Experimental Protocols
Protocol 1: In Vivo Imaging of DPP Activity
This protocol outlines the procedure for non-invasively measuring DPP activity in luciferase-expressing mice.
Materials:
-
Gly-Pro-aminoluciferin substrate solution (e.g., from a commercial kit)
-
Luciferase-expressing mice (e.g., FVB-Tg(CAG-luc))
-
Anesthesia system (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Sterile syringes and needles
-
DPP4 inhibitor (optional, for specificity control, e.g., Sitagliptin)[6][10]
Procedure:
-
Animal Preparation: Anesthetize the luciferase-expressing mouse using an isoflurane-based anesthesia system. Ensure the animal is fully anesthetized throughout the procedure.[4]
-
Inhibitor Administration (Optional): For pharmacodynamic studies or to confirm DPP4 specificity, administer a DPP4 inhibitor (e.g., sitagliptin) to a cohort of mice prior to substrate injection.[6][10] The timing and dose will depend on the specific inhibitor's pharmacokinetics.
-
Substrate Injection: Inject 50 µl of 10 nM Gly-Pro-aminoluciferin into the mouse.[4] The injection can be administered intravenously (i.v.) or intraperitoneally (i.p.).[4]
-
Imaging: Immediately place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire bioluminescent images 3-5 minutes after the substrate injection.[4][8] Set the exposure time (e.g., 1 second) and other camera settings as appropriate for the expected signal intensity.[6]
-
Data Analysis:
-
Define regions of interest (ROIs) on the acquired images to quantify the bioluminescent signal.[6][8]
-
Express the signal as radiance in units of photons per second per square centimeter per steradian (photons/sec/cm²/sr).[6][8]
-
Compare the signal from different treatment groups (e.g., with and without inhibitor) to assess changes in DPP activity.
-
Protocol 2: Preparation of Gly-Pro-aminoluciferin Working Solution
This protocol describes the preparation of the substrate for injection. If using a commercial kit, follow the manufacturer's instructions.
Materials:
-
Gly-Pro-aminoluciferin (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer as recommended by the supplier
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: Reconstitute the lyophilized Gly-Pro-aminoluciferin to a stock concentration (e.g., 1 mM) with sterile, nuclease-free water or the recommended buffer. Mix gently by pipetting up and down.
-
Dilution: Prepare the final working solution (e.g., 10 nM) by diluting the stock solution in a suitable sterile vehicle for injection (e.g., sterile PBS).[4]
-
Storage: Use the prepared working solution immediately. If necessary, store the stock solution at -20°C or as recommended by the manufacturer, protected from light. Avoid repeated freeze-thaw cycles.
Applications in Research and Drug Development
-
Pharmacodynamic Studies of DPP4 Inhibitors: This in vivo imaging method is a powerful tool to study the pharmacodynamics of DPP4 inhibitors.[4] By imaging animals at different time points after inhibitor administration, researchers can assess the extent and duration of target engagement.
-
Disease Modeling: The technique can be applied to animal models of diseases where DPP activity is implicated, such as diabetes and cancer, to study disease progression and the effects of therapeutic interventions.[11]
-
Basic Research: It allows for the non-invasive study of the physiological and pathological roles of DPP enzymes in various tissues and organs.
Troubleshooting and Considerations
-
Substrate Stability: Aminoluciferin and its derivatives can be sensitive to light and oxidation.[12] Handle solutions in low-light conditions and use freshly prepared reagents.
-
Animal Model: The use of luciferase-expressing transgenic animals is crucial for this assay. The expression level and location of luciferase will influence the signal intensity and distribution.[7]
-
Specificity: As noted, Gly-Pro-aminoluciferin can be cleaved by other DPP family members.[4][8][9] The use of specific inhibitors is essential to confirm the contribution of DPP4 to the observed signal.[4][8]
-
Kinetics: The timing of imaging after substrate injection is critical. It is recommended to perform a kinetic study for each new animal model to determine the peak signal time.[13][14]
By following these detailed protocols and considering the key parameters, researchers can effectively utilize Gly-Pro-aminoluciferin for the sensitive and non-invasive in vivo imaging of DPP activity, thereby advancing our understanding of this important enzyme and accelerating the development of novel therapeutics.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo [bio-protocol.org]
- 5. general-strategy-for-bioluminescence-sensing-of-peptidase-activity-in-vivo-based-on-tumor-targeting-probiotic - Ask this paper | Bohrium [bohrium.com]
- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo [en.bio-protocol.org]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Dipeptidylpeptidase‐4‐targeted activatable fluorescent probes visualize senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. ohsu.edu [ohsu.edu]
Application Notes: Use of Gly-Pro-AMC in Glioma Research
Introduction
Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate utilized to measure the enzymatic activity of prolyl peptidases, particularly Dipeptidyl Peptidase IV (DPP4/CD26) and Fibroblast Activation Protein (FAP). In the context of glioma research, this substrate is instrumental in quantifying the activity of these enzymes, which are increasingly recognized for their roles in tumor progression, invasion, and the tumor microenvironment. Elevated levels of DPP4 and FAP have been observed in glioma, and their activity can correlate with tumor grade.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in glioma research.
Principle of the Assay
The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the AMC fluorophore by DPP4 or FAP. Upon cleavage, the free AMC (7-amino-4-methylcoumarin) exhibits strong fluorescence when excited at approximately 380 nm, with an emission maximum at around 460 nm. The rate of fluorescence increase is directly proportional to the enzyme activity in the sample.
Applications in Glioma Research
-
Quantification of DPP4 and FAP Activity: Measure and compare the enzymatic activity of DPP4 and FAP in glioma cell lines of different grades (e.g., U373 astrocytoma Grade III and U87 glioblastoma multiforme Grade IV) and patient-derived glioma tissues.[1][4]
-
Correlation with Tumor Grade: Investigate the relationship between DPP4 and FAP enzymatic activity and the pathological grade of glioma, with studies suggesting a positive correlation between higher enzyme activity and higher tumor grade.[1][2]
-
Drug Discovery and Development: Screen for and characterize the efficacy of DPP4 and FAP inhibitors in glioma models. This is crucial for the development of targeted therapies.
-
Investigation of Signaling Pathways: Elucidate the role of DPP4 and FAP in glioma-related signaling pathways, such as the TGF-β pathway which has been shown to regulate FAP expression.[5][6]
-
Tumor Microenvironment Studies: Analyze the contribution of stromal cells to the overall DPP4 and FAP activity within the glioblastoma microenvironment.[7]
Quantitative Data Summary
The following tables summarize quantitative data on DPP4 and FAP expression and activity in glioma.
Table 1: DPP4 and FAP Expression in Glioma
| Glioma Grade/Type | Enzyme | Expression Level | Reference |
| High-Grade Glioma (IV) | DPP4 | Significantly higher than low-grade | [3] |
| High-Grade Glioma (IV) | FAP | Significantly higher than low-grade | [3] |
| U87 (Grade IV) | DPP4 | Higher total activity than U373 | [1] |
| U373 (Grade III) | DPP4 | Lower total activity than U87 | [1] |
| Mesenchymal Subtype GBM | FAP | Highest expression among subtypes | [5] |
Table 2: IC50 Values of Select Inhibitors
| Cell Line | Inhibitor | Target Enzyme | IC50 Value | Reference |
| Not Specified | Gly-boroPro | FAP | Not Specified | [8] |
| Not Specified | Halogenated Pyridine Inhibitors | FAP | Not Specified | [8] |
| SW620 (Colorectal Cancer) | Sitagliptin | DPP4 | 15.67 µM | [9] |
| HCT116 (Colorectal Cancer) | Vildagliptin | DPP4 | 21.45 µM | [9] |
Experimental Protocols
Protocol 1: Measurement of DPP4/FAP Activity in Glioma Cell Lysates
This protocol details the measurement of DPP4 and FAP enzymatic activity in cultured glioma cells.
Materials:
-
Glioma cell lines (e.g., U87, U373)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound substrate
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Culture glioma cells to 80-90% confluency in appropriate cell culture medium.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells. c. Incubate on ice for 30 minutes with occasional swirling. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and store it at -80°C until use.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.
-
Enzymatic Assay: a. Dilute the cell lysate with PBS to a final protein concentration of 10-50 µ g/well . b. Pipette 50 µL of the diluted cell lysate into each well of a 96-well black plate. Include a blank control with lysis buffer only. c. Prepare a 2X working solution of this compound (e.g., 100 µM) in PBS. d. Add 50 µL of the 2X this compound solution to each well to initiate the reaction (final concentration 50 µM). e. Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. f. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, with excitation at 380 nm and emission at 460 nm.
-
Data Analysis: a. Subtract the background fluorescence (blank wells) from the sample readings. b. Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve. c. Normalize the enzyme activity to the protein concentration (e.g., in RFU/min/mg protein).
Protocol 2: Measurement of DPP4/FAP Activity in Glioma Tissue Homogenates
This protocol outlines the procedure for measuring DPP4 and FAP activity in fresh or frozen glioma tissue.
Materials:
-
Glioma tissue samples
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
This compound substrate
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
-
Protein assay kit
Procedure:
-
Tissue Preparation: a. Weigh the frozen or fresh glioma tissue. b. Place the tissue in a pre-chilled tube.
-
Homogenization: a. Add ice-cold homogenization buffer to the tissue (e.g., 1 mL per 100 mg of tissue). b. Homogenize the tissue on ice until no visible chunks remain. c. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant (tissue homogenate) and store it at -80°C.
-
Protein Quantification: Determine the total protein concentration of the tissue homogenate.
-
Enzymatic Assay: Follow steps 4 and 5 from Protocol 1, using the tissue homogenate instead of the cell lysate.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Dipeptidyl peptidase IV in two human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Fibroblast Activation Protein by Transforming Growth Factor Beta-1 in Glioblastoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterogeneity of molecular forms of dipeptidyl peptidase-IV and fibroblast activation protein in human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gly-Pro-AMC Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic substrate Gly-Pro-AMC in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
A1: this compound is a sensitive fluorogenic substrate used to detect the activity of certain proteases. When cleaved by an appropriate enzyme, it releases the highly fluorescent molecule 7-Amino-4-Methyl Coumarin (AMC). This substrate is commonly used for assaying the activity of Dipeptidyl Peptidase IV (DPP4), also known as CD26, which is a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[1] It is also a substrate for Fibroblast Activation Protein (FAP), a protein overexpressed in the stroma of many cancers, making it a target for cancer diagnostics and therapy.[2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
A2: The fluorescent product, 7-Amino-4-Methyl Coumarin (AMC), has an excitation wavelength (λex) in the range of 350-380 nm and an emission wavelength (λem) in the range of 450-465 nm.[4] It is recommended to confirm the optimal wavelengths for your specific plate reader and assay conditions.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically dissolved in an organic solvent like DMSO to prepare a stock solution.[5] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C, protected from light.[2][6] Avoid repeated freeze-thaw cycles to maintain the integrity of the reagent.
Q4: What is a typical concentration range for this compound in an enzyme assay?
A4: The optimal concentration of this compound depends on the specific enzyme and assay conditions. A common starting point is a concentration close to the Michaelis-Menten constant (Km) of the enzyme for the substrate. For DPP4, reported Km values for this compound are in the micromolar range.[7] For inhibitor screening, the substrate concentration is often kept at or below the Km value. It is advisable to perform a substrate titration to determine the optimal concentration for your experimental setup.[8]
Troubleshooting Guide
Q1: I am observing high background fluorescence in my assay. What could be the cause and how can I reduce it?
A1: High background fluorescence can arise from several sources:
-
Substrate Purity: The this compound substrate itself may contain free AMC as a contaminant. It is advisable to use a high-purity substrate.
-
Spontaneous Hydrolysis: The substrate may undergo spontaneous hydrolysis in the assay buffer. This can be checked by incubating the substrate in the assay buffer without the enzyme and measuring the fluorescence over time.[9]
-
Buffer Components: Some components in the assay buffer may be intrinsically fluorescent. It is recommended to test the fluorescence of the buffer alone.
-
Contamination: Contamination of reagents or labware with fluorescent compounds can also contribute to high background.
To mitigate high background, you can subtract the fluorescence of a "no-enzyme" control from all readings.[9]
Q2: My fluorescent signal is very low or absent. What are the possible reasons?
A2: A low or absent signal could be due to:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. It is important to use a positive control with a known active enzyme to verify assay conditions.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity. Refer to the literature for the optimal conditions for your specific enzyme.
-
Inhibitors in the Sample: The sample being tested may contain inhibitors of the enzyme.
-
Incorrect Wavelength Settings: Ensure that the excitation and emission wavelengths on the plate reader are correctly set for AMC detection.
Q3: The reaction kinetics are not linear. What could be the issue?
A3: Non-linear reaction kinetics can be caused by:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate. To address this, you can try reducing the enzyme concentration or the incubation time.[10]
-
Substrate Inhibition: At very high concentrations, this compound can cause substrate inhibition, where the reaction rate decreases as the substrate concentration increases.[2] Performing a substrate titration experiment can help identify the optimal substrate concentration that does not cause inhibition.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment.
Q4: The this compound substrate is precipitating in my assay buffer. How can I improve its solubility?
A4: this compound has limited solubility in aqueous solutions. If precipitation occurs:
-
Use of Co-solvents: A small percentage of an organic solvent like DMSO can be included in the final reaction mixture to improve solubility.[2] However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.
-
Sonication or Heating: Gentle heating or sonication can aid in the dissolution of the substrate.[2]
-
Fresh Preparation: Prepare the working solution of the substrate fresh before each experiment.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your enzyme assay.
-
Prepare a series of this compound dilutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to cover a wide range of concentrations (e.g., from 0.1x to 10x the expected Km).
-
Set up the assay plate: In a 96-well black plate, add a fixed amount of your enzyme to each well. Also, include "no-enzyme" control wells for each substrate concentration to measure background fluorescence.
-
Initiate the reaction: Add the different concentrations of this compound to the respective wells to start the enzymatic reaction. The final volume in each well should be the same.
-
Incubate the plate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals using a plate reader with the appropriate excitation and emission wavelengths for AMC.
-
Analyze the data: Subtract the background fluorescence from the enzyme-containing wells. Plot the initial reaction velocity (initial rate of fluorescence increase) against the this compound concentration. The resulting curve can be fitted to the Michaelis-Menten equation to determine the Km and Vmax.
Protocol 2: Standard DPP4 Activity Assay
This protocol provides a general procedure for measuring DPP4 activity using this compound.
-
Prepare reagents:
-
DPP4 Assay Buffer: A common buffer is Tris-HCl at a pH of around 8.0.[8]
-
This compound Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., the determined optimal concentration from Protocol 1).
-
Enzyme Solution: Dilute the DPP4 enzyme in the assay buffer to the desired concentration.
-
AMC Standard: Prepare a standard curve using known concentrations of free AMC to convert relative fluorescence units (RFU) to the amount of product formed.
-
-
Set up the assay plate:
-
Add the enzyme solution to the sample wells.
-
Add assay buffer without the enzyme to the blank (background) wells.
-
Add the AMC standards to separate wells.
-
-
Initiate the reaction: Add the this compound substrate solution to all wells except the AMC standard wells.
-
Incubate the plate: Incubate the plate at 37°C for a specific period (e.g., 30 minutes), protecting it from light.
-
Measure fluorescence: Read the fluorescence intensity using a plate reader.
-
Calculate DPP4 activity:
-
Subtract the average fluorescence of the blank wells from the sample wells.
-
Use the AMC standard curve to convert the background-subtracted fluorescence values to the concentration of AMC produced.
-
Calculate the enzyme activity, typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmole of AMC per minute.
-
Quantitative Data
Table 1: Kinetic Parameters for this compound with DPP4
| Enzyme Source | Km (µM) | Vmax (nmoles/min) | Reference |
| Porcine Serum | 4.578 | 90.84 | [7] |
Note: Km and Vmax values can vary depending on the enzyme source, purity, and assay conditions.
Table 2: Recommended Excitation and Emission Wavelengths for AMC
| Fluorophore | Excitation (λex) Range (nm) | Emission (λem) Range (nm) | References |
| 7-Amino-4-Methyl Coumarin (AMC) | 350 - 380 | 450 - 465 | [4] |
Visualizations
Caption: Workflow for a typical this compound enzyme assay.
Caption: Troubleshooting logic for common this compound assay issues.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gly-Pro-AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Pro-AMC fluorescence assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound fluorescence assay?
A1: The this compound assay is a fluorogenic method used to measure the activity of certain proteases, particularly those that cleave after proline residues. The substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound), is composed of a dipeptide (Gly-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. When an enzyme, such as Dipeptidyl Peptidase IV (DPPIV) or Fibroblast Activation Protein (FAP), cleaves the bond between proline and AMC, the highly fluorescent AMC is released.[1][2][3] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.[4]
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
A2: The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-465 nm.[5][6] It is recommended to perform a wavelength scan on your specific instrument with your assay buffer to determine the precise optimal settings for your experimental conditions.
Q3: What kind of microplate should I use for this assay?
A3: To achieve the best results and minimize background fluorescence and light scattering, it is highly recommended to use black, opaque-walled microplates with clear bottoms.[7][8] White plates are generally used for luminescence assays, and clear plates are suitable for absorbance measurements.
Q4: How should I prepare and store the this compound substrate stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[9] It is crucial to store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to substrate degradation.[9] Always protect the solution from light.
Troubleshooting Guides
High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio, making it difficult to detect the true signal from your samples.
Problem: The fluorescence signal in my "no-enzyme" control (blank) is too high.
| Potential Cause | Recommended Solution |
| Substrate Impurity/Degradation | The this compound substrate may contain trace amounts of free AMC from manufacturing or may have degraded during storage. Prepare a fresh substrate stock solution from a new vial.[9] |
| Non-Enzymatic Hydrolysis | The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures.[9] Optimize the assay pH and perform the experiment at the lowest temperature that maintains robust enzyme activity. |
| Autofluorescence from Assay Components | Buffers, solvents (e.g., DMSO), and other reagents can have intrinsic fluorescence.[9] Test different buffer systems (e.g., Tris-HCl, HEPES) for their inherent fluorescence at your assay wavelengths and prepare fresh buffers using high-purity water and reagents. |
| High DMSO Concentration | While necessary for dissolving the substrate, high concentrations of DMSO can increase background fluorescence.[9] Keep the final DMSO concentration in the assay as low as possible, typically below 5%.[9] |
| Contaminating Proteases | If you are using a complex biological sample (e.g., cell lysate, serum), it may contain other proteases that can cleave the substrate.[9] If possible, purify your target enzyme. Alternatively, include a cocktail of protease inhibitors (that do not inhibit your enzyme of interest) in your sample preparation. |
Low Signal Intensity
A weak fluorescence signal can be difficult to distinguish from the background noise.
Problem: The fluorescence signal in my sample wells is weak or not increasing over time.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | The concentration of your enzyme or substrate may be too low. Perform a titration of both the enzyme and the substrate to find the optimal concentrations that yield a linear reaction rate.[10] As a general guideline, the substrate concentration should be at or above its Michaelis constant (Km). |
| Inappropriate Assay Conditions | Enzyme activity is highly dependent on pH and temperature.[11] The optimal pH for most enzymes that cleave this compound is around 7.5-8.0.[12] The optimal temperature is often between 25°C and 37°C.[11] Test a range of pH values and temperatures to find the best conditions for your specific enzyme. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling.[11] Use a fresh aliquot of the enzyme and ensure it has been stored at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Instrument Settings Not Optimized | The gain setting on your fluorescence plate reader may be too low.[8] Adjust the gain to an optimal level that amplifies the signal without saturating the detector. Also, ensure you are using the correct excitation and emission filters for AMC. |
| Presence of Inhibitors | Your sample may contain inhibitors of the enzyme. To test for this, you can perform a spike-in control by adding a known amount of active enzyme to your sample and comparing the activity to a control with the same amount of enzyme in buffer alone. |
Experimental Protocols
Protocol 1: General DPPIV Activity Assay
This protocol provides a general framework for measuring DPPIV activity. Optimal concentrations of enzyme and substrate should be determined empirically.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 8.0.[13]
-
Substrate Stock Solution : Dissolve this compound in DMSO to a concentration of 10 mM.
-
Substrate Working Solution : Dilute the substrate stock solution in Assay Buffer to a 2X final concentration (e.g., if the final concentration is 100 µM, prepare a 200 µM working solution).
-
Enzyme Solution : Dilute the DPPIV enzyme in Assay Buffer to the desired concentration.
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of the Enzyme Solution to each well.
-
Include a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the Enzyme Solution.[2]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation of ~360-380 nm and an emission of ~460-465 nm.[4] Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis :
-
Subtract the average fluorescence of the "no-enzyme" control from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
Protocol 2: FAP Activity Assay in Plasma
This protocol is adapted for measuring FAP activity in plasma samples.
-
Reagent Preparation :
-
Assay Procedure :
-
Pre-incubate 5 µL of the plasma sample with 10 µL of a specific FAP inhibitor (for control) or DMSO (for test sample) for 15 minutes at 37°C.[5][14]
-
Add 35 µL of pre-heated Z-Gly-Pro-AMC (final concentration of 266 µM) to start the reaction.[5]
-
Measure the fluorescence kinetically for 30 minutes at 37°C (Ex: 380 nm, Em: 465 nm).[5][14]
-
Quantitative Data Summary
| Parameter | Enzyme | Substrate | Value | Reference |
| Km | Porcine Serum DPPIV | This compound | 4.578 µM | [1] |
| Vmax | Porcine Serum DPPIV | This compound | 90.84 nmoles/min | [1] |
| Km | Human Plasma DPPIV | This compound | 13.75 - 14.35 µM | [4] |
| Km | Recombinant Human DPPIV | This compound | 15.3 - 15.35 µM | [4] |
| Final Substrate Concentration | FAP/PREP in plasma | Z-Gly-Pro-AMC | 266 µM | [5] |
| Final Enzyme Concentration (in vitro) | Recombinant Human DPPIV | H-Gly-Pro-AMC | 0.1 nM | [13] |
| Final Enzyme Concentration (in vitro) | Recombinant Human FAP | Z-Gly-Pro-AMC | 1.2 nM | [13] |
Visualizations
References
- 1. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. acu.edu.in [acu.edu.in]
- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Gly-Pro-AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluorescence quenching and other issues with Gly-Pro-AMC-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP-IV). The substrate itself is weakly fluorescent. However, upon enzymatic cleavage of the amide bond between the proline and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for this compound assays?
The released AMC fluorophore has an excitation maximum in the range of 350-380 nm and an emission maximum between 440-465 nm.[1][2][3][4] It is crucial to consult the specific product datasheet for the recommended wavelengths for your particular substrate.
Q3: Why is the fluorescence of the intact this compound substrate so low?
The low fluorescence of the intact substrate is a form of static quenching.[5] When AMC is covalently linked to the peptide, its conjugated electron system is altered, which reduces its ability to fluoresce.[5] This inherent property is advantageous as it leads to a high signal-to-background ratio upon enzymatic cleavage.
Q4: Can components of my assay buffer interfere with the fluorescence signal?
Yes, certain buffer components can cause fluorescence quenching or generate high background signals. It is essential to test your buffer for autofluorescence and potential quenching effects. Common culprits can include colored compounds, high concentrations of certain salts, or the presence of nucleophiles that may react with the substrate or the released AMC.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme. - Perform a positive control experiment with a known active enzyme lot. - Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity. |
| Incorrect Wavelength Settings | - Confirm that the fluorometer's excitation and emission wavelengths are set correctly for AMC (Ex: 350-380 nm, Em: 440-465 nm).[1][2][3][4] |
| Substrate Degradation | - Protect the this compound stock solution from light and repeated freeze-thaw cycles.[1][6] - Prepare fresh working solutions of the substrate for each experiment. |
| Presence of an Inhibitor | - Ensure no known or suspected inhibitors of the target enzyme are present in the sample or reagents. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Substrate Autohydrolysis | - Prepare the final reaction mixture, excluding the enzyme, and measure the fluorescence over time to determine the rate of non-enzymatic substrate breakdown.[7] - If autohydrolysis is significant, consider adjusting the buffer pH or temperature. |
| Autofluorescent Compounds | - Test each component of the reaction mixture (buffer, sample, test compounds) individually for intrinsic fluorescence at the assay wavelengths. |
| Contaminated Reagents or Labware | - Use high-purity reagents and thoroughly clean all labware. - Consider using non-binding, black microplates to minimize background fluorescence. |
Issue 3: Signal Quenching (Signal decreases or plateaus prematurely)
| Possible Cause | Troubleshooting Step |
| Inner Filter Effect | - At high substrate or product concentrations, the excitation light can be absorbed by the solution, reducing the light that reaches the fluorophore, and the emitted light can be reabsorbed. - Dilute the sample or use a lower substrate concentration. |
| Test Compound Quenching | - The compound being screened may be a fluorescence quencher.[8] - Perform a control experiment by adding the compound to a solution of free AMC and measuring the fluorescence. A decrease in signal indicates quenching. |
| Photobleaching | - Excessive exposure to the excitation light can lead to the photochemical destruction of the fluorophore. - Reduce the intensity of the excitation light or the exposure time. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Excitation Wavelength | 350-380 nm | [1][2][3][4] |
| This compound Emission Wavelength | 440-465 nm | [1][2][3][4] |
| Z-Gly-Pro-AMC Excitation Wavelength | 380 nm | [1][9] |
| Z-Gly-Pro-AMC Emission Wavelength | 460-465 nm | [1][9] |
| Free AMC Molar Extinction Coefficient | 17,800 M⁻¹cm⁻¹ (in EtOH) | [10] |
Experimental Protocols
Protocol 1: Standard DPP-IV Activity Assay
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DPP-IV Enzyme: Reconstitute and dilute the enzyme in assay buffer to the desired concentration.
-
This compound Substrate: Prepare a stock solution in DMSO and dilute to the final working concentration in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add 50 µL of the enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30 minutes, with readings every 1-2 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11]
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.
-
Protocol 2: Troubleshooting Compound-Induced Fluorescence Quenching
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Free AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO and dilute to a final concentration that gives a mid-range fluorescence signal in the assay buffer.
-
Test Compound: Prepare a serial dilution of the test compound in DMSO.
-
-
Set up the Experiment:
-
In a 96-well black microplate, add 90 µL of the free AMC working solution to each well.
-
Add 10 µL of the test compound dilutions to the wells. Include a DMSO-only control.
-
-
Measure Fluorescence:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the end-point fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Compare the fluorescence of the wells containing the test compound to the DMSO control. A significant decrease in fluorescence indicates that the test compound is quenching the AMC signal.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: DPP-IV signaling and the this compound assay principle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. content.abcam.com [content.abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. diabetesjournals.org [diabetesjournals.org]
Navigating Gly-Pro-AMC Assays: A Technical Support Guide on the Impact of DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the use of Dimethyl Sulfoxide (DMSO) in assays involving the fluorogenic substrate Gly-Pro-AMC. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data on solubility and assay performance to ensure the accuracy and reliability of your experimental results.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered when using DMSO in this compound assays.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Enzyme Activity | High Final DMSO Concentration: Elevated levels of DMSO can denature or inhibit the enzyme (e.g., DPPIV). | - Optimize DMSO Concentration: Perform a DMSO concentration gradient (e.g., 0.1% to 5% v/v) to identify the optimal concentration for your specific enzyme and assay conditions. - Maintain Low Final Concentration: Aim for the lowest possible final DMSO concentration, ideally below 1% (v/v), to minimize inhibitory effects. |
| Substrate Precipitation: The this compound, dissolved in a high concentration of DMSO, may precipitate when diluted into an aqueous assay buffer. | - Gradual Dilution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion. - Pre-warm Buffer: Gently warming the assay buffer before adding the substrate can aid in solubility. - Sonication: Briefly sonicate the final solution to help dissolve any precipitates. | |
| High Background Fluorescence | DMSO Autofluorescence: Some grades of DMSO can contain fluorescent impurities. | - Use High-Purity DMSO: Always use a new, unopened bottle of high-purity, spectroscopy-grade DMSO for your assays. - Include a "No Enzyme" Control: Prepare a control well containing all assay components, including the same concentration of DMSO, but without the enzyme. Subtract the fluorescence of this blank from your experimental wells. |
| Substrate Instability: this compound can undergo spontaneous hydrolysis, leading to the release of the fluorescent AMC molecule. | - Prepare Fresh Substrate Solutions: Prepare the this compound working solution fresh for each experiment. - Protect from Light: Store the this compound stock solution and working solutions protected from light to minimize degradation. | |
| Poor Reproducibility | Inconsistent DMSO Concentration: Minor variations in the final DMSO concentration between wells can lead to variability in enzyme activity. | - Use Master Mixes: Prepare master mixes for your reagents, including the this compound substrate and any inhibitors dissolved in DMSO, to ensure consistent concentrations across all wells. |
| Compound Aggregation: Test compounds dissolved in DMSO may form aggregates when introduced into the aqueous assay buffer. | - Include Detergents: Consider adding a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer to help prevent compound aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMSO in a this compound assay?
A1: DMSO is a powerful organic solvent used to dissolve this compound, which has limited solubility in aqueous solutions, to prepare a concentrated stock solution. This allows for the introduction of the substrate into the aqueous assay buffer at the desired final concentration.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: 100% DMSO is the most commonly recommended solvent for preparing a concentrated stock solution of this compound and its derivatives (e.g., Z-Gly-Pro-AMC).[1]
Q3: What is the maximum recommended final concentration of DMSO in the assay?
A3: While the exact tolerance can vary depending on the specific enzyme and assay conditions, it is generally recommended to keep the final DMSO concentration as low as possible, typically below 1% (v/v). Some protocols specify final concentrations as low as 0.0025% (v/v).[2]
Q4: Can DMSO affect the fluorescence of the cleaved AMC product?
A4: Yes, the solvent environment can influence the fluorescence properties of 7-amido-4-methylcoumarin (AMC). While low concentrations of DMSO are unlikely to have a significant impact, it is crucial to maintain a consistent final DMSO concentration across all wells, including standards, to ensure accurate quantification.
Q5: My test compounds are also dissolved in DMSO. How does this affect the assay?
A5: When both the substrate and test compounds are dissolved in DMSO, it is critical to calculate the total final DMSO concentration in the assay wells. Ensure that this combined concentration does not exceed the optimal level determined for your assay to avoid synergistic inhibitory effects on the enzyme.
II. Quantitative Data Summary
Table 1: Solubility of this compound and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound (hydrobromide) | Water | 50 mg/mL | |
| This compound (hydrobromide) | PBS (pH 7.2) | ~10 mg/mL | [3] |
| This compound (hydrobromide) | 100% DMSO | 1 mg/mL | [4] |
| This compound (hydrobromide) | 100% DMF | 10 mg/mL | [4] |
| Z-Gly-Pro-AMC | 100% DMSO | 125 mg/mL (269.70 mM) | [5] |
| Z-Gly-Pro-AMC | 10% DMSO in various formulations | ≥ 2.08 mg/mL (4.49 mM) | [6] |
Note: The solubility of this compound can be influenced by factors such as its salt form (e.g., hydrobromide) and the presence of protecting groups (e.g., Z-group).
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (or its hydrobromide salt)
-
High-purity, sterile 100% DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) and brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General DPPIV Inhibition Assay using this compound
This protocol provides a general workflow for a dipeptidyl peptidase IV (DPPIV) inhibition assay.
Materials:
-
DPPIV enzyme
-
This compound stock solution (in 100% DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (inhibitors) dissolved in 100% DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the DPPIV enzyme to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration.
-
-
Assay Setup (per well):
-
Blank (No Enzyme): Add Assay Buffer and the same volume of DMSO as in the inhibitor wells.
-
Vehicle Control (No Inhibitor): Add DPPIV enzyme and the same volume of DMSO as in the inhibitor wells.
-
Inhibitor Wells: Add DPPIV enzyme and the desired volume of the test compound dilution.
-
-
Pre-incubation:
-
Add the enzyme and inhibitor/vehicle to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the this compound working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at 37°C, using an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
IV. Mandatory Visualizations
Caption: Workflow for a DPPIV inhibition assay using this compound.
Caption: Troubleshooting logic for common this compound assay issues.
References
Stability of Gly-Pro-AMC under different storage conditions
Welcome to the technical support center for Gly-Pro-AMC (Glycyl-L-prolyl-7-amido-4-methylcoumarin). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stability of this fluorogenic substrate.
Stability of this compound Under Different Storage Conditions
Proper storage of this compound is critical for maintaining its integrity and ensuring reproducible experimental results. The following tables summarize the recommended storage conditions for both the solid form and stock solutions.
Data Presentation: Recommended Storage Conditions for this compound
Table 1: Storage of Solid this compound
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C to -80°C | Long-term | Ideal for preserving stability.[1][2] |
| 4°C | Short-term | Suitable for brief storage periods.[3] |
| Room Temperature | Up to 1 year | Must be stored in a desiccated environment, protected from light and moisture.[2] |
Table 2: Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| DMSO | -20°C | Up to 1 month | Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -80°C | Up to 6 months | Preferred for longer-term storage to minimize degradation.[1][3] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] | |
| Water | -20°C | Up to 1 month | If using water, it is recommended to filter and sterilize the solution.[3] Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Preferred for longer-term storage.[3] Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| DMF/Ethanol | -20°C | Up to 6 months | Ensure the solvent is of high purity.[2] Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am observing high background fluorescence in my assay. What are the potential causes and how can I mitigate this?
A1: High background fluorescence can arise from several sources:
-
Substrate Degradation: Improper storage of this compound can lead to spontaneous hydrolysis, releasing the fluorescent AMC molecule. Ensure that both solid substrate and stock solutions are stored at the recommended temperatures and protected from light and moisture.
-
Contaminated Reagents: Buffers, solvents, or other assay components may be contaminated with fluorescent compounds. Use high-purity reagents and dedicated labware for fluorescence assays.
-
Autofluorescence: Biological samples themselves can exhibit natural fluorescence. It is important to include a "no-enzyme" or "inhibitor" control to measure and subtract this background fluorescence from your experimental wells.[4]
-
Impure Substrate: The this compound itself may have a low level of background fluorescence. This is generally low but should be accounted for by running a blank control (substrate in assay buffer without enzyme).[4]
Q2: My this compound stock solution appears cloudy or shows precipitation upon dilution in the assay buffer. What should I do?
A2: Precipitation of the substrate can lead to inaccurate and irreproducible results. Here are some troubleshooting steps:
-
Solvent Choice: this compound is readily soluble in DMSO and DMF.[2][3] Ensure your stock solution is fully dissolved before further dilution. Gentle warming or sonication can aid in dissolution.[1]
-
Aqueous Solubility: While soluble in water, its solubility may be lower than in organic solvents. When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is compatible with your assay and does not cause the substrate to precipitate.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, as higher concentrations can affect enzyme activity and substrate solubility.
Q3: How can I test the stability of my this compound stock solution?
A3: To verify the integrity of your this compound stock, you can perform a simple stability test. A detailed protocol is provided in the "Experimental Protocols" section below. This involves measuring the background fluorescence of the substrate solution over time under your typical assay conditions (without the enzyme). A significant increase in fluorescence indicates degradation.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the substrate. Prepare single-use aliquots of your stock solution to maintain its stability.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol provides a method to determine if a this compound stock solution has degraded.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (the same buffer used for your enzyme activity assay)
-
Black, flat-bottom 96-well plate suitable for fluorescence measurements
-
Fluorescence plate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
Procedure:
-
Prepare Working Solution: Dilute your this compound stock solution in the assay buffer to the final concentration used in your experiments. Prepare a sufficient volume for multiple measurements.
-
Plate Setup:
-
Add your this compound working solution to several wells of the 96-well plate.
-
Include "buffer only" wells as a blank control.
-
-
Initial Measurement (Time 0): Immediately measure the fluorescence of the wells using the plate reader.
-
Incubation: Incubate the plate at the temperature of your enzyme assay (e.g., 37°C) or at room temperature, protected from light.
-
Time-Point Measurements: Measure the fluorescence at regular intervals (e.g., 30, 60, 120 minutes, and 24 hours).
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" blank from the average fluorescence of the this compound wells at each time point.
-
A stable solution should show minimal to no increase in background fluorescence over time. A significant, time-dependent increase in fluorescence suggests substrate hydrolysis and degradation.
-
Mandatory Visualization
Troubleshooting Workflow for this compound Assays
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during enzymatic assays using this compound.
Caption: Troubleshooting workflow for this compound assays.
References
Effect of pH and buffer composition on Gly-Pro-AMC assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Gly-Pro-AMC (Glycyl-prolyl-7-amino-4-methylcoumarin) and its derivatives (like Z-Gly-Pro-AMC) in enzymatic assays. These resources are intended for researchers, scientists, and drug development professionals to help optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, particularly dipeptidyl peptidase IV (DPPIV/CD26) and prolyl endopeptidases.[1][2] The substrate, this compound, is composed of the dipeptide Gly-Pro linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When the enzyme cleaves the peptide bond after the proline residue, it releases free AMC, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
The released 7-amino-4-methylcoumarin (AMC) is typically measured with an excitation wavelength (λex) of around 380 nm and an emission wavelength (λem) of approximately 460-465 nm.[3][4][5] Some resources may suggest slightly different wavelengths, such as 350 nm for excitation and 450 nm for emission, so it is always best to confirm the optimal settings for your specific instrument and reagents.[6]
Q3: How should I prepare the this compound substrate stock solution?
This compound and its derivatives are typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, for instance, at 10 to 25 mM.[1] It is crucial to protect the stock solution from light and store it at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q4: What is the difference between this compound and Z-Gly-Pro-AMC?
Z-Gly-Pro-AMC contains a benzyloxycarbonyl (Z) group at the N-terminus of the glycine. This modification can alter the substrate's specificity for different enzymes. For example, Z-Gly-Pro-AMC is often used as a substrate for prolyl endopeptidase.[3][7]
Troubleshooting Guide
Issue 1: High Background Fluorescence
-
Possible Cause: The this compound substrate itself can exhibit a low level of intrinsic fluorescence.[8] Additionally, some components of the assay buffer or biological sample may be autofluorescent.
-
Solution:
-
Run a "no-enzyme" blank control: Prepare a reaction well containing the substrate and assay buffer but without the enzyme source.[8]
-
Run a "no-substrate" control: Prepare a well with the enzyme source and buffer but without the this compound substrate.
-
Use an inhibitor control: If a known inhibitor for your target enzyme is available, run a reaction in its presence.[8]
-
Subtract the background: Subtract the fluorescence value from your blank or inhibitor control from the values obtained for your experimental samples to get the true enzyme-dependent signal.[8]
-
Issue 2: Low or No Signal
-
Possible Cause 1: Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or degradation.
-
Solution: Use a fresh enzyme preparation or a positive control sample with known activity to verify the assay setup.
-
-
Possible Cause 2: Suboptimal Assay Conditions: The pH, buffer composition, or temperature may not be optimal for your specific enzyme.
-
Possible Cause 3: Substrate Precipitation: The substrate may have precipitated out of solution, especially if the concentration of organic solvent (like DMSO) is too high in the final reaction volume.
-
Solution: Ensure the final concentration of DMSO in the assay is low (typically <1-2%). If solubility issues persist, gentle warming or sonication of the stock solution may help, but always ensure the substrate is fully dissolved before adding it to the reaction.[9]
-
Issue 3: High Variability Between Replicates
-
Possible Cause 1: Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, is a common source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents (buffer and substrate) to add to all wells to minimize pipetting steps.
-
-
Possible Cause 2: Incomplete Mixing: Failure to properly mix the reagents upon addition can lead to inconsistent reaction rates.
-
Solution: Gently mix the plate after adding the final reagent, either by gentle tapping or using an orbital shaker, being careful to avoid cross-contamination.
-
-
Possible Cause 3: Temperature Gradients: Inconsistent temperature across the microplate can affect enzyme kinetics.
-
Solution: Ensure the plate is properly equilibrated to the assay temperature before starting the reaction.
-
Effect of pH and Buffer Composition
The choice of buffer and its pH is critical for optimal enzyme activity. Different enzymes targeted by this compound have different pH optima. Below is a summary of buffer systems reported in various protocols.
| Buffer Name | Components | pH | Target Enzyme(s) | Reference |
| PREP Assay Buffer | 100 mM Potassium Phosphate, 1 mM EDTA, 5 mM DTT | 7.7 | Prolyl Endopeptidase (PREP) | [4] |
| FAP Assay Buffer | 100 mM Tris-HCl, 300 mM NaF, 1 mM EDTA, 50 mM Salicylic Acid, 5 mM DTT | 8.0 | Fibroblast Activation Protein (FAP) | [4] |
| Tris Buffer | 100 mM Tris-HCl, 1 mM EDTA | 8.0 | General Use | [4] |
| Tris-HCl Buffer | 50 mM Tris-HCl, 1.0 mM DTT | 7.5 | Dipeptidyl Peptidase IV (DPPIV) | [1] |
Experimental Protocols
Protocol 1: Kinetic Assay for Enzyme Activity
This protocol measures the rate of AMC release over time and is suitable for determining enzyme kinetics.
-
Prepare Reagents:
-
Assay Buffer: Choose an appropriate buffer for your enzyme of interest (refer to the table above).
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound or Z-Gly-Pro-AMC in DMSO.[1]
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., a 2X working solution). A typical final concentration is between 50 µM and 266 µM.[1][4][6]
-
-
Set up the Reaction:
-
Start the Reaction:
-
Add the pre-heated working substrate solution to each well to initiate the reaction.
-
-
Measure Fluorescence:
-
Analyze Data:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. The activity is proportional to this rate.
-
Protocol 2: Endpoint Assay for High-Throughput Screening
This protocol is simpler and suitable for screening large numbers of samples where only a single time-point measurement is needed.
-
Prepare Reagents: As described in the kinetic assay protocol.
-
Set up and Start the Reaction:
-
Stop the Reaction (Optional but Recommended):
-
Add a stop solution, such as 1.5 M acetic acid, to each well to quench the enzymatic reaction.[4] This ensures that the timing is consistent for all samples.
-
-
Measure Fluorescence:
-
Read the fluorescence of each well at λex = 380 nm and λem = 465 nm.
-
-
Analyze Data:
-
After subtracting the background fluorescence from the blank controls, compare the fluorescence intensity of the samples.
-
Visualizations
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Minimizing enzyme usage in Gly-Pro-AMC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize enzyme usage in Gly--Pro-AMC assays while maintaining robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Gly-Pro-AMC assay?
The this compound assay is a fluorometric method used to measure the activity of enzymes that cleave the dipeptide Gly-Pro from the C-terminus of a substrate. The substrate, Gly-Pro-7-amido-4-methylcoumarin (this compound), is non-fluorescent. When an enzyme, such as Dipeptidyl Peptidase IV (DPP4), cleaves the bond between the proline residue and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-465 nm, respectively.[1]
Q2: How can I minimize the amount of enzyme used in my assay?
To minimize enzyme usage, it is crucial to determine the lowest enzyme concentration that provides a robust and reproducible signal within a reasonable time frame. This is achieved through a systematic enzyme titration experiment. The goal is to find a concentration that falls within the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[2]
Q3: What is the importance of the Z'-factor in assay optimization?
The Z'-factor is a statistical parameter that quantifies the quality of a high-throughput screening assay.[3][4] It measures the separation between the positive and negative control signals, taking into account the variability of the data. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, making it a key metric for optimizing your assay to be sensitive and reliable, even with minimal enzyme concentrations.[3][5][6]
Q4: What are the typical concentrations for the this compound substrate?
Substrate concentration is a critical parameter that should be optimized for your specific enzyme and assay conditions. A common starting point is to use a substrate concentration around the Michaelis constant (Km) of the enzyme.[2] For many enzymes that cleave this compound, concentrations ranging from 10 µM to 200 µM are often used.[7] It is recommended to perform a substrate titration to determine the optimal concentration for your experiment.
Troubleshooting Guides
This section addresses common issues encountered when trying to minimize enzyme concentration in this compound assays.
Issue 1: Weak or No Signal
A weak or absent signal is a common problem when reducing enzyme concentrations.
| Possible Cause | Recommended Solution |
| Enzyme concentration is too low. | While the goal is to minimize enzyme, the concentration may be below the detection limit of the assay. Perform a careful enzyme titration to find the minimum concentration that gives a signal significantly above background. |
| Substrate concentration is limiting. | If the substrate concentration is too far below the Km, the reaction rate will be very low. Perform a substrate titration at a fixed, low enzyme concentration to ensure the substrate is not the limiting factor. |
| Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a higher, known-to-work concentration to confirm its viability. |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths on the fluorometer are correctly set for AMC (Ex: ~380 nm, Em: ~460 nm).[8] Ensure the gain setting is appropriate to detect the signal. |
| Sub-optimal assay buffer conditions. | pH, ionic strength, and the presence of co-factors can significantly impact enzyme activity.[7] Ensure your assay buffer is optimized for your specific enzyme. |
Issue 2: High Background Fluorescence
High background can mask a weak signal from a low enzyme concentration, leading to poor data quality.
| Possible Cause | Recommended Solution |
| Substrate instability or contamination. | The this compound substrate can have some inherent background fluorescence.[9] Prepare fresh substrate solutions and protect them from light to minimize degradation. Run a "substrate only" control to measure the background fluorescence and subtract it from your experimental wells.[9] |
| Contaminated reagents or buffer. | Use high-purity water and reagents to prepare your buffers. Filter-sterilize buffers if necessary. |
| Autofluorescence from compounds or samples. | If screening compound libraries, some compounds may be intrinsically fluorescent at the assay wavelengths. Always run a control with the compound but without the enzyme to measure this background. |
| Dirty microplates. | Use high-quality, black, non-binding microplates suitable for fluorescence assays. Ensure plates are clean and free from dust or scratches. |
Issue 3: Poor Assay Reproducibility (High CV%)
Inconsistent results between replicates make it difficult to confidently measure enzyme activity, especially at low concentrations.
| Possible Cause | Recommended Solution |
| Pipetting errors. | Inaccurate or inconsistent pipetting of the enzyme or substrate, especially at low volumes, can lead to high variability. Use calibrated pipettes and consider preparing master mixes to improve consistency. |
| Temperature fluctuations. | Enzyme activity is highly sensitive to temperature.[7] Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use an incubator or a temperature-controlled plate reader. |
| Incomplete mixing. | Gently mix the reagents in the wells after addition, but avoid introducing bubbles. |
| Edge effects in the microplate. | The outer wells of a microplate can be prone to evaporation and temperature gradients. Avoid using the outermost wells or ensure proper plate sealing and incubation conditions. |
Experimental Protocols
Protocol 1: Determining the Minimal Enzyme Concentration
This protocol describes a systematic approach to finding the lowest enzyme concentration that yields a robust and linear reaction rate.
1. Materials:
-
Purified enzyme stock solution of known concentration
-
This compound substrate
-
Assay buffer (optimized for the enzyme)
-
Black, 96-well or 384-well microplates
-
Fluorescence microplate reader with temperature control
2. Procedure:
-
Step 1: Prepare a Substrate Working Solution:
-
Prepare a working solution of this compound in assay buffer at a concentration known to be at or above the enzyme's Km (e.g., 100 µM).
-
-
Step 2: Prepare Serial Dilutions of the Enzyme:
-
Perform a serial dilution of the enzyme stock solution in assay buffer to create a range of concentrations. A 2-fold dilution series is a good starting point.
-
-
Step 3: Set up the Assay Plate:
-
Add a fixed volume of each enzyme dilution to triplicate wells of the microplate.
-
Include "no enzyme" control wells containing only the assay buffer.
-
-
Step 4: Initiate the Reaction:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Add a fixed volume of the pre-warmed substrate working solution to all wells to start the reaction.
-
-
Step 5: Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
3. Data Analysis:
-
For each enzyme concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Plot the V₀ against the enzyme concentration.
-
Select the lowest enzyme concentration that falls within the linear range of this plot and provides a signal sufficiently above the "no enzyme" control.
Data Presentation
Table 1: Example Enzyme Titration Data
| Enzyme Conc. (ng/mL) | Initial Velocity (RFU/min) | Std. Dev. |
| 100 | 512.3 | 25.6 |
| 50 | 258.1 | 12.9 |
| 25 | 130.5 | 6.5 |
| 12.5 | 64.8 | 3.2 |
| 6.25 | 31.2 | 1.6 |
| 3.13 | 15.1 | 0.8 |
| 0 (Control) | 5.2 | 0.3 |
Table 2: Z'-Factor Calculation Parameters
| Control | Mean Signal | Std. Dev. |
| Positive Control (Enzyme) | 15000 | 750 |
| Negative Control (No Enzyme) | 800 | 100 |
| Calculated Z'-Factor | 0.69 |
A Z'-factor of 0.69 indicates an excellent assay.[3][5][6]
Visualizations
Caption: Cleavage of this compound by an enzyme to produce a fluorescent signal.
Caption: Workflow for optimizing enzyme concentration in a this compound assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. jasco-global.com [jasco-global.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to avoid repeated freeze-thaw cycles with Gly-Pro-AMC solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid repeated freeze-thaw cycles with Gly-Pro-AMC (Glycyl-L-Proline 7-amido-4-methylcoumarin) solutions, ensuring the integrity and reliability of their experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions.
Issue 1: Increased background fluorescence in my assay.
-
Possible Cause: The this compound substrate may have degraded due to improper storage or repeated freeze-thaw cycles, leading to the spontaneous release of the fluorescent AMC molecule. While this compound itself has low background fluorescence, its degradation can increase this baseline.[1]
-
Solution:
-
Use Fresh Aliquots: Always use a fresh aliquot of your this compound stock solution for each experiment. Avoid using a stock solution that has been frozen and thawed multiple times.[2]
-
Proper Storage: Ensure your stock solution is stored correctly. For short-term storage (up to 1 month), -20°C is adequate. For long-term storage (up to 6 months), -80°C is recommended.[3][4] Always protect the solution from light.[2][5]
-
Run a Substrate-Only Control: To determine the background fluorescence, include a control well containing the this compound solution in the assay buffer without the enzyme. This will help you subtract the background fluorescence from your experimental wells.[1]
-
Issue 2: My enzyme activity appears lower than expected.
-
Possible Cause: The effective concentration of the this compound substrate may be lower than anticipated due to degradation from multiple freeze-thaw cycles. This can lead to an underestimation of enzyme activity.
-
Solution:
-
Prepare Fresh Dilutions: Prepare your working solution of this compound fresh from a properly stored, single-use aliquot of the stock solution for each experiment.
-
Follow Recommended Storage: Adhere to the recommended storage conditions to maintain the stability of the stock solution.[3][4][6]
-
Check Solvent Quality: If using DMSO, ensure it is high-quality and anhydrous. Hygroscopic DMSO can impact the solubility and stability of the product.[3]
-
Issue 3: I see precipitation in my this compound solution after thawing.
-
Possible Cause: The solubility of this compound may have been compromised, potentially due to repeated freeze-thaw cycles or the use of a suboptimal solvent.
-
Solution:
-
Gentle Warming and Sonication: If precipitation occurs upon thawing, you can gently warm the solution and/or use sonication to aid in redissolving the substrate.[3]
-
Solvent Choice: Ensure you are using a recommended solvent such as DMSO or water. For aqueous solutions, filtration through a 0.22 µm filter is advised.[3]
-
Avoid Repeated Freezing: The best way to prevent precipitation is to aliquot the stock solution into single-use volumes, thus avoiding the need for repeated thawing and freezing of the entire stock.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is it so important to avoid repeated freeze-thaw cycles with this compound solutions?
A1: Repeated freeze-thaw cycles can compromise the chemical integrity of the this compound substrate. This can lead to the cleavage of the amide bond, resulting in the release of the fluorescent AMC (7-amino-4-methylcoumarin) molecule. This pre-cleavage increases background fluorescence and reduces the concentration of the active substrate, leading to inaccurate and unreliable enzyme activity measurements.[2]
Q2: What is the best way to prepare and store a this compound stock solution?
A2: The best practice is to dissolve the solid this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-25 mM).[2] Immediately after preparation, this stock solution should be divided into small, single-use aliquots and stored in a freezer.[2]
Q3: What are the recommended storage temperatures for this compound solutions?
A3: For short-term storage (up to one month), storing the aliquots at -20°C is sufficient. For long-term storage (up to six months), it is recommended to store the aliquots at -80°C.[3][4] Always protect the solutions from light.[2][5]
Q4: How should I thaw my this compound aliquots before use?
A4: Thaw the single-use aliquot at room temperature and ensure it is completely dissolved before diluting it to the final working concentration in your assay buffer. Mix gently before use.
Q5: Can I store the diluted, working solution of this compound?
A5: It is not recommended to store diluted working solutions. These should be prepared fresh for each experiment from a frozen, concentrated stock aliquot to ensure the most accurate and reproducible results.
Data Presentation: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | High-quality, anhydrous DMSO | Ensures good solubility and stability.[3] |
| Stock Solution Concentration | 10-25 mM | A concentrated stock allows for accurate dilution to the working concentration.[2] |
| Aliquoting | Single-use volumes | Crucial for avoiding repeated freeze-thaw cycles. [2] |
| Short-Term Storage | -20°C (for up to 1 month) | Adequate for maintaining stability for a shorter duration.[3][4] |
| Long-Term Storage | -80°C (for up to 6 months) | Optimal for preserving the integrity of the substrate over extended periods.[3][4] |
| Light Exposure | Minimize; store in the dark | Protects the fluorogenic substrate from photodegradation.[2][5] |
| Thawing | At room temperature, immediately before use | Ensures the solution is ready for use without prolonged exposure to ambient temperatures. |
| Working Solution | Prepare fresh for each experiment | Guarantees the use of a stable and accurately concentrated substrate. |
Experimental Protocols & Workflows
Recommended Workflow for this compound Solution Preparation and Storage
The following diagram illustrates the best practice for preparing and storing this compound solutions to maintain their stability and prevent degradation.
Caption: Workflow for preparing and storing this compound solutions.
References
Linear range of detection for Gly-Pro-AMC assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gly-Pro-AMC-based assays for measuring enzyme activity, particularly for dipeptidyl peptidase IV (DPPIV/CD26) and related proteases.
Understanding the this compound Assay
This compound is a fluorogenic substrate used to detect the activity of proteases that cleave the Gly-Pro dipeptide. The substrate itself is weakly fluorescent. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1][2] The increase in fluorescence, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the enzyme's activity.[3][4][5] This assay is widely used for its sensitivity and suitability for high-throughput screening.[6]
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of this compound releases the fluorescent AMC molecule.
Experimental Protocols
A generalized protocol for a this compound assay is provided below. It is crucial to optimize this protocol for your specific enzyme, sample type, and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 100 mM HEPES (pH 7.6) or 50 mM Tris (pH 8.0) containing 100 mM NaCl.[4][7] The specific buffer may vary depending on the enzyme being studied.[5]
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in a suitable solvent like DMSO or DMF.[3][5] Store protected from light at -20°C or -80°C.[2][8]
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally to ensure the reaction rate is within the linear range of detection.
-
AMC Standard: Prepare a stock solution of free AMC (e.g., 1 mM in DMSO) to generate a standard curve for quantifying the amount of product formed.
2. Assay Procedure (96-well plate format):
-
Prepare AMC Standard Curve: In a 96-well black plate, perform serial dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM). This is essential for converting relative fluorescence units (RFU) to the concentration of the product.
-
Add Enzyme: Add your enzyme samples (e.g., purified enzyme, cell lysates, or plasma) to the wells. Include a "no-enzyme" control (blank) containing only the assay buffer to measure background fluorescence.[1]
-
Initiate Reaction: Add the this compound substrate to all wells to start the enzymatic reaction. The final substrate concentration typically ranges from 20 µM to 500 µM, which should ideally be at or above the Michaelis-Menten constant (Km) for the enzyme.[7][9]
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).[5][10] The incubation time should be optimized to ensure the reaction remains in the initial linear phase.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm. For kinetic assays, readings can be taken at multiple time points.
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the "no-enzyme" blank from all other readings.[1]
-
Calculate Enzyme Activity: Use the AMC standard curve to convert the background-subtracted RFU values into the concentration of AMC produced. The enzyme activity can then be expressed as the rate of product formation over time (e.g., µmol/min or RFU/min).
Quantitative Data Summary
The optimal concentrations and conditions for a this compound assay are highly dependent on the specific enzyme and experimental setup. The following tables provide a summary of reported values from various studies.
Table 1: Reported Enzyme and Substrate Concentrations
| Enzyme Source | Enzyme Concentration | Substrate (this compound) Concentration | Reference |
| Recombinant Human DPPIV | 23.4 - 3,000 ng/mL | Not specified | [11][12] |
| Recombinant Human DPPIV | 0.5 - 10 ng | 40 µM | [13] |
| Human Plasma | Not specified | 20 µM | [7] |
| Purified APCE | Not specified | 10 - 500 µM (Z-Gly-Pro-AMC) | [9] |
| Human Plasma | 5 µL | 266 µM (Z-Gly-Pro-AMC) | [5][10] |
Table 2: Dynamic and Linear Ranges
| Parameter | Range | Enzyme Source | Reference |
| DPP4 Concentration (Linear Range) | 23.4 - 3,000 ng/mL | Recombinant Human DPPIV | [11][12] |
| Initial Velocity (Vo) (Linear Range) | 1.11 x 10⁴ - 1.86 x 10⁶ mU/min | Recombinant Human DPPIV | [11][12] |
Troubleshooting Guide
Caption: A troubleshooting workflow for common issues in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is the linear range of the this compound assay?
A1: The linear range depends on several factors, including the specific enzyme, its concentration, substrate concentration, and incubation time. For recombinant human DPPIV, a linear dynamic range has been reported between 23.4 and 3,000 ng/mL of the enzyme.[11][12] It is crucial to determine the linear range for your specific experimental conditions by running a dilution series of your enzyme. The reaction should be monitored over time to ensure you are measuring the initial velocity, where the rate of product formation is linear.
Q2: My background fluorescence is very high. What can I do?
A2: High background fluorescence can be caused by several factors:
-
Substrate Quality: The this compound substrate may have some intrinsic background fluorescence or could have degraded over time, releasing free AMC.[1] Ensure you are using a high-quality substrate and consider purchasing a new batch.
-
Contaminating Proteases: Your sample or reagents may be contaminated with other proteases that can cleave the substrate. Using specific inhibitors for other potential proteases can help mitigate this.
-
Substrate Concentration: While a high substrate concentration is often desirable, excessively high concentrations can lead to increased background. Try titrating the substrate concentration to find an optimal balance between signal and background.
-
Blank Subtraction: Always include a "no-enzyme" control and subtract this background fluorescence from all your measurements.[1]
Q3: Why is my signal-to-noise ratio low?
A3: A low signal-to-noise ratio can be due to either low enzyme activity or high background. To improve the signal:
-
Increase Enzyme Concentration: If the reaction is proceeding too slowly, you may need to increase the amount of enzyme in the reaction.
-
Increase Incubation Time: A longer incubation time will allow for more product to be formed, thus increasing the signal. However, ensure the reaction remains within the linear phase.
-
Optimize Assay Conditions: Factors such as pH and temperature can significantly impact enzyme activity. Ensure your assay buffer and conditions are optimal for your enzyme of interest.
Q4: The fluorescence signal is decreasing over time. What could be the cause?
A4: A decrease in fluorescence over time is often due to photobleaching or fluorescence quenching.
-
Photobleaching: Continuous exposure of the fluorescent AMC molecule to the excitation light can cause it to lose its fluorescence. Minimize the exposure time of your samples to the light source in the plate reader.
-
Fluorescence Quenching: Components in your sample or buffer could be quenching the fluorescence of AMC.[14] This can sometimes be addressed by diluting the sample or modifying the buffer composition. When the AMC molecule is attached to the peptide, its fluorescence is quenched; cleavage releases AMC and increases fluorescence.[15]
Q5: Can I use Z-Gly-Pro-AMC instead of this compound?
A5: Yes, Z-Gly-Pro-AMC is another commonly used fluorogenic substrate. The benzyloxycarbonyl (Z) group can alter the substrate's specificity and kinetic properties with different enzymes.[9] For example, some studies suggest that DPPIV does not readily cleave Z-Gly-Pro-AMC, while other proteases like Fibroblast Activation Protein (FAP) do.[9] It is important to choose the substrate that is most appropriate for the enzyme you are studying.
Q6: How do I store my this compound substrate?
A6: this compound should be stored as a solid at -20°C, protected from light and moisture.[8] Stock solutions in DMSO or DMF should be stored at -20°C or -80°C and protected from light.[2][8] Avoid repeated freeze-thaw cycles.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. ubiqbio.com [ubiqbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 7. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Reducing variability in Gly-Pro-AMC assay replicates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Gly-Pro-AMC assay replicates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP-IV). The substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound), is non-fluorescent. When the enzyme cleaves the bond between the dipeptide (Gly-Pro) and the fluorophore (AMC), the released AMC becomes highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 460-465 nm, respectively.[1][2]
Q2: What are the common causes of high variability between replicates?
High variability in this compound assay replicates can stem from several factors, including:
-
Inaccurate Pipetting: This is a major source of error, especially when dealing with small volumes.[3][4]
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature across the microplate or between experiments can lead to significant variations.[5][6][7]
-
pH Instability: The optimal pH for DPP-IV activity is generally between 7.4 and 8.7.[8] Deviations from the optimal pH can affect enzyme stability and activity.
-
Incomplete Reagent Mixing: Failure to properly mix the enzyme, substrate, and buffer can result in non-uniform reaction rates across wells.
-
Substrate or Enzyme Degradation: Improper storage or handling of the this compound substrate or the enzyme can lead to loss of activity and inconsistent results.
-
Presence of Contaminants or Inhibitors: Components in the sample matrix or contaminants in the reagents can interfere with the assay.
Q3: What is an acceptable level of variability (Coefficient of Variation - CV)?
For quantitative enzyme assays, an intra-assay CV of less than 10% is generally considered acceptable, while an inter-assay CV of less than 15% is often the target.[9] However, higher CVs may be observed at very low enzyme concentrations, near the limit of detection of the assay.[10]
Q4: Can the this compound substrate itself contribute to background fluorescence?
Yes, the this compound substrate can exhibit some background fluorescence, although it is generally low.[11] It is crucial to include a "no enzyme" or "substrate only" control to measure this background, which can then be subtracted from the readings of the experimental wells.[11]
Troubleshooting Guide
Issue 1: High Coefficient of Variation (%CV) in Technical Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions.[12] - Pre-wet the pipette tip before aspirating the reagent.[4][13] - Pipette larger volumes by diluting stock solutions where possible.[4] - Maintain a consistent pipetting angle and depth.[12] |
| Temperature Gradients | - Equilibrate all reagents and the microplate to the assay temperature (typically 37°C) before starting the reaction.[13] - Use a plate incubator to maintain a consistent temperature throughout the assay. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer. |
| Incomplete Mixing | - After adding reagents to the wells, mix thoroughly by gently pipetting up and down or by using a plate shaker at a low speed. |
| Bubbles in Wells | - Be careful not to introduce bubbles during pipetting. If bubbles are present, gently remove them with a clean pipette tip before reading the plate. |
Experimental Protocols & Methodologies
Standard this compound Assay Protocol for DPP-IV Activity
This protocol provides a general guideline. Optimal conditions may vary depending on the enzyme source and specific experimental goals.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 200 µM).
-
Enzyme Solution: Dilute the enzyme (e.g., recombinant DPP-IV or biological sample) in assay buffer to the desired concentration.
-
AMC Standard: Prepare a stock solution of 1 mM AMC in DMSO. Create a standard curve by diluting the stock solution in assay buffer to concentrations ranging from 0 to 50 µM.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
For background control wells, add 50 µL of assay buffer without the enzyme.
-
To measure the effect of inhibitors, pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C before adding the substrate.[1]
-
Initiate the reaction by adding 50 µL of the working substrate solution to all wells.[14]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm.[1][15]
3. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the rate of the reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate from relative fluorescence units (RFU)/min to pmol/min.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 0.5 - 30 ng/well | Highly dependent on the specific activity of the enzyme preparation.[16][17] |
| Substrate Concentration | 50 - 200 µM | The Km for this compound can vary, but this range is commonly used.[14] |
| Incubation Temperature | 37°C | Optimal temperature for DPP-IV activity.[14][17] |
| Assay pH | 7.4 - 8.7 | DPP-IV exhibits maximal activity in this pH range.[8] |
| Excitation Wavelength | 360 - 380 nm | |
| Emission Wavelength | 460 - 465 nm |
Visualizations
Caption: A generalized workflow for the this compound enzymatic assay.
Caption: A decision tree for troubleshooting high variability in assay replicates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ubiqbio.com [ubiqbio.com]
- 3. laboratory-equipment.com [laboratory-equipment.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 9. salimetrics.com [salimetrics.com]
- 10. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. 精度アップ 10の秘訣 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. acu.edu.in [acu.edu.in]
Impact of incubation time and temperature on Gly-Pro-AMC assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Pro-AMC assays. The information provided addresses common issues related to the impact of incubation time and temperature on assay performance.
I. Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the activity of certain proteases, such as dipeptidyl peptidase IV (DPPIV), that recognize and cleave the Gly-Pro dipeptide sequence. The substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound), is non-fluorescent. When the enzyme cleaves the bond between the proline and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC?
A2: The released AMC molecule has an excitation maximum of around 380 nm and an emission maximum of approximately 460 nm.[1] It is recommended to consult your instrument's manual for optimal filter settings.
Q3: Does the this compound substrate exhibit background fluorescence?
A3: Yes, the this compound substrate can have a low level of background fluorescence.[2] It is crucial to subtract this background signal from your measurements to accurately determine the enzyme activity. This can be achieved by including a "no-enzyme" or "blank" control in your experimental setup.[2]
Q4: How should the this compound substrate be stored?
A4: The this compound substrate is light-sensitive and should be stored at -20°C in the dark. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
This section addresses common problems encountered during this compound assays, with a focus on issues related to incubation time and temperature.
Issue 1: High Background Fluorescence
| Question | Answer |
| Why is my background fluorescence high? | High background can be caused by several factors: 1. Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, especially at elevated temperatures or non-optimal pH. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. 3. Incorrect Reagent Concentration: Using a higher than recommended concentration of the substrate can lead to increased background. |
| How can I reduce high background? | To reduce high background, you can: 1. Use Freshly Prepared Reagents: Always prepare fresh substrate and buffer solutions. 2. Include Proper Controls: Run a "no-enzyme" blank to determine the level of spontaneous substrate hydrolysis. You can also use a specific inhibitor for your enzyme of interest to confirm that the signal is enzyme-dependent.[2] 3. Optimize Substrate Concentration: Perform a substrate titration to find the optimal concentration that gives a good signal-to-noise ratio. |
Issue 2: Weak or No Signal
| Question | Answer |
| Why am I getting a weak or no signal? | A weak or no signal can result from: 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The incubation time may be too short, or the temperature may be too low for the enzyme to function optimally. The pH of the buffer is also a critical factor. 3. Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly. |
| How can I improve my signal? | To improve the signal: 1. Verify Enzyme Activity: Use a positive control to ensure your enzyme is active. 2. Optimize Incubation Time and Temperature: Increase the incubation time or adjust the temperature according to the enzyme's characteristics. A kinetic read (measuring fluorescence at multiple time points) can help determine the optimal incubation period. 3. Check Instrument Settings: Confirm that the fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm).[1] |
Issue 3: High Variability Between Replicates
| Question | Answer |
| What causes high variability in my results? | High variability can be due to: 1. Pipetting Errors: Inconsistent volumes of enzyme or substrate can lead to significant differences between wells. 2. Temperature Fluctuations: Inconsistent temperature across the microplate can affect the enzyme's activity in different wells. 3. Insufficient Mixing: If the reagents are not mixed properly, the reaction may not start uniformly in all wells. |
| How can I reduce variability? | To minimize variability: 1. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use careful pipetting techniques. 2. Ensure Uniform Temperature: Pre-incubate the plate at the desired temperature to ensure all wells are at thermal equilibrium before starting the reaction. 3. Proper Mixing: Gently mix the reagents after addition, for example, by using an orbital shaker for a few seconds. |
III. Impact of Incubation Time and Temperature
The following table provides an illustrative overview of how changes in incubation time and temperature can affect the results of a this compound assay. The values are hypothetical and intended to demonstrate general trends based on principles of enzyme kinetics.
| Parameter | Condition | Signal Intensity | Background Fluorescence | Signal-to-Noise Ratio | Potential Issues |
| Incubation Time | Short (e.g., 5 min) | Low | Low | Low | Insufficient product formation for reliable detection. |
| Optimal (e.g., 30 min) | Moderate | Low | High | - | |
| Long (e.g., 120 min) | High | Moderate to High | May Decrease | Increased spontaneous substrate hydrolysis, potential for substrate depletion. | |
| Temperature | Low (e.g., 25°C) | Low | Low | Moderate | Low enzyme activity, slow reaction rate. |
| Optimal (e.g., 37°C) | High | Low | High | - | |
| High (e.g., 50°C) | May Decrease | High | Low | Potential for enzyme denaturation and increased substrate instability. |
IV. Experimental Protocols
Standard this compound Assay Protocol
This protocol provides a general guideline for performing a this compound assay. It should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in the assay buffer.
2. Assay Procedure:
-
Add 50 µL of the enzyme solution to each well of a black 96-well microplate.
-
Include a "no-enzyme" control by adding 50 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Start the reaction by adding 50 µL of the pre-warmed substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the background-corrected fluorescence intensity against time.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve. This rate is proportional to the enzyme activity.
V. Visualizations
Caption: Principle of the this compound enzymatic assay.
Caption: General experimental workflow for a this compound assay.
References
Technical Support Center: Gly-Pro-AMC and its Byproducts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, use, and disposal of Gly-Pro-AMC and its fluorescent byproduct, 7-Amino-4-methylcoumarin (AMC).
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound (Glycyl-L-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to detect the activity of certain proteases, most notably Dipeptidyl peptidase IV (DPP-IV or CD26).[1][2][3][4] DPP-IV is an enzyme involved in various physiological processes, including glucose metabolism, and is a therapeutic target for type 2 diabetes.[3][4][5] The this compound substrate itself is non-fluorescent, but upon cleavage by DPP-IV, it releases the highly fluorescent compound 7-Amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity.[5][6]
2. What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions, typically prepared in DMSO or DMF, should also be stored at -20°C and are generally stable for up to one month, or six months when stored at -80°C.[1][7][8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
3. What are the safety precautions for handling this compound and its byproducts?
While this compound is generally not classified as a hazardous substance, its hydrobromide salt is considered harmful if swallowed and can cause skin and eye irritation.[9][10] Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust or aerosols by working in a well-ventilated area.[10] In case of contact with skin or eyes, rinse thoroughly with water.[9][10][11]
4. How should I dispose of this compound and its byproducts?
Dispose of this compound and any waste containing it in accordance with local, state, and federal regulations.[10] For spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.[10][11]
5. What is the principle behind the fluorescence of the AMC byproduct?
The fluorescence of 7-Amino-4-methylcoumarin (AMC) is due to its conjugated system of electrons.[6] When AMC is attached to the Gly-Pro peptide, this conjugated system is altered, leading to a phenomenon known as static quenching, which results in low fluorescence.[6] Enzymatic cleavage of the amide bond by DPP-IV releases free AMC, restoring the conjugated system and leading to a significant increase in fluorescence.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or low fluorescence signal | Inactive enzyme | Ensure the enzyme has been stored correctly and has not lost activity. Run a positive control to verify enzyme function.[5] |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer. A common buffer is Tris-HCl at pH 7.5-8.0.[3][12] | |
| Incorrect filter set on the plate reader | Verify that the excitation and emission wavelengths are set correctly for free AMC (Ex/Em ≈ 350-380 nm / 440-465 nm).[1][5][7][13] | |
| Substrate degradation | Protect the this compound stock solution and working solutions from light. Prepare fresh working solutions for each experiment.[1] | |
| High background fluorescence | Contamination of reagents or plates | Use fresh, high-purity reagents and clean, preferably black, microplates designed for fluorescence assays.[5] |
| Autofluorescence from sample components | Run a "no enzyme" control to determine the background fluorescence of your sample and subtract it from your measurements. | |
| Substrate instability leading to spontaneous hydrolysis | Prepare the substrate solution just before use and keep it on ice. | |
| Signal plateaus too quickly | Substrate concentration is too low and is being rapidly consumed | Increase the substrate concentration. Perform a substrate titration to determine the optimal concentration for your experimental conditions. |
| Enzyme concentration is too high | Reduce the enzyme concentration to ensure the reaction rate is linear over the desired measurement period. | |
| Inconsistent results between wells | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations | Ensure the plate is incubated at a stable temperature, typically 37°C, throughout the assay.[5] |
Experimental Protocols
DPP-IV Activity Assay Protocol
This protocol provides a general guideline for measuring DPP-IV activity using this compound.
Materials:
-
DPP-IV enzyme
-
This compound substrate
-
DPP-IV Assay Buffer (e.g., 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO. Store in aliquots at -20°C.
-
Prepare a working solution of this compound by diluting the stock solution in DPP-IV Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare your samples (e.g., purified enzyme, cell lysates, or plasma) and dilute them in DPP-IV Assay Buffer.
-
Add 50 µL of your diluted samples to the wells of the 96-well plate. Include a "no enzyme" control with 50 µL of assay buffer only.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C , protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[5]
-
Calculate the rate of reaction by determining the change in fluorescence over time from the linear portion of the curve.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| This compound Stock Solution | 10-25 mM in DMSO | [3] |
| This compound Working Concentration | 50-100 µM | [1][3] |
| Excitation Wavelength (AMC) | 350-380 nm | [1][5][7][13] |
| Emission Wavelength (AMC) | 440-465 nm | [1][5][7][13] |
| Incubation Temperature | 37°C | [5] |
Visualizations
Caption: Workflow for a DPP-IV enzymatic assay using this compound.
Caption: Cleavage of this compound by DPP-IV to produce fluorescent AMC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg [anaspec.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abmole.com [abmole.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. abcam.com [abcam.com]
- 13. glpbio.com [glpbio.com]
Validation & Comparative
Validating a DPPIV Enzymatic Assay Using Gly-Pro-AMC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a crucial serine protease involved in glucose metabolism, making it a significant therapeutic target for type 2 diabetes.[1][2][3] Validating the enzymatic assay for DPPIV is a critical step in the research and development of novel inhibitors. This guide provides a comprehensive comparison of the widely used fluorogenic assay utilizing Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) with other common methods. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in establishing a robust and reliable DPPIV assay.
Comparison of DPPIV Assay Methods
The selection of an appropriate assay for measuring DPPIV activity depends on factors such as sensitivity, sample throughput, and the presence of interfering compounds. The fluorogenic assay using this compound is a popular choice due to its high sensitivity and suitability for high-throughput screening. Here's a comparison with other prevalent methods:
| Assay Method | Substrate | Detection Principle | Advantages | Disadvantages |
| Fluorogenic | This compound | Cleavage of AMC releases a fluorescent product (Ex/Em: ~360/460 nm).[3][4] | High sensitivity, suitable for high-throughput screening, commercially available kits.[1][5] | Potential for interference from fluorescent compounds.[6] |
| Colorimetric | Gly-Pro-p-nitroanilide (Gly-Pro-pNA) | Cleavage releases p-nitroanilide, a yellow product measured at ~405 nm.[5] | Simple, cost-effective, does not require a fluorometer. | Lower sensitivity compared to fluorogenic and luminescent assays.[1][5] |
| Luminescent | Gly-Pro-aminoluciferin | Cleavage releases aminoluciferin, which acts as a substrate for luciferase, producing light.[2][5] | Highest sensitivity, wide dynamic range.[1][5] | Generally more expensive, requires a luminometer. |
| LC-MS Based | Various (e.g., Gly-Pro-pNA) | Direct measurement of substrate depletion or product formation by mass spectrometry. | High specificity, can use a wider range of substrates, less prone to interference from colored or fluorescent compounds. | Lower throughput, requires specialized equipment and expertise. |
Experimental Data Summary
The validation of a DPPIV enzymatic assay involves assessing several key parameters to ensure the reliability and accuracy of the results. The following table summarizes typical performance data for a DPPIV assay using this compound, compiled from various studies.
| Validation Parameter | Recombinant DPPIV | Human Plasma | Reference |
| Sensitivity (Vo) | 14,488 mU/min | 17,995 mU/min | [7][8] |
| Linear Dynamic Range (DPP4 Conc.) | 23.4–3,000 ng/mL | - | [7][8] |
| Linear Dynamic Range (Mean Vo) | 1.11 × 10⁴ - 1.86 × 10⁶ mU/min | - | [7][8] |
| Precision (Intra-assay CV) | < 15% | < 15% | [4][7] |
| Accuracy | Meets acceptance criteria | Meets acceptance criteria | [7][8] |
| Michaelis Constant (Km) | - | Varies based on conditions | [9] |
Detailed Experimental Protocols
Fluorogenic DPPIV Enzymatic Assay using this compound
This protocol outlines the steps for measuring DPPIV activity in a 96-well plate format.
Materials:
-
Recombinant human DPPIV or biological sample (e.g., plasma)
-
DPPIV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[10]
-
This compound substrate stock solution (in DMSO)[11]
-
DPPIV inhibitor (positive control, e.g., Sitagliptin)[3]
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the DPPIV Assay Buffer.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 200 µM) in the assay buffer.[9]
-
Prepare serial dilutions of the test compounds (inhibitors) and the positive control inhibitor.
-
-
Assay Setup:
-
Add 25 µL of the test compound or control to the appropriate wells.
-
Add 25 µL of the DPPIV enzyme solution (recombinant or sample) to each well.
-
Incubate the plate at 37°C for 10 minutes.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30-60 minutes at 37°C.[4][9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (Vo) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Calculate the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Colorimetric DPPIV Enzymatic Assay using Gly-Pro-pNA
This protocol provides an alternative method using a chromogenic substrate.
Materials:
-
Recombinant human DPPIV or biological sample
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[10]
-
Gly-Pro-pNA substrate stock solution
-
DPPIV inhibitor (positive control)
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and substrate solution as described for the fluorogenic assay, using Gly-Pro-pNA.
-
Prepare dilutions of test compounds and controls.
-
-
Assay Setup:
-
Add 25 µL of the test compound or control to the wells.
-
Add 50 µL of the DPPIV enzyme solution.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Determine percent inhibition and IC50 values as described for the fluorogenic assay.
-
Visualizing the Workflow and Pathway
DPPIV Enzymatic Reaction
The following diagram illustrates the cleavage of the fluorogenic substrate this compound by DPPIV, resulting in the release of the fluorescent compound 7-amino-4-methylcoumarin (AMC).
Caption: DPPIV cleaves this compound into Gly-Pro and fluorescent AMC.
Assay Validation Workflow
This diagram outlines the key steps involved in validating a DPPIV enzymatic assay.
Caption: Key steps for validating the DPPIV enzymatic assay.
Inhibitor Screening Workflow
The following workflow illustrates the process of screening for DPPIV inhibitors using the validated assay.
Caption: Workflow for screening potential DPPIV inhibitors.
References
- 1. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Preparation and Processing Properties of DPP-IV Inhibitory Peptides Derived from Wheat Gluten: Effects of Pretreatment Methods and Protease Types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Specificity of Gly-Pro-AMC: A Comparative Guide for Protease Researchers
For researchers, scientists, and drug development professionals, selecting the right tools to dissect complex biological pathways is paramount. The fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a widely utilized tool for assaying the activity of a specific class of proteases known as prolyl peptidases. This guide provides a comprehensive comparison of the specificity of this compound for various proteases, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
The utility of this compound lies in its clever design. The Gly-Pro dipeptide mimics the natural recognition sequence for a number of proteases that cleave after a proline residue. Attached to this dipeptide is the fluorophore 7-amino-4-methylcoumarin (AMC), which is quenched in its peptide-bound form. Upon enzymatic cleavage of the amide bond between proline and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence that can be readily measured. This provides a sensitive and continuous assay for monitoring protease activity.
Comparative Analysis of Protease Specificity for this compound
While this compound is a valuable tool, it is not entirely specific for a single enzyme. Several members of the prolyl peptidase family, including Dipeptidyl Peptidase IV (DPPIV), Fibroblast Activation Protein (FAP), Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9), can cleave this substrate. Understanding the relative efficiency with which these proteases hydrolyze this compound is crucial for accurate data interpretation.
The following table summarizes the available kinetic data for the cleavage of this compound and its N-terminally blocked variant, Z-Gly-Pro-AMC, by these proteases. It is important to note that the experimental conditions under which these parameters were determined can vary between studies, potentially influencing the absolute values.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism | Experimental Conditions |
| Dipeptidyl Peptidase IV (DPPIV) | This compound | 4.578 | - | - | Porcine serum | pH 8.0, 37°C |
| Gly-Pro-pNA | - | - | - | Human (recombinant) | pH 7.5, 100 mM HEPES, 0.1 mg/ml BSA | |
| This compound | ~50 | - | - | Human (liver) | - | |
| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | - | - | >1800 pmol/min/µg | Human (recombinant) | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 |
| Z-Gly-Pro-AMC | 54 | - | - | Bovine serum | - | |
| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | - | - | - | Porcine | - |
| Dipeptidyl Peptidase 8 (DPP8) | Ala-Pro-pNA | - | - | - | Human (recombinant) | 50 mM sodium phosphate buffer, pH 8.0, 0.1 mg/ml BSA, 37°C |
| This compound | - | - | - | Human (recombinant) | 100 mM Tris/HCl buffer, pH 7.4, 0.1 mg/ml BSA, 37°C | |
| Dipeptidyl Peptidase 9 (DPP9) | This compound | - | - | - | Human (recombinant) | 100 mM Tris/HCl buffer, pH 7.4, 0.1 mg/ml BSA, 37°C |
| This compound | - | - | - | Human (recombinant) | - |
Note: "-" indicates that the data was not available in the cited sources. Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
From the available data, it is evident that several prolyl peptidases can process this compound. DPPIV is a well-established and potent enzyme for this substrate.[1][2] Notably, DPP8 and DPP9 also exhibit significant activity towards this compound.[1] FAP and POP are more commonly assayed using the N-terminally blocked substrate, Z-Gly-Pro-AMC, to prevent cleavage by exopeptidases.[3][4][5][6] Some studies suggest that other proteases, such as certain matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE), do not show significant activity towards this compound.
Visualizing the Reaction and Experimental Workflow
To further clarify the underlying processes, the following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for a protease activity assay.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulously executed experimental protocols. Below are representative protocols for assaying DPPIV and FAP activity using this compound and its derivatives.
Protocol 1: Dipeptidyl Peptidase IV (DPPIV) Activity Assay
This protocol is adapted from commercially available kits and literature sources.[3][7]
Materials:
-
DPPIV Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.
-
DPPIV Enzyme: Purified recombinant or from a biological sample.
-
This compound Substrate Stock Solution: 5 mM in DMSO.
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Prepare Reagents:
-
Dilute the DPPIV Assay Buffer to 1X with HPLC-grade water if provided as a concentrate.
-
Prepare a working solution of this compound by diluting the stock solution in DPPIV Assay Buffer to the desired final concentration (e.g., 100 µM). Protect from light.
-
Dilute the DPPIV enzyme in DPPIV Assay Buffer to the desired concentration. Keep on ice.
-
-
Assay Setup (per well):
-
100% Initial Activity Wells: 30 µl of Assay Buffer, 10 µl of diluted DPPIV, and 10 µl of solvent (used to dissolve any inhibitors).
-
Background Wells: 40 µl of Assay Buffer and 10 µl of solvent.
-
Inhibitor Wells: 30 µl of Assay Buffer, 10 µl of diluted DPPIV, and 10 µl of inhibitor solution.
-
-
Reaction Initiation:
-
Initiate the reactions by adding 50 µl of the diluted this compound Substrate Solution to all wells. The final assay volume will be 100 µl.
-
-
Incubation and Measurement:
Protocol 2: Fibroblast Activation Protein (FAP) Activity Assay
This protocol is based on methods described for measuring FAP activity using Z-Gly-Pro-AMC.[8][9]
Materials:
-
FAP Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5.
-
FAP Enzyme: Recombinant human FAP.
-
Z-Gly-Pro-AMC Substrate Stock Solution: 10 mM in DMSO.
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human FAP to 0.2 µg/mL in FAP Assay Buffer.
-
Dilute the Z-Gly-Pro-AMC Substrate to 100 µM in FAP Assay Buffer.
-
-
Assay Setup (per well):
-
Load 50 µL of the 0.2 µg/mL FAP solution into a plate well.
-
Include a substrate blank containing 50 µL of FAP Assay Buffer.
-
-
Reaction Initiation:
-
Start the reaction by adding 50 µL of the 100 µM Z-Gly-Pro-AMC substrate solution. The final concentration of FAP will be 0.1 µg/mL and the substrate will be 50 µM.
-
-
Measurement:
-
Immediately read the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 5 minutes.[8]
-
-
Data Analysis:
-
Calculate the specific activity by determining the rate of fluorescence increase over time (Vmax) and converting it to pmol of AMC released per minute per µg of enzyme using a standard curve generated with free AMC.
-
Conclusion and Recommendations
This compound is a versatile and sensitive substrate for monitoring the activity of several prolyl peptidases. While it is not exclusively specific to a single enzyme, its reactivity profile can be leveraged to study this important class of proteases.
For researchers focusing on a specific prolyl peptidase, it is crucial to:
-
Use purified enzymes whenever possible to definitively attribute the observed activity.
-
Employ specific inhibitors to dissect the contribution of different proteases in complex biological samples. For example, specific inhibitors for DPPIV can be used to isolate the activity of other this compound cleaving enzymes.[10]
-
Consider N-terminally blocked substrates like Z-Gly-Pro-AMC when studying endopeptidases such as FAP and POP to minimize interference from exopeptidases.
-
Carefully select and report experimental conditions as they can significantly impact enzyme kinetics.
By understanding the specificity of this compound and employing rigorous experimental design, researchers can effectively utilize this valuable tool to advance our understanding of the roles of prolyl peptidases in health and disease.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. glpbio.com [glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Gly-Pro-AMC: Navigating Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), a comprehensive understanding of its enzymatic specificity is paramount. While widely employed for assaying Dipeptidyl Peptidase IV (DPP-IV) activity, this compound and its N-terminally blocked counterpart, Z-Gly-Pro-AMC, exhibit significant cross-reactivity with other prolyl-specific peptidases. This guide provides a comparative analysis of the enzymatic activity of several key proteases on this substrate, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
Enzyme Specificity and Cross-Reactivity Overview
This compound is a sensitive fluorogenic substrate for detecting enzymes that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the penultimate position[1][2]. Upon cleavage of the amide bond between proline and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a measurable signal. However, several enzymes possess the ability to hydrolyze this substrate, leading to potential misinterpretation of data if not carefully considered. The primary enzymes of interest in the context of this compound cross-reactivity are:
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1[2][3][4]. It is a primary target for type 2 diabetes therapies[1][2].
-
Fibroblast Activation Protein (FAP): A serine protease that is selectively expressed on reactive stromal fibroblasts in epithelial cancers, wound healing, and fibrosis[5][6]. It has emerged as a promising target for cancer therapy and diagnostics.
-
Prolyl Endopeptidase (PREP) / Prolyl Oligopeptidase (POP): A cytosolic serine protease involved in the maturation and degradation of peptide hormones and neuropeptides in the brain[7][8].
-
Thimet Oligopeptidase (TOP): A metallopeptidase involved in the processing of neuroendocrine peptides and has been implicated in various physiological processes[9][10].
Comparative Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| DPP-IV | This compound | ~50 | - | - | Hydrolysis rates of 24.3 µmol/min/mg for recombinant human DPP4 have been reported[12]. |
| FAP | Z-Gly-Pro-AMC | - | - | - | FAP displays both exopeptidase and endopeptidase activity[13][14]. |
| PREP/POP | Z-Gly-Pro-AMC | - | - | - | Ki values for inhibitors are in the sub-nanomolar range, indicating strong interaction[15]. |
| Thimet Oligopeptidase | Suc-Gly-Pro-Leu-Gly-Pro-AMC | - | - | - | A highly sensitive substrate for this enzyme[16]. |
Note: The lack of standardized reporting of kinetic parameters across different studies makes a direct numerical comparison challenging. Researchers should consult the primary literature for specific experimental conditions.
Experimental Protocols
To accurately assess the activity of a specific enzyme and account for potential cross-reactivity, the following experimental protocols are provided as a guideline.
General Enzyme Assay Protocol for this compound
This protocol can be adapted for measuring the activity of DPP-IV and other enzymes that cleave this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1.0 mM DTT[1]. Specific buffers may be required for different enzymes (e.g., FAP assay buffer: 100 mM Tris-HCl, pH 8, 300 mM NaF, 1 mM EDTA, 50 mM salicylic acid)[17].
-
This compound Stock Solution: Prepare a 10 to 25 mM stock solution in DMSO. Store protected from light at -20°C[1].
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a black 96-well microplate.
-
Prepare a working solution of this compound by diluting the stock solution to 50 to 100 µM in the assay buffer[1].
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for a desired period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm[18].
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank control (assay buffer with substrate but no enzyme).
-
The rate of the reaction can be determined from the linear portion of the fluorescence increase over time.
-
Protocol for Differentiating FAP and PREP Activity using Z-Gly-Pro-AMC
This protocol utilizes specific inhibitors to distinguish between FAP and PREP activity when using the substrate Z-Gly-Pro-AMC, which is cleaved by both enzymes[19].
-
Reagent Preparation:
-
Assay Buffer: As described in the general protocol.
-
Z-Gly-Pro-AMC Stock Solution: Prepare a stock solution in DMSO.
-
FAP Inhibitor: Prepare a stock solution of a specific FAP inhibitor (e.g., UAMC1110)[19].
-
PREP Inhibitor: Prepare a stock solution of a specific PREP inhibitor (e.g., KYP-2047)[19].
-
Enzyme Sample (e.g., plasma): The sample containing the enzymes of interest.
-
-
Assay Procedure:
-
To measure FAP activity, pre-incubate the enzyme sample with the PREP inhibitor for 15 minutes at 37°C[18].
-
To measure PREP activity, pre-incubate the enzyme sample with the FAP inhibitor for 15 minutes at 37°C[18].
-
Prepare a working solution of Z-Gly-Pro-AMC in the assay buffer.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC working solution to the pre-incubated samples.
-
Monitor the fluorescence kinetically at 37°C as described in the general protocol[18].
-
Signaling Pathways and Experimental Workflows
Understanding the biological context of these enzymes is crucial for interpreting experimental results. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Simplified DPP-IV signaling pathway in relation to GLP-1.
Figure 2: FAP's role in the tumor microenvironment.
Figure 3: A generalized workflow for measuring enzyme activity.
Conclusion
The fluorogenic substrate this compound is a valuable tool for assessing the activity of several prolyl-specific peptidases. However, its cross-reactivity necessitates a careful and informed approach to experimental design and data interpretation. By understanding the substrate specificities of DPP-IV, FAP, PREP, and other related enzymes, and by employing specific inhibitors and well-defined assay conditions, researchers can confidently and accurately measure the activity of their enzyme of interest. This guide provides a foundational framework to assist in these endeavors, ultimately contributing to more robust and reliable scientific findings.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thimet Oligopeptidase—A Classical Enzyme with New Function and New Form [mdpi.com]
- 10. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. glpbio.com [glpbio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enzyme Kinetic Constants: A Comparative Guide to Using Gly-Pro-AMC and Alternative Substrates
For researchers, scientists, and drug development professionals, accurately determining an enzyme's kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), is fundamental to understanding its catalytic efficiency and its interaction with substrates or inhibitors. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), with alternative methods for determining the K_m and V_max of enzymes, particularly dipeptidyl peptidase IV (DPP-IV), a key target in drug discovery.
This guide will delve into the experimental protocols for utilizing this compound, present a comparative analysis of its performance against other common substrates, and provide the necessary tools to visualize the experimental workflow and underlying enzymatic reaction.
Principles of Michaelis-Menten Kinetics
The relationship between the initial velocity (V₀) of an enzyme-catalyzed reaction, the substrate concentration ([S]), the maximum velocity (V_max), and the Michaelis constant (K_m) is described by the Michaelis-Menten equation:
V₀ = (V_max * [S]) / (K_m + [S])
-
V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.
-
K_m is the substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.
Accurate determination of these two parameters is crucial for characterizing an enzyme's catalytic activity and for screening potential inhibitors.
Determining K_m and V_max with this compound: A Detailed Protocol
This compound is a fluorogenic substrate commonly used to assay the activity of post-proline cleaving enzymes like DPP-IV. The enzyme cleaves the bond between proline and the fluorescent 7-amido-4-methylcoumarin (AMC) group, leading to an increase in fluorescence that can be monitored over time.
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme (e.g., recombinant human DPP-IV) in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations in the assay (e.g., 0, 10, 20, 40, 80, 160, 320 µM). It is crucial to test concentrations both below and above the expected K_m.
-
AMC Standard Curve: Prepare a series of dilutions of a known concentration of free AMC in the assay buffer to create a standard curve for converting relative fluorescence units (RFU) to the concentration of the product formed.
2. Assay Procedure:
-
Set up a 96-well microplate.
-
To each well, add a fixed volume of the enzyme solution. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Add the different dilutions of the this compound substrate to the wells to initiate the reaction. The final volume in each well should be the same.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~360-380 nm excitation and ~440-460 nm emission).
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
3. Data Analysis:
-
Calculate Initial Velocities (V₀): For each substrate concentration, plot the fluorescence intensity (RFU) against time. The initial velocity (V₀) is the initial linear slope of this curve. Convert the slope from RFU/min to moles/min using the AMC standard curve.
-
Plot V₀ versus Substrate Concentration ([S]): Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). This should yield a hyperbolic curve.
-
Determine K_m and V_max: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the values of K_m and V_max. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]), can be used, although they can be more susceptible to errors in the data at low substrate concentrations.
Comparison of Substrates for Determining Enzyme Kinetics
While this compound is a popular choice due to its sensitivity, other substrates are available, each with its own advantages and disadvantages. The choice of substrate can significantly impact the determined kinetic parameters and the overall sensitivity of the assay.
Quantitative Comparison of Substrates for DPP-IV
| Substrate | Assay Type | Reported K_m (DPP-IV) | Reported V_max (DPP-IV) | Advantages | Disadvantages |
| This compound | Fluorogenic | ~13-15 µM | Not consistently reported | High sensitivity, continuous assay | Potential for inner filter effect at high concentrations, requires a fluorescence plate reader |
| Gly-Pro-p-nitroanilide (pNA) | Colorimetric | ~0.5 mM | ~50 U/L | Inexpensive, requires a standard spectrophotometer | Lower sensitivity compared to fluorogenic and luminescent assays |
| Gly-Pro-aminoluciferin | Luminescent | Not widely reported | Not widely reported | Highest sensitivity, low background | Requires a luminometer, can be more expensive |
Note: The reported K_m and V_max values are compiled from different studies and may have been determined under varying experimental conditions (e.g., enzyme source, buffer, temperature). A direct head-to-head comparison under identical conditions is recommended for the most accurate assessment.
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying biochemistry, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining K_m and V_max.
Caption: Enzymatic cleavage of this compound.
Conclusion
The determination of K_m and V_max is a cornerstone of enzyme characterization. The fluorogenic substrate this compound offers a highly sensitive and continuous method for this purpose, particularly for enzymes like DPP-IV. As demonstrated, fluorogenic assays generally provide higher sensitivity compared to colorimetric assays, which is reflected in the lower K_m value observed for this compound versus Gly-Pro-pNA, indicating a higher apparent affinity. For even greater sensitivity, luminescent assays represent a powerful alternative.
The choice of substrate and assay format should be guided by the specific requirements of the experiment, including the desired level of sensitivity, the availability of equipment, and cost considerations. By following the detailed protocols and understanding the comparative performance of different substrates, researchers can confidently and accurately determine the kinetic parameters of their enzymes of interest, paving the way for new discoveries in basic research and drug development.
Use of specific inhibitors to validate Gly-Pro-AMC assay specificity
A Guide to Validating Gly-Pro-AMC Assay Specificity with Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Gly-Pro-7-amino-4-methylcoumarin (this compound) assay is a widely used fluorogenic method for measuring the activity of certain proteases. Its specificity, however, is not absolute. Several enzymes can cleave the Gly-Pro dipeptide sequence, making it crucial to validate the assay's specificity in your experimental context. This guide provides a comparative overview of key enzymes targeted by this assay and the specific inhibitors used to ensure you are measuring the activity of your enzyme of interest.
The this compound Substrate: A Target for Multiple Enzymes
While this compound is most commonly associated with Dipeptidyl Peptidase-4 (DPP-4) , also known as CD26, it is not exclusively cleaved by this enzyme.[1][2] Other proteases with post-proline cleaving activity can also hydrolyze this substrate, leading to potential misinterpretation of results. These enzymes include:
-
Fibroblast Activation Protein (FAP): A serine protease highly expressed in the stroma of many cancers and at sites of tissue remodeling.[3][4][5]
-
Prolyl Endopeptidase (PREP) , also known as Prolyl Oligopeptidase (POP): An enzyme involved in the metabolism of proline-containing neuropeptides and peptide hormones.[6][7][8]
-
Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9): Homologs of DPP-4 that can also cleave Gly-Pro substrates, though often with different efficiencies.
Given this substrate promiscuity, the use of specific inhibitors is essential to dissect the contribution of each enzyme to the total observed this compound hydrolyzing activity.[9]
Comparison of Key Inhibitors for Assay Validation
To confirm that the measured activity is attributable to a specific enzyme, a panel of selective inhibitors should be employed. The table below summarizes key inhibitors, their primary targets, and reported potency (IC50 or Ki values), which can be used to differentiate between the activities of DPP-4, FAP, and PREP.
| Inhibitor | Primary Target | Potency (IC50 / Ki) | Key Features & Cross-Reactivity |
| Sitagliptin | DPP-4 | IC50: 19 nM[10], 4.38 nM[11] | Highly selective for DPP-4 over DPP-8 and DPP-9.[10] Widely used as a positive control inhibitor in commercial kits.[12][13] |
| Vildagliptin | DPP-4 | IC50: 62 nM[10] | Another highly selective clinical DPP-4 inhibitor.[10] |
| Linagliptin | DPP-4 | IC50: 1 nM[10] | A potent and selective DPP-4 inhibitor.[10] |
| PT-100 | FAP / DPP-4 | Ki in the nanomolar range for both. | A boronic dipeptide that inhibits both FAP and DPP-4, requiring careful interpretation.[14] |
| FAPI-46 | FAP | Not specified for enzymatic inhibition | A quinoline-based tracer developed for tumor imaging; demonstrates high target specificity.[15] |
| ARI-3099 | FAP | Potent with high selectivity over DPPs and PREP.[16] | A potent and selective boronic acid-based FAP inhibitor, useful for distinguishing FAP activity.[16] |
| PREP Inhibitors | PREP | Sub-nanomolar Ki values for specific compounds.[17] | Various selective inhibitors exist; crucial for ruling out PREP activity when using substrates like Z-Gly-Pro-AMC.[7][17] |
Experimental Protocols
General this compound Protease Activity Assay
This protocol provides a general framework for measuring protease activity. It should be optimized for the specific enzyme and experimental conditions.
Materials:
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[13]
-
Purified enzyme or biological sample (e.g., cell lysate, plasma)
-
This compound substrate (stock solution in DMSO)[2]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 450-465 nm)[7][8][12]
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare the DPP Assay Buffer. Dilute the this compound substrate to the desired working concentration in the assay buffer.
-
Sample Preparation: Dilute the enzyme or biological sample to the desired concentration in pre-warmed assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the sample/enzyme solution.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
-
Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the fluorescence kinetically every 1-5 minutes for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.
Inhibitor Specificity Validation Protocol
This protocol is performed in parallel with the general assay to determine the contribution of a specific enzyme to the total activity.
Procedure:
-
Set Up Wells: Prepare wells for different conditions:
-
Pre-incubation: Add the enzyme to the wells containing buffer, vehicle, or inhibitor. Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.[8] This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate Reaction: Add 50 µL of the this compound working solution to all wells to start the reaction.[13]
-
Measurement: Immediately measure fluorescence kinetically as described in the general protocol.
-
Data Analysis:
-
Subtract the background fluorescence rate from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% Activity Control.
-
If a specific inhibitor (e.g., Sitagliptin) completely abolishes the activity, it confirms that DPP-4 is the primary enzyme responsible for cleaving this compound in the sample.[9] Partial inhibition suggests the presence of other proteases.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate the validation workflow and the relevant DPP-4 signaling pathway.
Caption: Workflow for validating this compound assay specificity using inhibitors.
Caption: Simplified signaling pathway of DPP-4 in glucose metabolism.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Evaluating the Sensitivity of Gly-Pro-AMC Versus Luminogenic Substrates in Enzyme Activity Assays
In the realm of drug discovery and biomedical research, the precise measurement of enzyme activity is paramount. The choice of substrate is a critical determinant of assay sensitivity and dynamic range. This guide provides an objective comparison between the widely used fluorogenic substrate, Gly-Pro-AMC, and luminogenic substrates, offering researchers a data-driven perspective to inform their assay development. We will delve into their respective reaction mechanisms, present comparative performance data, and provide detailed experimental protocols for their use.
Mechanism of Action: A Tale of Two Signals
The fundamental difference between this compound and luminogenic substrates lies in the nature of the signal they produce upon enzymatic cleavage.
This compound (Glycyl-L-proline 7-amido-4-methylcoumarin) is a fluorogenic substrate. In its intact form, the molecule is non-fluorescent. However, upon cleavage of the amide bond by a peptidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity.
A Comparative Guide to the Reproducibility and Precision of the Gly-Pro-AMC Assay for Dipeptidyl Peptidase IV (DPP4) Activity
For researchers, scientists, and drug development professionals, the accurate measurement of dipeptidyl peptidase IV (DPP4) activity is critical. The Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) assay is a widely adopted fluorometric method for this purpose. This guide provides an objective comparison of the this compound assay with alternative methods, focusing on reproducibility and precision, supported by experimental data and detailed protocols.
The this compound assay is a sensitive and reliable method for determining DPP4 enzyme activity.[1] It is well-suited for high-throughput screening of DPP4 inhibitors, which are a key therapeutic class for type 2 diabetes.[1] The assay's performance, however, should be carefully considered in the context of other available technologies, namely colorimetric and luminescent assays.
Performance Comparison of DPP4 Activity Assays
The choice of assay for measuring DPP4 activity often depends on the specific requirements of the experiment, such as sensitivity, sample volume limitations, and the presence of inhibitors. The following table summarizes key performance metrics for the this compound assay and its main alternatives.
| Assay Type | Substrate | Principle | Precision (CV%) | Sensitivity | Z'-Factor |
| Fluorometric | This compound | Enzymatic cleavage of Gly-Pro from AMC releases the fluorescent AMC molecule. | Intra-assay: 3.9% Inter-assay: 4.1% | 10-fold higher than colorimetric assays.[2][3] Detects DPP4 activity as low as 3 µU per well.[4][5] | 0.96[6] |
| Luminescent | Gly-Pro-aminoluciferin | DPP4 cleaves the Gly-Pro dipeptide, releasing aminoluciferin, which is a substrate for luciferase, producing light.[7][8] | Not explicitly stated, but high reproducibility is implied by a high Z'-factor. | At least 20-fold more sensitive than the this compound assay.[7][8] | 0.77[9] |
| Colorimetric | Gly-Pro-p-nitroanilide | DPP4 activity releases p-nitroanilide, a chromogenic product. | Good precision reported, but specific CV% not consistently available in comparative studies.[2] | Lower sensitivity compared to fluorometric and luminescent assays.[2][3] | Not typically reported in comparative literature. |
Delving into the Details: A Closer Look at Each Assay
The this compound Fluorometric Assay: The Gold Standard
The this compound assay remains a popular choice due to its balance of sensitivity, simplicity, and cost-effectiveness. The assay demonstrates good precision, with reported intra-assay and inter-assay coefficients of variation (CV) of 3.9% and 4.1%, respectively, indicating high reproducibility. Furthermore, a Z'-factor of 0.96 has been reported for a this compound-based inhibitor screening kit, signifying an excellent assay quality suitable for high-throughput screening.[6] An optimized and validated fluorogenic assay using this compound for DPP4 activity in human plasma has been shown to meet acceptance criteria for accuracy and precision.[10]
The DPPIV-Glo™ Luminescent Assay: For Ultimate Sensitivity
For applications requiring the highest sensitivity, the DPPIV-Glo™ luminescent assay presents a superior alternative. This assay is reported to be at least 20-fold more sensitive than the this compound assay, allowing for the detection of DPP4 activity with as little as 0.5 ng of recombinant enzyme, compared to the 10 ng required for a robust signal with the this compound substrate.[7][8] This enhanced sensitivity is particularly advantageous when working with limited sample volumes or low enzyme concentrations.[2][3] The DPPIV-Glo™ assay also boasts an excellent Z'-factor of 0.77, indicating its robustness for screening applications.[9]
The Colorimetric Assay: A Simple, Yet Less Sensitive Option
The colorimetric assay, utilizing substrates like Gly-Pro-p-nitroanilide, offers a straightforward and accessible method for measuring DPP4 activity. However, its major drawback is its lower sensitivity compared to both fluorometric and luminescent methods.[2][3] Fluorometric assays are generally considered to be about 10-fold more sensitive.[2][3] While specific precision data is less commonly reported in direct comparative studies, in-house methods have demonstrated good precision and linearity.[2]
Experimental Protocols
This compound Fluorometric Assay Protocol
This protocol provides a general framework for measuring DPP4 activity using the this compound substrate.
Materials:
-
DPP4 enzyme (recombinant or from biological samples)
-
This compound substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6][11]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][11]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the DPP4 enzyme and the this compound substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 100 µM.[6][11]
-
In a 96-well plate, add the diluted enzyme solution.
-
To initiate the reaction, add the diluted substrate solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).[11]
-
Measure the fluorescence intensity at the specified wavelengths.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.
DPPIV-Glo™ Luminescent Assay Protocol (General Overview)
This protocol is based on the principles of the commercially available DPPIV-Glo™ assay.
Materials:
-
DPPIV-Glo™ Reagent (containing Gly-Pro-aminoluciferin substrate and luciferase)
-
DPP4 enzyme
-
96-well white microplate
-
Luminometer
Procedure:
-
Reconstitute the DPPIV-Glo™ Reagent according to the manufacturer's instructions.
-
Add the DPP4 enzyme solution to the wells of a 96-well plate.
-
Add an equal volume of the DPPIV-Glo™ Reagent to each well.
-
Incubate at room temperature for approximately 30 minutes to allow for signal stabilization.[9]
-
Measure the luminescence using a luminometer.
Colorimetric Assay Protocol (General Overview)
Materials:
-
DPP4 enzyme
-
Gly-Pro-p-nitroanilide substrate
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Spectrophotometer (absorbance at 405 nm)
Procedure:
-
Prepare a solution of Gly-Pro-p-nitroanilide in the assay buffer.
-
Add the DPP4 enzyme solution to the wells of a 96-well plate.
-
Add the substrate solution to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at various time points to determine the rate of p-nitroanilide formation.
Visualizing the Workflow and Enzymatic Reaction
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
- 5. lifetechindia.com [lifetechindia.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
A Comparative Guide to the Gly-Pro-AMC Assay and Correlated Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of dipeptidyl peptidase-4 (DPP4) and fibroblast activation protein (FAP), the Gly-Pro-AMC assay is a cornerstone for measuring enzymatic activity. This guide provides an objective comparison of the this compound fluorometric assay with other analytical techniques, supported by experimental data, detailed protocols, and visual representations of associated signaling pathways.
Correlation of Enzymatic Activity with Protein Expression
A key aspect of enzyme characterization is understanding the relationship between enzymatic activity and protein quantity. Studies have demonstrated a correlation between the activity of FAP, as measured by a fluorometric assay, and its protein levels determined by Western blot analysis. In human liver homogenates, increased FAP activity was shown to concord with higher FAP protein levels detected by Western blot[1]. Densitometry analysis revealed that FAP protein levels were significantly greater in diseased livers compared to non-diseased livers, which corresponded to the enzymatic activity measurements[1]. Similarly, while direct quantitative correlation data between DPP4 activity (via this compound) and DPP4 protein levels (via ELISA/Western Blot) in the same sample set are not extensively detailed in the provided results, the principle of correlating activity with protein abundance is a standard biochemical approach.
Comparison of Analytical Methods for Enzyme Activity
The this compound assay is a fluorometric method valued for its sensitivity in detecting the activity of DPP4 and related enzymes. However, its performance is often compared with other techniques, each with distinct advantages and limitations.
Enzymatic Assays:
-
Fluorometric Assay (this compound): This assay utilizes the substrate Gly-Pro-7-amido-4-methylcoumarin (this compound). Cleavage of the substrate by DPP4 or FAP releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule, which can be detected with an excitation wavelength of around 360-380 nm and an emission wavelength of 460 nm[2][3]. This method is noted for being rapid, simple, and suitable for high-throughput screening[2][3].
-
Colorimetric Assay (Gly-Pro-pNA): This method employs Gly-Pro-p-nitroanilide (Gly-Pro-pNA) as a substrate. The enzymatic cleavage releases p-nitroanilide, a chromogenic product that can be measured spectrophotometrically at 405 nm[4]. While straightforward, the colorimetric assay is generally considered to be about 10-fold less sensitive than the fluorometric assay[4].
-
Luminescent Assay (DPPIV-Glo™): This assay uses a proluciferin substrate, Gly-Pro-aminoluciferin. The cleavage of this substrate by DPP4 releases aminoluciferin, which is then a substrate for luciferase, producing a luminescent signal. The DPPIV-Glo™ assay is reported to be at least 20-fold more sensitive than the fluorescent GP-AMC substrate-based assay, making it advantageous when sample volumes are limited[5].
Cross-Reactivity and Specificity:
A critical consideration for the this compound assay is its specificity. The Gly-Pro dipeptide sequence is not exclusive to DPP4 and can be cleaved by other members of the S9 family of serine proteases, including FAP, prolyl endopeptidase (PREP), DPP8, and DPP9[5][6]. Therefore, to attribute the measured activity to a specific enzyme, the use of selective inhibitors is often necessary. For instance, to measure FAP activity specifically in a sample that may also contain PREP, a specific PREP inhibitor can be pre-incubated with the sample before adding the Z-Gly-Pro-AMC substrate.
Table 1: Comparison of Enzymatic Assays for DPP4/FAP Activity
| Method | Substrate | Detection | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Fluorometric | H-Gly-Pro-AMC | Fluorescence (Ex/Em ~360/460 nm) | High | Good sensitivity, suitable for HTS | Potential for background fluorescence, substrate not entirely specific |
| Colorimetric | Gly-Pro-pNA | Absorbance (405 nm) | Moderate | Simple, cost-effective | Lower sensitivity compared to fluorescent and luminescent methods[4] |
| Luminescent | Gly-Pro-aminoluciferin | Luminescence | Very High | Highest sensitivity, good for low sample volumes[5] | May require specific luminometer instrumentation |
| LC-MS | Natural or synthetic peptides | Mass-to-charge ratio | High | High specificity, can monitor multiple products, less interference | Requires specialized equipment, lower throughput |
Experimental Protocols
This compound Fluorometric Assay Protocol
This protocol is a generalized procedure for measuring DPP4 activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris, pH 7.4).
-
DPP4 Substrate: Prepare a stock solution of H-Gly-Pro-AMC in DMSO and dilute to the desired final concentration in Assay Buffer.
-
Samples: Prepare tissue homogenates, cell lysates, or plasma samples in Assay Buffer.
-
(Optional) Inhibitor: To measure the activity of a specific enzyme in a mixed sample, pre-incubate the sample with a specific inhibitor for other cross-reactive enzymes.
-
-
Assay Procedure:
-
Add 50 µL of sample to the wells of a black 96-well plate.
-
For background control, add a known DPP4 inhibitor to a separate set of sample wells.
-
Initiate the reaction by adding 50 µL of the diluted DPP4 substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Calculate the rate of AMC production from a standard curve generated with known concentrations of free AMC.
-
Enzyme activity is typically expressed as µmol of AMC produced per minute per mg of protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for DPP4
This protocol outlines a typical sandwich ELISA procedure for quantifying DPP4 protein.
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for human DPP4 and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Wash the plate.
-
Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of a biotinylated detection antibody specific for human DPP4 and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add 100 µL of TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of DPP4 in the samples from the standard curve.
-
Western Blot Protocol for FAP
This is a general protocol for the detection of FAP protein in cell lysates or tissue homogenates.
-
Sample Preparation and Gel Electrophoresis:
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FAP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Perform densitometry analysis to quantify the relative protein levels.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which DPP4 and FAP are involved is crucial for understanding their function and for designing effective therapeutic strategies.
Caption: DPP4 signaling in glucose metabolism and inflammation.
Caption: FAP's role in the tumor microenvironment.
References
- 1. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
A Comparative Guide to Inter-assay and Intra-assay Variability of Gly-Pro-AMC Measurements for Dipeptidyl Peptidase IV (DPP4) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of assays utilizing the fluorogenic substrate Gly-Pro-AMC for the measurement of Dipeptidyl Peptidase IV (DPP4) activity, with a focus on inter-assay and intra-assay variability. The this compound substrate is widely used for its sensitivity in detecting DPP4, a serine protease involved in various physiological processes, making it a key target in drug discovery, particularly for type 2 diabetes.[1] This document offers supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of robust and reproducible DPP4 assays.
Data Presentation: Inter-assay and Intra-assay Variability
The precision of an assay is a critical parameter, and it is often expressed in terms of the coefficient of variation (CV) for intra-assay (within-run) and inter-assay (between-run) measurements. A lower CV indicates higher precision. The following table summarizes the performance characteristics of a commercially available DPP4 inhibitor screening assay kit that uses the this compound substrate.
| Assay Performance Metric | Coefficient of Variation (%CV) | Source |
| Intra-assay Variability | 3.9% | Abcam (ab133081)[2] |
| Inter-assay Variability | 4.1% | Abcam (ab133081)[2] |
Note: The intra-assay CV was determined from sixteen DPP4 measurements performed on the same day, while the inter-assay CV was determined from sixteen DPP4 measurements performed on six different days under the same experimental conditions.[2]
Experimental Protocols
The following is a generalized protocol for determining DPP4 activity and its variability using the this compound substrate, based on common procedures from commercially available kits and research articles.
1. Reagent Preparation:
-
DPP4 Assay Buffer: Typically, a Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0) containing NaCl (e.g., 100 mM) and EDTA (e.g., 1 mM) is used.[2][6] The buffer concentrate is diluted to 1X with HPLC-grade water.
-
DPP4 Enzyme: Recombinant human DPP4 is diluted to the desired concentration in 1X DPP4 Assay Buffer. The diluted enzyme should be kept on ice and is typically stable for a few hours.[2][6]
-
This compound Substrate: The substrate is usually provided as a stock solution in DMSO. It is diluted to the final working concentration in 1X DPP4 Assay Buffer. For example, a 5 mM stock solution can be diluted to a final concentration of 100 µM in the assay.[6]
-
Positive Control Inhibitor (Optional): A known DPP4 inhibitor, such as Sitagliptin, can be used as a positive control for inhibition assays.[2][7]
-
AMC Standard (for quantification): A stock solution of 7-Amino-4-methylcoumarin (AMC) is used to generate a standard curve to quantify the amount of product formed.
2. Assay Procedure (96-well plate format):
-
Prepare the plate: Add reagents to the wells of a black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Sample Wells: Add diluted DPP4 enzyme and DPP4 Assay Buffer.
-
Inhibitor Wells (Optional): Add diluted DPP4 enzyme, DPP4 Assay Buffer, and the inhibitor.
-
Background Wells: Add DPP4 Assay Buffer only (no enzyme). This is to measure the background fluorescence of the substrate.
-
-
Pre-incubation (for inhibitor studies): If testing inhibitors, pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[7]
-
Initiate the reaction: Add the diluted this compound substrate solution to all wells to start the enzymatic reaction. The final volume in each well is typically 100-200 µL.[6]
-
Incubation: Incubate the plate at 37°C, protected from light, for a set period (e.g., 30 minutes).[2]
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2][6]
3. Calculation of Inter-assay and Intra-assay Variability:
To determine the variability, multiple measurements of the same sample are required.
-
Intra-assay Variability:
-
Prepare a set of identical samples (at least 10-20 replicates) containing the DPP4 enzyme.
-
Run all replicates on a single 96-well plate in the same assay run.
-
Calculate the mean and standard deviation (SD) of the fluorescence readings for these replicates.
-
Calculate the intra-assay CV (%) as: (SD / Mean) * 100.[5][8]
-
-
Inter-assay Variability:
-
Prepare aliquots of a stable DPP4 enzyme stock.
-
Run a set of replicates (e.g., 3-5) of this enzyme stock on different days or on different plates.
-
Calculate the mean for each set of replicates on each plate/day.
-
Calculate the overall mean and standard deviation (SD) of these individual means.
-
Calculate the inter-assay CV (%) as: (SD / Overall Mean) * 100.[5][8]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic reaction and the experimental workflow for assessing assay variability.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. salimetrics.com [salimetrics.com]
A Researcher's Guide to Quantifying Enzyme Activity: Establishing a Standard Curve for AMC and Comparison with Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is paramount. A widely adopted method involves the use of fluorogenic substrates, with 7-Amino-4-methylcoumarin (AMC) being a prominent choice. This guide provides a comprehensive overview of establishing a standard curve for AMC-based assays, alongside an objective comparison with alternative methods, supported by experimental data and detailed protocols.
The Principle of AMC-Based Enzyme Assays
AMC-based assays utilize a substrate in which the AMC fluorophore is conjugated to a peptide or another molecule recognized by the target enzyme. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the substrate, free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence signal is directly proportional to the amount of liberated AMC and, consequently, to the enzyme's activity.
Establishing a Standard Curve for AMC
To translate the measured relative fluorescence units (RFUs) into a quantitative measure of enzyme activity (i.e., the amount of product formed per unit of time), a standard curve of free AMC is essential. This curve correlates known concentrations of AMC with their corresponding fluorescence intensity.
Experimental Protocol: Generating an AMC Standard Curve
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (specific to the enzyme of interest)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO. This stock solution should be stored at -20°C, protected from light.
-
Prepare a series of AMC dilutions: Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of standards with known concentrations (e.g., 0 µM to 100 µM). It is crucial to include a blank control containing only the assay buffer.
-
Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC dilution and the blank to separate wells of the 96-well plate. It is recommended to perform these measurements in triplicate to ensure accuracy.
-
Measure fluorescence: Read the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths for AMC are typically around 340-360 nm and 440-460 nm, respectively.[1]
-
Plot the standard curve: Subtract the average fluorescence of the blank from all standard readings. Plot the background-subtracted RFUs against the corresponding AMC concentrations.
-
Determine the linear range and equation: Perform a linear regression analysis on the data points that fall within the linear range of the curve. The resulting equation (y = mx + c, where y is the RFU, m is the slope, x is the concentration, and c is the y-intercept) will be used to calculate the concentration of AMC produced in the enzymatic reaction.
Comparison of Enzyme Quantification Methods
While AMC-based assays are widely used, several alternative methods are available, each with its own set of advantages and disadvantages. The choice of assay depends on factors such as the specific enzyme, required sensitivity, and experimental context.
| Assay Type | Method | Principle | Advantages | Disadvantages | Typical Substrates |
| Fluorogenic | AMC-Based | Enzymatic cleavage releases fluorescent AMC from a quenched substrate. | High sensitivity, continuous monitoring possible. | Potential for interference from fluorescent compounds, photobleaching. | Peptide-AMC conjugates |
| AFC-Based | Similar to AMC, but uses 7-amino-4-trifluoromethylcoumarin (AFC), which has a longer emission wavelength. | Less interference from autofluorescence of biological samples compared to AMC. | May have lower quantum yield than some other fluorophores. | Peptide-AFC conjugates | |
| Resorufin-Based | Enzymatic activity generates the highly fluorescent resorufin molecule. | Long excitation and emission wavelengths minimize background fluorescence. | Can be sensitive to pH changes. | Resorufin esters, ethers, or phosphates | |
| Chromogenic | p-Nitrophenol-Based | Enzyme cleaves a substrate to produce p-nitrophenol, a colored product. | Simple, inexpensive, does not require a specialized fluorescence reader. | Lower sensitivity compared to fluorogenic assays. | p-Nitrophenyl phosphate (pNPP), p-Nitrophenyl acetate (pNPA) |
| Luminescence | ATP-Based | Measures changes in ATP concentration, often used for kinases and ATPases. | Extremely high sensitivity. | Can be more expensive, requires specific reagents and a luminometer. | Luciferin/Luciferase |
Detailed Experimental Protocols for Alternative Methods
7-Amino-4-trifluoromethylcoumarin (AFC)-Based Assay
The protocol for an AFC-based assay is very similar to that of an AMC-based assay. The key difference lies in the excitation and emission wavelengths used for detection.
-
Excitation Wavelength: ~400 nm
-
Emission Wavelength: ~505 nm
Resorufin-Based Assay
Principle: Resorufin-based substrates are non-fluorescent or weakly fluorescent molecules that are converted into the highly fluorescent resorufin upon enzymatic action.
Protocol Outline:
-
Prepare a stock solution of the resorufin-based substrate (e.g., Resorufin acetate) in a suitable solvent like DMSO.
-
Prepare a standard curve using known concentrations of resorufin.
-
Set up the enzymatic reaction by incubating the enzyme with the resorufin-based substrate in the appropriate assay buffer.
-
Measure the fluorescence at an excitation wavelength of ~530-570 nm and an emission wavelength of ~580-590 nm.
-
Calculate enzyme activity by converting the rate of fluorescence increase to the concentration of resorufin produced using the standard curve.
Chromogenic (p-Nitrophenyl Phosphate - pNPP) Assay for Phosphatases
Principle: This assay is commonly used for phosphatases. The enzyme hydrolyzes the pNPP substrate to produce p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance.
Protocol Outline:
-
Prepare a pNPP substrate solution in the appropriate assay buffer.
-
Prepare a standard curve using known concentrations of p-nitrophenol.
-
Initiate the enzymatic reaction by adding the enzyme to the pNPP solution.
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction by adding a strong base (e.g., NaOH), which also enhances the color of the p-nitrophenol product.
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.
-
Determine the amount of p-nitrophenol produced using the standard curve and calculate the enzyme activity.
Visualizing the Workflow and Principles
To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The establishment of a standard curve is a critical step for the accurate quantification of enzyme activity using AMC-based fluorogenic assays. While AMC offers high sensitivity, researchers should consider the specific requirements of their experiments when choosing an assay method. Alternatives such as AFC and resorufin-based assays provide advantages in certain contexts, particularly in minimizing background fluorescence. For applications where high sensitivity is not the primary concern and cost is a factor, traditional chromogenic assays remain a viable option. By understanding the principles and protocols of these different methods, researchers can select the most appropriate tool for their studies in drug discovery and other scientific endeavors.
References
Critical Evaluation of Gly-Pro-AMC for In Vivo Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tools for in vivo analysis is paramount. This guide provides a critical evaluation of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) for in vivo applications, comparing its performance with alternative substrates and offering insights into its practical use.
This compound is a widely utilized fluorogenic substrate for the detection of dipeptidyl peptidase-IV (DPP-IV/CD26) activity. DPP-IV is a serine protease that plays a crucial role in various physiological processes, including glucose metabolism, making it a significant target in drug discovery, particularly for type 2 diabetes. The enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent this compound molecule liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC), enabling the quantification of DPP-IV activity. This guide will delve into the performance of this compound in in vivo settings, its advantages, limitations, and a comparison with other commonly used substrates.
Performance Comparison of DPP-IV Substrates
The choice of substrate for in vivo enzyme activity assessment is critical and depends on factors such as sensitivity, specificity, and pharmacokinetic properties. Here, we compare this compound with its main alternatives: the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) and the luminogenic substrate Gly-Pro-aminoluciferin.
| Substrate | Detection Method | Sensitivity | In Vivo Application Notes | Key Advantages | Key Limitations |
| This compound | Fluorometry | High | Suitable for in vivo imaging and ex vivo plasma/tissue analysis. Requires an external light source for excitation. | Good balance of sensitivity and accessibility. Commercially available from numerous suppliers. | Potential for background fluorescence from tissues. Susceptible to photobleaching. Possible off-target cleavage by other proteases. |
| Gly-Pro-pNA | Colorimetry/Spectrophotometry | Low | Primarily used for in vitro and ex vivo assays due to lower sensitivity. Not ideal for in vivo imaging. | Cost-effective and simple to use. | Lacks the sensitivity required for many in vivo applications. |
| Gly-Pro-aminoluciferin | Bioluminescence | Very High | Ideal for sensitive in vivo imaging in luciferase reporter models. Does not require an external light source. | Highest sensitivity, leading to excellent signal-to-background ratios. | Requires the presence of luciferase, often in transgenic animals or through co-injection. |
In vitro studies have demonstrated that fluorometric assays using this compound are approximately 10-fold more sensitive than colorimetric assays using Gly-Pro-pNA. The luminogenic assay using Gly-Pro-aminoluciferin is reported to be the most sensitive method.[1]
Enzymatic Reaction and Signaling Pathway
The fundamental principle behind the use of this compound lies in a specific enzymatic reaction. The signaling pathway, or more accurately, the detection mechanism, is straightforward.
Experimental Protocols
In Vivo Fluorescence Imaging with this compound in Mice
This protocol outlines a general procedure for in vivo imaging of DPP-IV activity using this compound in a murine model.
Materials:
-
This compound hydrobromide (soluble in water or DMSO)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate fluorescence filters (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Place the animal in the imaging chamber on a heated stage to maintain body temperature.
-
Substrate Preparation: Prepare a stock solution of this compound in sterile DMSO or water. Further dilute with sterile saline or PBS to the desired final concentration for injection. A typical dose might range from 1 to 10 mg/kg body weight.
-
Substrate Administration: Administer the this compound solution to the mouse via intravenous (tail vein) or intraperitoneal injection. The choice of administration route will affect the pharmacokinetics and the timing of peak signal.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection to determine the optimal imaging window. This is crucial for capturing the peak enzyme activity before the substrate is cleared or metabolized.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (ROI). It is essential to include a control group of animals treated with a specific DPP-IV inhibitor to confirm that the signal is predominantly from DPP-IV activity.
Critical Evaluation and Considerations for In Vivo Use
Specificity: A significant consideration for the in vivo use of this compound is its specificity. While it is a good substrate for DPP-IV, other proline-specific peptidases, such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), can also cleave the Gly-Pro motif.[2] FAP, in particular, is often upregulated in the tumor microenvironment and sites of inflammation. Therefore, attributing the entire fluorescent signal solely to DPP-IV activity in such contexts can be misleading. To address this, researchers should employ specific inhibitors for FAP and PREP alongside a DPP-IV inhibitor in control experiments to dissect the contribution of each enzyme to the overall signal.
Pharmacokinetics and Biodistribution: The in vivo performance of this compound is intrinsically linked to its pharmacokinetic and biodistribution profile, as well as that of its fluorescent product, 7-amino-4-methylcoumarin. While specific in vivo pharmacokinetic data for this compound is not readily available in the literature, studies on other small molecule fluorescent probes can provide general insights. The substrate's ability to penetrate tissues and reach the target enzyme, as well as its rate of clearance, will significantly impact the observed signal. The fluorescent product, AMC, has been detected in human blood, but detailed studies on its tissue distribution and clearance after in vivo generation from a substrate are limited.
Limitations and Alternatives: The primary limitations of this compound for in vivo applications are the potential for background fluorescence from tissues, which can lower the signal-to-noise ratio, and its susceptibility to cleavage by other proteases. For studies requiring very high sensitivity, particularly in deep tissues, the bioluminescent substrate Gly-Pro-aminoluciferin, used in conjunction with a luciferase reporter system, offers a superior alternative due to the absence of background light emission.[1]
Conclusion
This compound remains a valuable and accessible tool for the in vivo and ex vivo assessment of DPP-IV activity. Its high sensitivity compared to chromogenic substrates makes it suitable for a range of applications in preclinical research. However, researchers must be cognizant of its limitations, particularly regarding specificity and the potential for background fluorescence. Careful experimental design, including the use of specific inhibitors and appropriate controls, is crucial for the accurate interpretation of in vivo data. For applications demanding the highest sensitivity and specificity, particularly for deep-tissue imaging, alternative substrates such as Gly-Pro-aminoluciferin should be considered. The choice of substrate will ultimately depend on the specific research question, the experimental model, and the available instrumentation.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Gly-Pro-AMC
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin), a widely used fluorogenic substrate in enzyme activity assays. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Personal Protective Equipment (PPE)
This compound and its salts, particularly the hydrobromide form, present potential health risks. The hydrobromide salt is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant. Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields | Protects against splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Contaminated gloves should be removed and replaced immediately. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required for handling solutions. Use a suitable respirator if creating aerosols or handling large quantities of the powder. | Avoid inhalation of dust or aerosols. |
Section 2: Step-by-Step Operational Plan for Handling this compound
This section outlines the standard operating procedure for preparing and using this compound in a typical dipeptidyl peptidase IV (DPP-IV) activity assay.
Experimental Workflow:
Detailed Protocol for a DPP-IV Activity Assay:
-
Preparation of Stock Solution:
-
Don all required PPE as specified in Section 1.
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Prepare a stock solution, for example, 10-25 mM in DMSO. Ensure the powder is fully dissolved. This stock solution should be stored at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution to the final desired concentration (e.g., 50-100 µM) using an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
Add the prepared working solution to your experimental samples (e.g., cell lysates or purified enzyme) in a 96-well plate.
-
Incubate the plate at the temperature specified in your protocol, typically 37°C.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm. The increase in fluorescence corresponds to enzyme activity.
-
Section 3: Emergency Procedures and Disposal
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release:
In the event of a spill, wear full personal protective equipment. For a powder spill, cover with a plastic sheet to minimize dust and carefully scoop the material into a container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Decontaminate the spill area with 70% ethanol or another appropriate solvent.
Disposal Plan:
All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, plates), and cleaning materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated PPE should be disposed of in the appropriate designated waste containers. After handling, wash hands thoroughly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
